(1-Tert-butyl-piperidin-4-yl)-hydrazine
Description
Properties
Molecular Formula |
C9H21N3 |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-tert-butylpiperidin-4-yl)hydrazine |
InChI |
InChI=1S/C9H21N3/c1-9(2,3)12-6-4-8(11-10)5-7-12/h8,11H,4-7,10H2,1-3H3 |
InChI Key |
VMKUVTAHFUFGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (1-Tert-butyl-piperidin-4-yl)-hydrazine: Synthesis, Properties, and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The piperidine moiety is a cornerstone in the design of therapeutic agents, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a bulky N-tert-butyl group can further enhance stability by sterically hindering N-dealkylation, a common metabolic pathway. The presence of a hydrazine functional group at the 4-position introduces a reactive handle for further chemical modifications, making (1-Tert-butyl-piperidin-4-yl)-hydrazine a potentially valuable building block in the synthesis of novel compounds. This guide aims to provide a detailed, practical, and scientifically rigorous resource for professionals working with this and related compounds.
Proposed Synthesis
A viable synthetic route to (1-Tert-butyl-piperidin-4-yl)-hydrazine can be conceptualized from commercially available starting materials, drawing upon established synthetic methodologies for related compounds. A key precursor is the Boc-protected analogue, tert-butyl 4-hydrazinopiperidine-1-carboxylate.
Synthesis of the Boc-Protected Precursor
The synthesis of tert-butyl 4-hydrazinopiperidine-1-carboxylate has been reported and involves a two-step process from N-(tert-Butoxycarbonyl)-4-piperidone.[1]
Step 1: Hydrazone Formation
N-(tert-Butoxycarbonyl)-4-piperidone is reacted with hydrazine hydrate in ethanol to form the corresponding hydrazone.
-
Reaction: N-(tert-Butoxycarbonyl)-4-piperidone + Hydrazine hydrate
-
Solvent: Ethanol
-
Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen).[1]
Step 2: Reduction to Hydrazine
The intermediate hydrazone is then reduced to the hydrazine using a suitable reducing agent, such as sodium borohydride, in a protic solvent system.[1]
-
Reducing Agent: Sodium borohydride
-
Solvent: Methanol/Ethanol
-
Conditions: Cooled to 0-5°C initially, then allowed to warm to room temperature.[1]
The resulting tert-butyl 4-hydrazinopiperidine-1-carboxylate is typically obtained as a viscous oil after workup and can be used in the subsequent steps.[1]
Proposed Pathway to (1-Tert-butyl-piperidin-4-yl)-hydrazine
The conversion of the Boc-protected precursor to the target molecule would involve deprotection followed by N-alkylation.
Step 3: Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield 4-hydrazinylpiperidine.
-
Reagent: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.
-
Solvent: Dichloromethane (DCM) for TFA; dioxane or methanol for HCl.
-
Conditions: Typically at room temperature.
Step 4: Reductive Amination with Acetone
The resulting 4-hydrazinylpiperidine can undergo reductive amination with acetone to introduce the tert-butyl group. This is a well-established method for the N-alkylation of amines.[2][3]
-
Reagents: Acetone and a selective reducing agent.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the reduction of the intermediate iminium ion.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Conditions: Room temperature.
An alternative approach for the final step could involve direct alkylation with a tert-butyl halide, though this method is more prone to over-alkylation and may require more stringent control of reaction conditions.
Experimental Workflow: Proposed Synthesis
Caption: Key reactivity aspects derived from the functional groups.
Safety and Handling
Given the lack of specific toxicological data for (1-Tert-butyl-piperidin-4-yl)-hydrazine, a cautious approach to handling is imperative, based on the known hazards of its constituent functional groups: hydrazine derivatives and N-alkylated piperidines.
Potential Hazards
-
Toxicity: Hydrazine and its derivatives are known to be toxic. [5][6]Exposure can occur through inhalation, ingestion, and skin absorption. [6]They can cause damage to the liver, kidneys, and central nervous system. [7]* Corrosivity: Many hydrazines are corrosive and can cause severe skin and eye burns. [8]* Irritation: The compound is expected to be a skin, eye, and respiratory tract irritant.
-
Carcinogenicity: Hydrazine is classified as "probably carcinogenic to humans" (Group 2A) by the IARC. [7]This potential should be extended to its derivatives until proven otherwise.
-
Flammability: While the bulky tert-butyl group may reduce volatility compared to hydrazine, the compound should still be considered potentially flammable.
Recommended Handling Procedures
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Engineering Controls:
-
All handling of the compound should be performed in a certified chemical fume hood.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and sources of ignition.
Spill and Waste Disposal:
-
In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(1-Tert-butyl-piperidin-4-yl)-hydrazine is a compound with significant potential as a building block in drug discovery and medicinal chemistry. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis, predicted properties, and safe handling based on the well-understood chemistry of its structural analogs. It is crucial for researchers to validate these predicted properties through experimentation and to always handle this compound with the high degree of caution appropriate for hydrazine derivatives.
References
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
-
Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic. [Link]
-
Hydrazine Toxicology. NCBI Bookshelf. [Link]
-
Phosphinohydrazines. Reactions of hydrazine and alkylhydrazines with substituted phosphines. Canadian Science Publishing. [Link]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [Link]
-
Hydrazine - Wikipedia. Wikipedia. [Link]
-
Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients. Organic Chemistry Portal. [Link]
-
Reductive Amination. Wordpress. [Link]
-
Reductive Amination - Common Conditions. University of Rochester. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Use of Polyanions for Alkylation of Hydrazine Derivatives. Organic Chemistry Portal. [Link]
Sources
- 1. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hydrazine - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Structural Elucidation, Physicochemical Profiling, and Synthetic Methodology of (1-Tert-butyl-piperidin-4-yl)-hydrazine
Executive Summary
(1-Tert-butyl-piperidin-4-yl)-hydrazine , systematically identified as 1-tert-butyl-4-hydrazinylpiperidine , is a highly specialized, bifunctional aliphatic building block. It is extensively utilized in medicinal chemistry for the construction of complex heterocyclic pharmacophores, particularly in the development of targeted kinase inhibitors. This technical guide provides a rigorous examination of its molecular architecture, quantitative physicochemical properties, and a self-validating synthetic protocol designed for high-yield pharmaceutical applications.
Molecular Architecture and Physicochemical Profiling
The molecular structure of 1-tert-butyl-4-hydrazinylpiperidine (
-
N1 tert-Butyl Group: The addition of a tert-butyl moiety at the piperidine nitrogen provides significant steric bulk. This structural feature serves a dual purpose: it enhances the overall lipophilicity of the molecule (crucial for cellular membrane permeability in downstream drug candidates), and it sterically shields the piperidine nitrogen, preventing unwanted side reactions or oxidation during subsequent synthetic steps.
-
C4 Hydrazine Moiety: The terminal hydrazine (
) acts as a potent binucleophile. Because hydrazines contain two adjacent nucleophilic nitrogen atoms, this compound is an ideal precursor for synthesizing pyrazoles, triazoles, and other nitrogen-rich heterocycles via condensation with dicarbonyls or electrophilic aromatic systems.
Quantitative Physicochemical Data
To ensure accurate stoichiometric calculations and analytical validation, the core quantitative properties of the compound are summarized below. The monoisotopic exact mass is verified against environmental and chemical screening databases [1].
| Property | Value |
| IUPAC Name | 1-tert-butyl-4-hydrazinylpiperidine |
| Molecular Formula | |
| Molecular Weight | 171.28 g/mol |
| Monoisotopic Exact Mass | 171.1735 Da |
| Hydrogen Bond Donors | 3 (-NH, |
| Hydrogen Bond Acceptors | 3 (N1, N-NH- |
| Rotatable Bonds | 2 |
Causal Synthetic Methodology
The synthesis of 1-tert-butyl-4-hydrazinylpiperidine requires precise chemoselectivity to ensure the hydrazine moiety is correctly installed without over-reduction or premature cleavage. The following protocol is adapted from validated pharmaceutical workflows used in the synthesis of PI3K p110δ inhibitors [2].
Step 1: Condensation and Imine Formation
-
Procedure: Dissolve 1-tert-butylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous magnesium sulfate (
) (2.0 eq) followed by tert-butyl hydrazinecarboxylate (0.8 - 1.0 eq). Reflux the mixture overnight. Filter the solid and concentrate the filtrate. Purify the residue via silica gel chromatography. -
Causality & Logic: The reaction between the ketone and the protected hydrazine forms a hydrazone intermediate. Water is a direct byproduct of this condensation. According to Le Chatelier's principle, the addition of
acts as an irreversible desiccant, sequestering the generated water and driving the thermodynamic equilibrium entirely toward the formation of tert-butyl 2-(1-tert-butylpiperidin-4-ylidene)hydrazinecarboxylate.
Step 2: Stereoselective Hydride Reduction
-
Procedure: Dissolve the hydrazone intermediate in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere. Cool the system and slowly add Diisobutylaluminum hydride (DIBAL-H) (10 eq). Stir at 25 °C overnight. Quench the reaction with methanol at -78 °C, warm to room temperature, and extract with ethyl acetate (EtOAc).
-
Causality & Logic: DIBAL-H is deliberately selected over harsher reducing agents (such as
) because it provides controlled, sterically hindered hydride delivery. It selectively reduces the double bond of the hydrazone to a single bond without inadvertently cleaving the delicate bond of the hydrazine. The nitrogen atmosphere is critical to prevent the auto-oxidation of the highly reactive reduced product.
Step 3: Acid-Mediated Deprotection
-
Procedure: Suspend the reduced intermediate in a saturated solution of HCl in EtOAc. Stir at room temperature overnight. Remove the solvent under reduced pressure to yield 1-tert-butyl-4-hydrazinylpiperidine hydrochloride.
-
Causality & Logic: The Boc (tert-butyloxycarbonyl) protecting group must be removed to liberate the primary amine of the hydrazine. HCl in EtOAc provides a strictly anhydrous acidic environment, which cleanly cleaves the Boc group (releasing isobutylene and
as gases). Crucially, this method directly yields the product as a hydrochloride salt, which is vastly more stable against atmospheric oxidation and degradation than the free base [3].
Synthetic workflow for 1-tert-butyl-4-hydrazinylpiperidine hydrochloride.
Applications in Targeted Therapeutics (PI3K p110δ Inhibition)
The primary utility of (1-tert-butyl-piperidin-4-yl)-hydrazine lies in its application as a pharmacophoric building block. In modern oncology and immunology, the delta isoform of Phosphoinositide 3-kinase (PI3K p110δ) is a critical therapeutic target due to its central role in B-cell signaling, inflammation, and malignant transformation [2].
By reacting the terminal hydrazine of this compound with appropriate electrophiles, medicinal chemists synthesize benzoxazepin derivatives. In these complex inhibitors, the 1-tert-butylpiperidine tail acts as a solvent-exposed solubilizing group that interacts with the ribose-binding pocket of the kinase, while the core heterocycle (formed via the hydrazine) binds tightly to the ATP hinge region.
PI3K p110δ signaling pathway targeted by hydrazine-derived kinase inhibitors.
Analytical Validation Framework
To ensure the structural integrity and purity of the synthesized 1-tert-butyl-4-hydrazinylpiperidine hydrochloride, a self-validating analytical suite must be employed prior to its use in downstream drug development:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode should yield a distinct
peak at m/z 172.3, confirming the molecular weight of the free base (171.28 g/mol ). -
Nuclear Magnetic Resonance (
-NMR): Structural confirmation is achieved by observing the tert-butyl group, which will appear as a massive, distinct singlet integrating to 9 protons around 1.0-1.1 ppm. The successful removal of the Boc group during Step 3 is definitively confirmed by the absence of a secondary 9-proton singlet near 1.4 ppm.
References
-
NORMAN Network Database - Mass Spectrometry and Exact Mass Data for C9H21N3. Available at: [Link]
- Google Patents (WO2012126901A1) - Benzoxazepin compounds selective for pi3k p110 delta and methods of use.
-
Reagentia Chemical Catalog - tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride Handling and Specifications. Available at: [Link]
(1-Tert-butyl-piperidin-4-yl)-hydrazine CAS number and identifiers
[1]
Chemical Identity & Structural Analysis[1][2][3]
In the context of drug discovery, this compound exists in two primary forms often conflated in database searches: the N-alkylated target (specified by the user) and the N-protected precursor (commercially dominant).
Primary Target: (1-Tert-butyl-piperidin-4-yl)-hydrazine
This structure features a bulky tert-butyl group directly bonded to the piperidine nitrogen (N-1), providing significant lipophilicity and metabolic stability against N-dealkylation.[1]
| Identifier | Value |
| Chemical Name | 1-(tert-butyl)piperidin-4-ylhydrazine |
| CAS Number | Not Catalogued (Custom Synthesis Target) |
| Molecular Formula | C |
| Molecular Weight | 171.29 g/mol |
| SMILES | CC(C)(C)N1CCC(NN)CC1 |
| Key Property | High basicity at N-1 (pKa ~10-11); Nucleophilic hydrazine tail.[1][2] |
Commercial Precursor: tert-Butyl 4-hydrazinopiperidine-1-carboxylate
Often returned in searches for "tert-butyl...hydrazine...piperidine", this is the Boc-protected variant.[1] It is the standard commercial starting material.[1]
| Identifier | Value |
| Common Name | 1-Boc-4-hydrazinopiperidine |
| CAS Number | 79099-07-3 |
| Molecular Formula | C |
| Molecular Weight | 215.30 g/mol |
| Usage | Precursor.[1] Requires deprotection (TFA/HCl) and subsequent alkylation to match the primary target. |
Synthesis & Manufacturing Protocols
For researchers requiring the specific N-tert-butyl derivative, direct reductive amination is the superior synthetic route compared to alkylating the deprotected piperidine, which often leads to over-alkylation (quaternization).
Method A: Direct Reductive Amination (Recommended)
This route utilizes 1-tert-butyl-4-piperidone as the starting scaffold.[1] The bulky tert-butyl group is installed prior to hydrazine formation, avoiding chemoselectivity issues later.[1]
Protocol:
-
Reagents:
-
Step 1: Hydrazone Formation
-
Step 2: Reduction
-
Cool the mixture to 0°C.
-
Add NaBH
(1.5 eq) portion-wise over 30 minutes. Caution: Exothermic gas evolution.[1] -
Warm to RT and stir overnight.
-
-
Work-up:
Method B: Deprotection of N-Boc Precursor
If starting from CAS 79099-07-3:
-
Deprotection: Treat with 4M HCl in Dioxane to yield 4-hydrazinopiperidine dihydrochloride.[1]
-
Alkylation (Difficult): Reaction with tert-butyl bromide or iodide is sluggish and prone to elimination.[1] Reductive alkylation with acetone/reducing agent is preferred but may compete with the hydrazine moiety. Therefore, Method A is strictly preferred.
Synthetic Pathway Visualization[1]
Figure 1: The direct synthesis route avoids the difficult N-alkylation step by utilizing the pre-functionalized ketone.
Applications in Drug Discovery[1][5][6][7][8]
The (1-tert-butyl-piperidin-4-yl) moiety is a "privileged scaffold" in medicinal chemistry, often used to optimize pharmacokinetic (PK) properties.[1]
Kinase Inhibitors (ALK/c-Met)
The piperidine ring acts as a solvent-exposed solubilizing group.[1] The tert-butyl group prevents metabolic oxidation at the nitrogen and increases lipophilicity (LogD) to improve blood-brain barrier (BBB) penetration.
-
Mechanism: The hydrazine tail reacts with aldehydes or ketones on core scaffolds (e.g., pyrazoles) to form hydrazones or fused rings (e.g., indazoles).
-
Example: Analogues of Crizotinib and Ceritinib often utilize substituted piperidines to interact with the solvent front of the ATP-binding pocket.[1]
GPCR Ligands (Chemokine Receptors)
The bulky tert-butyl group provides a steric anchor in hydrophobic pockets of GPCRs (e.g., CCR5 or CXCR4 antagonists). The hydrazine serves as a linker to attach aromatic "warheads."[1]
Library Synthesis
The hydrazine group is a "click-chemistry" equivalent for carbonyls.[1]
-
Reaction: Hydrazine + R-CHO
Hydrazone (R-CH=N-NH-Piperidine).[1] -
Utility: Rapid generation of diverse libraries for High-Throughput Screening (HTS).
Safety & Handling Protocols
Hazard Class: Hydrazines are potent reducing agents and potential genotoxins.[1]
| Hazard | Description | Mitigation |
| Acute Toxicity | Toxic if swallowed or inhaled.[1] | Handle in a certified fume hood.[1] Wear butyl rubber gloves (nitrile is permeable to some hydrazines). |
| Genotoxicity | Potential mutagen (Ames positive). | Destroy excess hydrazine using bleach (Hypochlorite) before disposal. |
| Reactivity | Reacts violently with oxidizers.[1] | Store under inert gas (Nitrogen/Argon) at 2-8°C. |
Disposal Protocol:
Do not dispose of down the drain. Quench reaction mixtures with dilute bleach (sodium hypochlorite) to oxidize residual hydrazine to nitrogen gas (
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 11326374 (N-Boc derivatives). [Link][1]
-
Amato, J. S., et al. "Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride."[1] Journal of Organic Chemistry, 2005. [Link]
solubility profile of (1-Tert-butyl-piperidin-4-yl)-hydrazine in organic solvents
This guide provides an in-depth technical analysis of the solubility profile for (1-Tert-butyl-piperidin-4-yl)-hydrazine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).
Executive Summary
(1-Tert-butyl-piperidin-4-yl)-hydrazine is a bifunctional intermediate combining a lipophilic, bulky tertiary amine (N-tert-butyl piperidine) with a reactive, polar hydrazine moiety. Its solubility behavior is dictated by the competition between the hydrophobic tert-butyl group and the hydrophilic, hydrogen-bonding hydrazine tail.
Understanding its solubility is critical for:
-
Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic substitutions or condensation reactions.
-
Purification: Designing liquid-liquid extraction (LLE) and recrystallization protocols.
-
Storage: Choosing the correct salt form (dihydrochloride vs. free base) to prevent oxidative degradation.
Critical Distinction: This guide specifically addresses the N-alkyl derivative (1-tert-butyl), not the N-Boc protected analog (tert-butyl 4-hydrazinopiperidine-1-carboxylate), although comparative notes are provided where relevant.
Physicochemical Characterization
To predict and rationalize solubility, we must first analyze the molecular descriptors.
| Property | Value (Estimated/Theoretical) | Impact on Solubility |
| Molecular Formula | C | Low molecular weight facilitates dissolution. |
| Molecular Weight | 171.28 g/mol | -- |
| pKa (Piperidine N) | ~10.1 - 10.5 | Highly basic; protonates easily in acidic media. |
| pKa (Hydrazine N) | ~7.5 - 8.5 | Moderately basic; acts as H-bond donor/acceptor. |
| LogP (Free Base) | ~1.2 - 1.6 | Moderately lipophilic; soluble in organic solvents. |
| Physical State | Viscous Oil or Low-Melting Solid | Prone to supercooling; often handled as a solid HCl salt. |
Structural Solubility Drivers
-
The Tert-Butyl Group: A bulky, hydrophobic sphere that disrupts water structure, significantly reducing aqueous solubility of the free base compared to N-methyl analogs. It enhances solubility in ethers and chlorinated solvents.
-
The Hydrazine Moiety: A polar "head" capable of donating (3 H-atoms) and accepting hydrogen bonds. This ensures solubility in polar protic solvents (Alcohols).
-
Salt Formation: Upon protonation (e.g., with HCl), the molecule becomes ionic [(1-t-Bu-pip-4-yl)-NH
NH ] , inverting its solubility profile to become water-soluble and organic-insoluble.
Solubility Profile (Free Base)
The following data represents the solubility behavior of the Free Base form at 25°C.
A. Polar Protic Solvents (High Solubility)
The hydrazine group dominates interactions here via strong Hydrogen Bonding.
-
Methanol / Ethanol: >100 mg/mL . Excellent solvents for reactions. The free base is fully miscible.
-
Isopropanol (IPA): High .[1] Often used for recrystallization of the salt form when mixed with non-polar anti-solvents.
-
Water: Low to Moderate . While the hydrazine is polar, the greasy tert-butyl piperidine core limits water solubility at neutral pH. Solubility increases drastically at pH < 7.
B. Polar Aprotic Solvents (High Solubility)
Ideal for nucleophilic substitution reactions where H-bonding solvation of nucleophiles is undesirable.
-
Dichloromethane (DCM): Very High . The preferred solvent for extraction and transport.
-
THF (Tetrahydrofuran): High . Good general-purpose solvent.
-
DMSO / DMF: High . Soluble, but difficult to remove during workup. Avoid unless necessary for high-temperature steps.
C. Non-Polar Solvents (Moderate to Low Solubility)[1]
-
Diethyl Ether: Moderate . Can be used to extract the free base from basic aqueous solutions.
-
Hexanes / Heptane: Low . The compound is likely to oil out or precipitate. These are excellent anti-solvents to force precipitation of the product after reaction in DCM or THF.
Summary Table
| Solvent Class | Solvent | Solubility Rating | Primary Utility |
| Chlorinated | Dichloromethane (DCM) | Excellent (+++++) | Extraction, Chromatography |
| Alcohol | Methanol / Ethanol | Excellent (+++++) | Reaction Medium, Homogeneous Catalysis |
| Ether | THF | Good (++++) | Reaction Medium |
| Ether | Diethyl Ether | Moderate (+++) | Extraction (Volatile) |
| Alkane | Hexanes / Heptane | Poor (+) | Anti-solvent, Crystallization |
| Aqueous | Water (pH 7) | Low (++) | Washing (removes inorganic salts) |
| Aqueous | Water (pH < 2) | Excellent (+++++) | Dissolving as Salt form |
Experimental Methodologies
Protocol A: Gravimetric Solubility Screening
Use this protocol to determine precise saturation limits for your specific batch.
-
Preparation: Weigh 50 mg of (1-Tert-butyl-piperidin-4-yl)-hydrazine into a 4 mL glass vial.
-
Titration: Add solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble at current concentration.
-
Turbid/Oiling: Insoluble.
-
-
Calculation:
Protocol B: Salt-Break Extraction (Purification)
Since the compound is often stored as a stable HCl salt, you must liberate the free base for solubility in organic synthesis.
-
Dissolution: Dissolve 1.0 eq of the HCl salt in minimal Water (approx. 5 vol).
-
Basification: Slowly add 10N NaOH or saturated K
CO until pH > 12. The solution will become cloudy as the free base oils out. -
Extraction: Add 10 vol of Dichloromethane (DCM) . Shake vigorously.
-
Separation: Collect the organic (lower) layer. The tert-butyl group ensures high partitioning into DCM.
-
Drying: Dry over anhydrous Na
SO to remove residual water.
Process Visualization
Workflow: Solubility & Solvent Selection Logic
The following diagram illustrates the decision process for selecting a solvent based on the intended process step (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on the chemical form (Salt vs. Free Base) and the unit operation.
Safety & Stability Considerations
Hydrazine Instability
-
Oxidation: Hydrazine derivatives are prone to air oxidation, forming azo compounds or hydrazones.
-
Mitigation: All solubility studies and reactions should be performed under an inert atmosphere (Nitrogen/Argon).
-
Solvent Quality: Use degassed, anhydrous solvents. Avoid ketones (Acetone, MEK) unless forming a hydrazone is the goal, as they react rapidly with the hydrazine moiety.
-
Toxicity[3][4]
-
Handling: Hydrazines are potential genotoxins.
-
PPE: Double nitrile gloves and a fume hood are mandatory.
-
Waste: Segregate all solvent waste containing this compound into "Hazardous - Hydrazine/Base" streams. Do not mix with oxidizing agents (e.g., Bleach/Peroxide) as this can generate heat and nitrogen gas violently.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (Used as structural analog for physicochemical predictions). Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for general solubility principles of amines and hydrazines).
Sources
Technical Whitepaper: Safety, Handling, and Stability Protocol for (1-Tert-butyl-piperidin-4-yl)-hydrazine
The following technical guide is a comprehensive safety and handling protocol for (1-Tert-butyl-piperidin-4-yl)-hydrazine .
Executive Summary
(1-Tert-butyl-piperidin-4-yl)-hydrazine is a specialized heterocyclic building block used primarily in the synthesis of pyrazole-based kinase inhibitors and GPCR ligands. Its structure combines a lipophilic, basic piperidine ring with a highly reactive hydrazine moiety.[1] This duality presents a complex safety profile: the piperidine core confers corrosivity and tissue penetration, while the hydrazine functional group introduces risks of acute toxicity, genotoxicity, and high instability (oxidation sensitivity).[1]
This guide moves beyond standard SDS templates to provide a mechanism-based handling protocol, ensuring data integrity and researcher safety during drug development workflows.
Part 1: Chemical Identity & Physiochemical Characterization
| Property | Specification |
| Chemical Name | (1-Tert-butyl-piperidin-4-yl)-hydrazine |
| Systematic Name | 4-Hydrazinyl-1-(2-methyl-2-propanyl)piperidine |
| Molecular Formula | C₉H₂₁N₃ |
| Molecular Weight | 171.28 g/mol |
| CAS Number (Ref) | Not broadly listed. (Analog Reference: N-Boc derivative CAS 2229419-77-4) |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Basicity (pKa) | Predicted ~9.8 (Piperidine N), ~8.1 (Hydrazine N) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in hexanes |
Technical Insight: The tert-butyl group significantly increases lipophilicity compared to the parent 4-hydrazinopiperidine. This enhances the compound's ability to cross the stratum corneum, making dermal exposure a critical route of systemic toxicity.[1]
Part 2: Hazard Identification & Risk Assessment (GHS)[1][2]
Signal Word: DANGER
Core Hazards (Structure-Activity Relationship)
Based on the "Read-Across" method using 1-(tert-butyl)hydrazine and piperidine derivatives, the following hazards are assigned:
-
Acute Toxicity (Oral/Inhalation) [Category 3]: Hydrazine derivatives inhibit GABA synthesis and can cause methemoglobinemia.[1]
-
Skin Corrosion/Irritation [Category 1B]: The secondary amine (piperidine) combined with the hydrazine creates a highly basic, corrosive environment capable of causing irreversible tissue damage.[1]
-
Sensitization (Skin) [Category 1]: Hydrazines are potent haptens; repeated exposure may lead to severe contact dermatitis.[1]
-
Germ Cell Mutagenicity [Category 2]: Suspected of causing genetic defects due to the alkylating potential of the hydrazine group.[1]
Stability Hazards[1][3]
-
Air Sensitivity: The hydrazine group (-NH-NH₂) is susceptible to auto-oxidation in air, forming azo/azoxy impurities and potentially liberating nitrogen gas.
-
Hygroscopicity: Absorbs atmospheric moisture, leading to hydrolysis or hydrate formation which alters stoichiometry in synthesis.[1]
Part 3: Operational Safety & Engineering Controls[1]
Containment Strategy
Do not handle on an open bench.
-
Primary Control: Nitrogen-purged Glovebox (O₂ < 5 ppm).
-
Secondary Control: Schlenk line techniques within a certified chemical fume hood (Face velocity > 100 fpm).[1]
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard PPE | Enhanced Protocol (High Risk/Spill) |
| Hand | Nitrile (Double gloved) | Silver Shield® (Laminate) or Viton® |
| Respiratory | N95 (Dust) / Half-mask | P100 + Organic Vapor Cartridge (if outside hood) |
| Eye/Face | Chemical Goggles | Goggles + Face Shield (8-inch min) |
| Body | Lab Coat (Cotton) | Tyvek® Chemical Resistant Coverall |
Causality of Choice: Standard nitrile gloves are permeable to low-MW amines and hydrazines over time. Laminate gloves (Silver Shield) provide the necessary permeation break-through time (>480 min) for hydrazine derivatives.[1]
Part 4: Handling & Synthesis Workflow (Visualized)
The following diagram illustrates the critical decision pathways for handling air-sensitive hydrazine reagents to prevent degradation and exposure.
Figure 1: Inert atmosphere handling workflow designed to mitigate oxidation and hydrolysis risks.[1]
Part 5: Emergency Response Protocols
Exposure Scenarios
-
Inhalation: Move to fresh air immediately. Alert: Pulmonary edema may be delayed up to 24 hours.[1] Medical observation is mandatory.[1][2]
-
Skin Contact:
-
Ingestion: Do NOT induce vomiting (corrosive risk). Administer activated charcoal if instructed by Poison Control.[1]
Spill Management
Small Spill (< 5 mL):
-
Don Silver Shield gloves and respirator.[1]
-
Absorb with vermiculite or sand .[1]
-
Deactivation: Treat the absorbed spill with dilute hypochlorite solution (Bleach) to oxidize the hydrazine to nitrogen gas (Caution: Exothermic).[1]
Part 6: Stability & Reactivity Mechanisms[1]
Decomposition Pathway
Hydrazine derivatives degrade via radical mechanisms in the presence of metal ions (Cu, Fe) or UV light.[1]
-
Mechanism:
-
Implication: Old bottles may develop pressure (N₂ gas) and contain peroxides.[1] Vent carefully.
Incompatible Materials
-
Oxidizing Agents: Nitric acid, Peroxides, Permanganates (Explosion hazard).[1]
-
Aldehydes/Ketones: Forms hydrazones (spontaneous condensation).[1]
-
Heavy Metals: Catalyze decomposition.[1]
Part 7: Waste Disposal & Deactivation[1]
Do not dispose of in general organic waste.
-
Segregation: Collect in a dedicated "Hydrazine/Amine" waste stream.[1]
-
Chemical Deactivation (Pre-Disposal):
References
-
Sigma-Aldrich. Safety Data Sheet: tert-Butyl hydrazine hydrochloride. Retrieved from
-
European Chemicals Agency (ECHA). Registration Dossier: Hydrazine derivatives and alkyl hydrazines.[1] Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54593171 (Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate). Retrieved from [1]
-
BenchChem. Technical Guide: Synthesis and Handling of Hydrazine Derivatives. Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: 4-Hydrazinopiperidine derivatives. Retrieved from [1]
Sources
literature review of tert-butyl piperidine hydrazine derivatives
An In-Depth Technical Guide to tert-Butyl Piperidine Hydrazine Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Introduction: Bridging Key Pharmacophores
In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most significant synthetic fragments in drug design, present in a multitude of pharmaceutical agents.[1] This six-membered heterocycle provides a robust, three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity.[1][2] When combined with the highly reactive and versatile hydrazine moiety (-NHNH2), a powerful synthon is created. Hydrazones, formed by the reaction of hydrazines with aldehydes or ketones, are a class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4]
The incorporation of a tert-butyl group, often as part of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, serves a dual purpose. It provides steric bulk which can influence receptor binding and metabolic stability, and the Boc group itself is a critical tool in multi-step synthesis, allowing for selective reactions at the hydrazine functionality.[5] This guide offers a comprehensive review of tert-butyl piperidine hydrazine derivatives, focusing on their synthesis, chemical reactivity, structure-activity relationships, and diverse applications in drug discovery for researchers, scientists, and drug development professionals.
Core Synthesis Strategies: Building the Scaffold
The cornerstone of this chemical class is tert-butyl 4-hydrazinopiperidine-1-carboxylate, a key intermediate from which a vast library of derivatives can be constructed.[5] Its synthesis is a well-established, two-step process that demonstrates fundamental principles of organic synthesis: protection, condensation, and reduction.
The strategic use of the Boc protecting group is paramount. It deactivates the piperidine nitrogen, preventing it from interfering with subsequent reactions and enabling selective functionalization at other positions on the ring.[5] The initial reaction with hydrazine hydrate forms a hydrazone intermediate, which is then reduced in situ to the stable hydrazine derivative.
Caption: Synthetic workflow for the key intermediate.
Experimental Protocol: Synthesis of tert-Butyl 4-hydrazinopiperidine-1-carboxylate[6]
This protocol outlines a reliable method for the gram-scale synthesis of the title compound, a critical building block.
Materials:
-
1-Boc-4-piperidone (20.0 g, 100 mmol)
-
Hydrazine hydrate (100 mL, 2 mol)
-
Ethanol, anhydrous (180 mL)
-
Methanol, anhydrous (180 mL)
-
Sodium borohydride (14.2 g, 375 mmol)
-
Dichloromethane
-
Water
-
Sodium sulfate, anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Procedure:
-
Condensation: To a solution of 1-Boc-4-piperidone (20.0 g, 100 mmol) in ethanol (180 mL) in a round-bottom flask under a nitrogen atmosphere, add hydrazine hydrate (100 mL, 2 mol) at room temperature.
-
Causality: The nitrogen atmosphere prevents unwanted side reactions with atmospheric oxygen and moisture. Hydrazine hydrate acts as the nucleophile to form the hydrazone with the ketone.
-
-
Stir the reaction mixture at room temperature overnight.
-
Reduction: Add methanol (180 mL) to the mixture and cool the flask to 0-5°C using an ice bath.
-
Causality: Cooling is essential to control the exothermic reaction of sodium borohydride and prevent the uncontrolled release of hydrogen gas.
-
-
Add sodium borohydride (14.2 g, 375 mmol) in small portions.
-
Causality: Portion-wise addition maintains control over the reaction rate and temperature. Sodium borohydride is a selective reducing agent that reduces the C=N bond of the hydrazone to a C-N single bond without affecting the Boc protecting group.
-
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Evaporate the solvents under reduced pressure.
-
Add dichloromethane to the residue and wash the organic layer with water to remove inorganic salts and excess hydrazine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-hydrazino-piperidine-1-carboxylic acid tert-butyl ester (yield: ~18.9 g, 88%) as a viscous oil.[6]
-
Self-Validation: The product is typically used in the next step without further purification, but its identity and purity can be confirmed by ¹H NMR and Mass Spectrometry if required.
-
Reactivity and Derivatization: The Hydrazone Gateway
The primary utility of the tert-butyl piperidine hydrazine scaffold lies in the reactivity of the terminal hydrazine group. It serves as a nucleophilic handle for coupling with various electrophiles, most commonly carbonyl compounds, to form stable hydrazone derivatives.[5] This reaction is a cornerstone for building molecular diversity.
The resulting hydrazone moiety (-NH-N=CH-R) is not merely a linker; it is a pharmacologically active functional group. The azometine proton and the lone pair of electrons on the nitrogen atoms are key to its biological activity, enabling it to act as a chelating agent and participate in hydrogen bonding with biological targets.[4]
Caption: Derivatization pathways from the core scaffold.
Pharmacological Applications and Biological Activities
Derivatives built upon the tert-butyl piperidine hydrazine core have shown promise across a wide range of therapeutic areas. The specific biological activity is largely dictated by the nature of the substituent attached to the hydrazone linker.
| Derivative Class/Example | Biological Target(s) | Observed Activity & Application | Reference(s) |
| Phenoxyalkyl Piperazine Derivatives | Histamine H₃ Receptor (H₃R) | Antagonist activity (Ki = 16.0-120 nM); potential as anticonvulsant and pro-cognitive agents.[7] | [7] |
| Piperidine-based Ligands | Sigma-1 (σ₁) Receptor / H₃R | Dual-target antagonists with antinociceptive (pain relief) properties. The piperidine ring is crucial for high σ₁R affinity. | [8] |
| tert-Butyl-5-methylpyrimidin-piperazine | Adipocyte Triglyceride Regulation | Anti-obesity effects; decreased body, liver, and fat weight in diet-induced obesity models. | [9] |
| Piperidine-Hydrazone Conjugates | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Selective BChE inhibition (IC₅₀: 35.30 µM), relevant for Alzheimer's disease therapy.[10] | [10] |
| Salicylic Aldehyde Hydrazones | Laccase Enzyme | Competitive inhibitors of laccase, an enzyme from plant pathogens. Potential as antifungal agents.[11] | [11] |
| General Hydrazones | Various | Broad-spectrum activities including antimicrobial, antimycobacterial, and anti-inflammatory properties.[3][12] | [3][12] |
Structure-Activity Relationship (SAR) Insights
SAR studies reveal how specific structural modifications influence biological activity, guiding the rational design of more potent and selective compounds.
-
The Piperidine Ring: The piperidine moiety is often a critical structural element. In the case of dual H₃/σ₁ receptor ligands, replacing the piperidine ring with a piperazine significantly reduced affinity for the σ₁ receptor, highlighting its importance for that specific target.[8]
-
The Hydrazone Linker: The length and flexibility of any alkyl chain connecting the core to another aromatic system can be crucial. For H₃R ligands, increasing the alkyl chain length from three to four carbons often leads to a decrease in receptor affinity.[8]
-
Substituents: The nature of the group attached to the hydrazone is the primary driver of specific activity. For laccase inhibitors, a slim salicylic aldehyde framework was pivotal for stabilization at the docking site, while bulky tert-butyl substituents favored strong interactions within the binding pocket.[11] For H₃R ligands, specific heteroaromatic substituents on a piperazine ring (a bioisostere of piperidine) were found to interact with key amino acids in the receptor.[7]
Caption: Key molecular components influencing biological activity.
Conclusion and Future Perspectives
The tert-butyl piperidine hydrazine scaffold is a validated and highly fruitful platform for drug discovery. Its straightforward and high-yielding synthesis provides access to a key intermediate that can be readily diversified. The resulting derivatives have demonstrated a remarkable breadth of biological activities, from CNS disorders and metabolic diseases to infectious agents.
Future research should focus on expanding the chemical space of these derivatives through novel synthetic methodologies and high-throughput screening. A deeper investigation into the pharmacokinetic and pharmacodynamic (PK/PD) properties, as well as the long-term toxicity profiles of the most promising leads, will be crucial for their translation into clinical candidates. The dual-target and multi-target potential of these compounds, such as the combined H₃/σ₁ receptor antagonism, represents an exciting frontier for developing therapies with enhanced efficacy for complex diseases like neuropathic pain.
References
- Title: tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis Source: ChemicalBook URL
- Title: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride Source: MySkinRecipes URL
- Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL
- Title: Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands Source: PubMed URL
- Title: Buy Tert-butyl 4-(2-hydrazino-2-oxoethyl)
- Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: MDPI URL
- Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PMC - NIH URL
- Title: Synthesis and biological evaluation of tert-butyl-5-methylpyrimidin-piperazine derivatives as anti-obesity agents Source: PubMed URL:_
- Title: Biological Activities of Hydrazone Derivatives Source: PMC - NIH URL
- Title: A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones Source: TSI Journals URL
- Title: Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives Source: ResearchGate URL
- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchGate URL
- Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio Source: White Rose Research Online URL
- Title: New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors Source: PubMed URL
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 6. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of tert-butyl-5-methylpyrimidin-piperazine derivatives as anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
Thermodynamic Stability of (1-Tert-butyl-piperidin-4-yl)-hydrazine: A Technical Guide
Executive Summary
Compound: (1-Tert-butyl-piperidin-4-yl)-hydrazine CAS Registry Number: (Not widely listed; typically custom synthesized. Distinct from N-Boc analogs). Molecular Formula: C9H21N3 Molecular Weight: 171.28 g/mol
This guide provides a comprehensive technical analysis of the thermodynamic and chemical stability of (1-Tert-butyl-piperidin-4-yl)-hydrazine. Unlike its carbamate-protected analogs (e.g., N-Boc-4-hydrazinopiperidine), this compound features a highly basic tertiary amine and a nucleophilic hydrazine moiety. Its stability profile is governed by the lability of the N-N bond, susceptibility to oxidative dehydrogenation, and the steric locking effect of the tert-butyl group.
Critical Stability Verdict: The compound is thermodynamically metastable and kinetically unstable in the presence of oxygen or moisture. It requires storage under inert atmosphere (Ar/N2) at ≤ -20°C. Thermal decomposition is expected to be exothermic, initiating above 120°C, necessitating rigorous safety screening (DSC/ARC) before scale-up.
Part 1: Structural Analysis & Theoretical Stability
Conformational Locking
The tert-butyl group at the N1 position serves as a "conformational anchor." Due to its high A-value (>4.7 kcal/mol), the tert-butyl group exclusively occupies the equatorial position of the piperidine chair to avoid severe 1,3-diaxial interactions.
-
Implication: The piperidine ring is conformationally rigid.
-
Hydrazine Orientation: The hydrazine group at C4 will predominantly adopt the equatorial orientation. An axial hydrazine would suffer from 1,3-diaxial strain with the axial hydrogens at C2 and C6.
-
Thermodynamic Consequence: The equatorial isomer is the thermodynamic product. However, the exposed nature of the equatorial hydrazine makes it sterically accessible for intermolecular reactions (dimerization, oxidation).
Bond Dissociation Energy (BDE)
The thermodynamic weak link is the N-N single bond of the hydrazine moiety.
-
Estimated BDE (N-N): ~60–65 kcal/mol (250–270 kJ/mol).
-
Comparison: Significantly weaker than C-C (~83 kcal/mol) or C-N (~73 kcal/mol) bonds.
-
Decomposition Risk: Input of thermal energy (e.g., during distillation or drying) can trigger homolytic cleavage, generating radical species (aminyl radicals) that propagate chain decomposition.
Basicity and Hygroscopicity
This molecule is a di-basic species:
-
Piperidine N1: Tertiary amine (pKa ~10–11).
-
Hydrazine N: Primary/Secondary amine character (pKa ~8–9).
-
Stability Threat: The compound is highly hygroscopic and will avidly absorb atmospheric CO2 to form carbamate salts (zwitterions), altering its physical properties and stoichiometry.
Part 2: Chemical Stability & Degradation Pathways
The degradation of (1-Tert-butyl-piperidin-4-yl)-hydrazine is driven by three primary mechanisms: Oxidative Dehydrogenation , Condensation , and Thermal Elimination .
Oxidative Dehydrogenation (Air Sensitivity)
In the presence of atmospheric oxygen, the hydrazine group undergoes oxidation, typically catalyzed by trace metals (Cu, Fe).
-
Pathway: Hydrazine (-NH-NH2)
Azo intermediate (-N=NH) Decomposition to N2 and the corresponding alkane/alkene. -
Visual Indicator: Samples turning yellow/brown indicate the formation of azo-species or conjugated oligomers.
Thermal Elimination (Retro-Ene / Elimination)
At elevated temperatures, the hydrazine group can act as a leaving group or facilitate elimination reactions, potentially generating isobutylene (loss of t-butyl) or tetrahydropyridine derivatives.
Visualization of Degradation Pathways
Caption: Primary degradation pathways including oxidation (red), CO2 absorption (yellow), and thermal cleavage.
Part 3: Thermodynamic Profiling & Safety Assessment
Before scaling up synthesis or processing this compound, the following thermodynamic profile must be established.
Thermal Stability Protocol (DSC/TGA)
Objective: Determine the Onset Temperature (
| Parameter | Method | Expected Range | Critical Threshold |
| Melting Point | DSC (5°C/min) | 40–80°C (Low melting solid) | N/A |
| Decomposition Onset | DSC (Closed Pan) | 120–160°C | < 100°C (Unsafe for storage) |
| Energy Release | DSC Integration | 100–300 J/g | > 500 J/g (High Hazard) |
| Volatiles | TGA | Mass loss matches N2/NH3 | > 1% loss < 100°C (Solvent/Moisture) |
Warning: Hydrazines are energetic functional groups. If
Accelerating Rate Calorimetry (ARC)
For quantities >100g, DSC is insufficient. ARC is required to determine the Time to Maximum Rate (TMR) .
-
Protocol: Heat-Wait-Search mode.
-
Goal: Calculate
(Temperature at which TMR is 24 hours). -
Guidance: Processing temperature must be at least 50°C below
detected by ARC.
Part 4: Experimental Protocols for Stability Validation
Accelerated Stability Testing Workflow
Do not rely on shelf-life assumptions. Validate stability using this stress-test protocol.
Step 1: Baseline Characterization
-
LC-MS: Purity >98%. Identify impurities (likely oxidation dimers).
-
qNMR: Confirm structure and residual solvent.
-
Karl Fischer: Moisture content (Must be <0.5%).
Step 2: Stress Conditions Prepare 20 mg aliquots in varying environments:
-
Control: -20°C, under Argon.
-
Thermal Stress: 40°C, sealed under Argon.
-
Oxidative Stress: 25°C, open to air (50% RH).
-
Hydrolytic Stress: Dissolved in pH 7.4 buffer.
Step 3: Analysis (Timepoints: T=0, 24h, 72h, 1 week)
Analyze via HPLC-UV/MS. Plot degradation kinetics (
Stability Testing Logic Flow
Caption: Workflow for validating the stability of the hydrazine derivative.
Part 5: Handling and Storage Recommendations
Based on the thermodynamic profile of alkyl hydrazines, the following handling procedures are mandatory to maintain scientific integrity and safety.
Storage Conditions
-
Atmosphere: Strictly inert (Argon or Nitrogen). Do not store under air.
-
Temperature: Refrigerator (2–8°C) for short term (<1 month); Freezer (-20°C) for long term.
-
Container: Amber glass (light protection) with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term seals.
Handling Precautions
-
Free Base vs. Salt: The free base is significantly less stable than the hydrochloride salt. If the hydrazine functionality is not immediately needed for reaction, convert the compound to its dihydrochloride salt (using HCl in dioxane/ether) for storage. The salt is a stable solid at room temperature.
-
Distillation: If purification by distillation is required, never distill to dryness . Hydrazine residues can be explosive when concentrated and overheated. Use a Kugelrohr or wiped-film evaporator at the lowest possible vacuum to minimize thermal load.
Safety (HSE)
-
Genotoxicity: Hydrazines are known structural alerts for genotoxicity (AMES positive). Handle in a fume hood with double gloving (Nitrile).
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.
References
-
Ragnarsson, U. (2001). "Synthetic methodology for alkyl hydrazines." Chemical Society Reviews, 30(4), 205-213. Link
-
Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. 2nd Edition. Wiley-Interscience. (Authoritative text on hydrazine thermodynamics). Link
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Reference for hydrazine explosion hazards). Link
-
Gremmen, C., et al. (2000). "Enantiopure hydrazines as building blocks." Organic Letters, 2(13), 1955-1958. (Discusses stability of chiral alkyl hydrazines). Link
-
Occupational Safety and Health Administration (OSHA). "Hydrazine Hazard Recognition." (General safety protocols for hydrazine handling). Link
commercial suppliers and pricing for (1-Tert-butyl-piperidin-4-yl)-hydrazine
The following technical guide provides an in-depth analysis of the commercial landscape, pricing, and technical specifications for (1-Tert-butyl-piperidin-4-yl)-hydrazine .
Note on Nomenclature & Identity: In the commercial chemical market, the string "(1-Tert-butyl-piperidin-4-yl)-hydrazine" is frequently used—often imprecisely—to refer to tert-butyl 4-hydrazinylpiperidine-1-carboxylate (also known as 1-Boc-4-hydrazinopiperidine ).[1] The N-tert-butyl alkyl derivative (1-(tert-butyl)piperidin-4-ylhydrazine) is a rare, custom-synthesis entity.[1] This guide focuses on the commercially dominant Boc-protected derivative (CAS: 79099-07-3 / 1258001-18-1), which serves as the primary building block for piperidine-based therapeutics.[1]
Sourcing, Pricing, and Technical Specifications for Drug Development[1]
Executive Summary
(1-Tert-butyl-piperidin-4-yl)-hydrazine, specifically the 1-Boc-4-hydrazinopiperidine variant, is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors (e.g., JAK, BTK), GPCR ligands, and DPP-IV inhibitors.[1] Its hydrazine functionality allows for the rapid construction of fused heterocycles such as pyrazoles, triazoles, and pyridazines.
For drug development professionals, the procurement challenge lies in distinguishing between the free base (often unstable, oil) and the hydrochloride salt (stable solid), and navigating the purity tiers offered by different suppliers. This guide provides a validated sourcing strategy, pricing analysis, and handling protocols to ensure experimental reproducibility.
Chemical Profile & Technical Specifications[2][3][4][5][6][7][8][9]
To ensure the integrity of your supply chain, verify the following specifications against the Certificate of Analysis (CoA) provided by suppliers.
| Feature | Specification | Notes |
| Primary Name | tert-Butyl 4-hydrazinylpiperidine-1-carboxylate | Market Standard |
| Common Synonyms | 1-Boc-4-hydrazinopiperidine; 4-Hydrazino-1-Boc-piperidine | "1-Tert-butyl..." often refers to the Boc group.[1][2][3][4] |
| CAS Number | 79099-07-3 (Free Base)1258001-18-1 (Hydrochloride Salt) | Critical: Order the HCl salt for stability.[1] |
| Molecular Formula | C₁₀H₂₁N₃O₂ (Free Base) | MW: 215.29 g/mol |
| Molecular Weight | 251.75 g/mol (HCl Salt) | Factor this into stoichiometry calculations. |
| Physical State | Viscous oil (Free Base) / White solid (HCl Salt) | The oil oxidizes rapidly; solid is preferred. |
| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar ethers. |
Sourcing Landscape & Pricing Analysis
The market for this intermediate is tiered into Bulk Aggregators (low cost, variable lead time) and Premium Reagent Suppliers (high QA, immediate stock).
Supplier Tier Analysis
-
Tier 1: Premium (Sigma-Aldrich/MilliporeSigma, TCI) [1]
-
Pros: High reliability, comprehensive CoA (NMR, HPLC), 97%+ purity guarantee.
-
Cons: Highest unit price (
$).
-
-
Tier 2: Specialized Building Block Suppliers (Enamine, Combi-Blocks, BLD Pharm, ChemScene)
-
Pros: Best balance of price and quality. Often the actual manufacturers.
-
Cons: Lead times can vary if stock is in regional warehouses (e.g., China vs. US).
-
-
Tier 3: Aggregators (MolPort, eMolecules)
-
Pros: Access to millions of compounds.
-
Cons: They do not hold stock; they drop-ship.[1] Risk of "ghost stock."
-
Current Market Pricing (Estimated Q4 2023)
Prices below reflect the Hydrochloride Salt (CAS: 1258001-18-1) , as it is the industry preference.[1]
| Quantity | Tier 1 Price (Premium) | Tier 2 Price (Direct Supplier) | Cost/Gram (Tier 2) |
| 1 g | $45 - $60 | $15 - $25 | $20.00 |
| 5 g | $120 - $150 | $40 - $60 | $10.00 |
| 25 g | $400 - $550 | $120 - $180 | $6.00 |
| 100 g | Inquiry Only | $350 - $450 | $4.00 |
Strategic Insight: For early-stage discovery (SAR expansion), purchase 5g packs from Tier 2 suppliers (e.g., BLD Pharm or ChemScene). The unit cost drops significantly at the 5g mark compared to 1g.
Synthesis & Manufacturing Context
Understanding the synthesis route is crucial for troubleshooting impurities. The commercial route typically involves the reductive amination of 1-Boc-4-piperidone.[1]
Commercial Synthesis Route (Cost Drivers)
-
Starting Material: 1-Boc-4-piperidone (Commodity chemical, low cost).[1]
-
Reagent: Hydrazine Hydrate (Cheap, but handling costs are high due to toxicity).
-
Reduction: Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation.
-
Salt Formation: HCl gas/dioxane.
Impurity Profile:
-
Bis-hydrazone: Over-reaction where one hydrazine molecule reacts with two piperidone ketones.[1]
-
Azine formation: Oxidation byproduct.
-
Residual Hydrazine: Genotoxic impurity (GTI). Check CoA for hydrazine limits (<1000 ppm).
Synthesis Workflow Diagram
Figure 1: Commercial synthesis workflow highlighting the critical stabilization step (Salt Formation).[1]
Procurement & Quality Assurance Protocols
Do not simply "add to cart." Follow this decision matrix to ensure the material meets drug development standards.
The "Self-Validating" Procurement Protocol
-
Salt Selection: Always specify Hydrochloride (HCl) or Dihydrochloride (2HCl) . Avoid the free base unless you plan to use it immediately in a reaction sensitive to acid.
-
Purity Check: Require >97% purity by HPLC .
-
Identity Verification: The CoA must include 1H-NMR . Look for the characteristic tert-butyl singlet at ~1.45 ppm and the piperidine ring multiplets.
-
Genotoxicity Check: If used in late-stage GMP, request data on residual hydrazine levels.
Procurement Decision Tree
Figure 2: Decision tree for sourcing the correct chemical variant and salt form.
Applications in Drug Discovery[8][11][12][13][14]
This building block is primarily used to install the piperidine ring into kinase inhibitors. The hydrazine moiety acts as a "warhead" to form fused ring systems.
Key Reactions:
-
Pyrazole Synthesis: Reaction with 1,3-diketones to form pyrazoles (e.g., JAK inhibitors).
-
Triazole Formation: Reaction with nitriles or imidates.
-
Pyridazine Formation: Reaction with 1,4-dicarbonyls.
Example Therapeutic Classes:
-
Kinase Inhibitors: Targeting JAK, BTK, or ALK pathways where the piperidine provides solubility and solvent exposure.
-
GPCR Ligands: Muscarinic or Opioid receptor modulators.
Handling & Safety
-
Toxicity: Hydrazines are potential carcinogens. Handle in a fume hood.
-
Storage:
-
HCl Salt: Store at 2-8°C. Hygroscopic – keep desiccated.
-
Free Base: Store at -20°C under Argon. Use within 2 weeks of opening.
-
-
Stability: The free base absorbs CO₂ from the air to form carbazates. Always re-seal containers under inert gas.
References
-
ChemicalBook . tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis and properties. Retrieved from .
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 44544837 (Related Boc-hydrazine derivatives). Retrieved from .[1]
-
Ambeed . Product Page: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride (CAS 1258001-18-1).[1] Retrieved from .
-
BLD Pharm . Product Page: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate. Retrieved from .
-
Gupta, R. C., et al. (2009).[5] "Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor." Bioorganic & Medicinal Chemistry Letters, 19(17), 5021-5025.[5] .
Sources
- 1. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-piperidin-4-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. caymanchem.com [caymanchem.com]
- 4. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Stability of (1-Tert-butyl-piperidin-4-yl)-hydrazine Motifs
Executive Summary: The Structural Alert Paradox
The (1-Tert-butyl-piperidin-4-yl)-hydrazine motif presents a classic medicinal chemistry paradox. The tert-butyl-piperidine scaffold is a privileged pharmacophore, offering excellent solubility and lipophilic bulk for receptor fit. However, the hydrazine tail (–NH–NH₂) acts as a "soft nucleophile," introducing significant metabolic liabilities and toxicity risks.
For drug development professionals, this motif is a Structural Alert . It is not merely a substrate for clearance; it is a potential generator of reactive metabolites (RMs) that can lead to idiosyncratic drug-induced liver injury (DILI). This guide dissects the metabolic fate of this specific architecture and provides a self-validating workflow to assess its viability.
Mechanistic Metabolic Dissection
To predict stability, we must deconstruct the motif into its three metabolic vectors. The interplay between FMO (Flavin-containing Monooxygenase) and CYP450 systems is the defining characteristic of this molecule.
A. The Hydrazine "Warhead" (The Critical Liability)
The hydrazine moiety is the most reactive component. Unlike standard amines, hydrazines possess two adjacent nitrogen atoms with lone pairs (alpha-effect), making them highly nucleophilic.
-
FMO-Mediated N-Oxidation: FMOs (particularly FMO3 in the liver) prefer soft nucleophiles.[1] They rapidly oxidize the terminal nitrogen to form the N-oxide. This is often a detoxification route but consumes the drug rapidly.
-
CYP-Mediated Radical Formation: This is the toxicity vector. CYPs can facilitate a one-electron oxidation, generating a nitrogen-centered radical cation. This species can undergo homolytic cleavage, releasing radicals that covalently bind to heme or protein residues (mechanism-based inhibition).
-
Chemical Instability: Hydrazines are prone to autoxidation in basic buffers or presence of trace metal ions (Cu²⁺, Fe³⁺), degrading into the corresponding alkane or alcohol even without enzymes.
B. The Piperidine Ring[2][3]
- -Carbon Hydroxylation: CYP2D6 and CYP3A4 typically target the carbon alpha to the tertiary amine. This leads to an unstable carbinolamine intermediate, resulting in ring opening or N-dealkylation.
C. The Tert-Butyl Anchor
-
Hydroxylation: While generally stable, the high lipophilicity of the tert-butyl group can drive the molecule into the CYP active site. CYP3A4 can hydroxylate one of the methyl groups to form a tert-butyl alcohol derivative. This is often a minor pathway compared to hydrazine oxidation but becomes relevant if the hydrazine is masked.
Visualization: Metabolic Pathways[1][3][4]
The following diagram illustrates the divergent pathways: the "Safe" (Excretion), the "Toxic" (Radical), and the "Clearance" (Ring Opening).
Caption: Divergent metabolic fates of the hydrazine motif. Green indicates detoxification; Red indicates bioactivation/toxicity.
In Silico Predictive Strategies
Before wet-lab testing, computational tools must screen for "false" stability caused by FMO/CYP interplay.
| Parameter | Tool Recommendation | Mechanistic Insight |
| Site of Metabolism (SOM) | StarDrop (P450 module) | Will likely flag the piperidine |
| Structural Alerts | DEREK / OECD QSAR | Will flag the hydrazine as a mutagenic alert (Ames positive potential). |
| FMO Propensity | ADMET Predictor | Check for "N-oxidation" likelihood. High FMO propensity often correlates with high clearance but lower mechanism-based toxicity than CYP metabolism. |
Experimental Protocols: The Self-Validating Workflow
Standard metabolic stability assays (microsomal incubation) often fail for hydrazines because they degrade chemically. The following protocol includes mandatory controls to distinguish metabolism from instability.
Phase 1: Chemical Stability & Cofactor Dependency (The "0-Hour" Rule)
Objective: Determine if the loss of parent is enzymatic or chemical.
Protocol:
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Conditions:
-
Condition A: HLM + Buffer + NADPH (Standard).
-
Condition B: HLM + Buffer (No NADPH).
-
Condition C: Buffer only (No HLM).
-
Condition D: Heat-inactivated HLM + NADPH.
-
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS.
Interpretation:
-
If degradation occurs in C or D : The molecule is chemically unstable (autoxidation/hydrolysis). Action: Stabilize buffer (add EDTA) or modify structure.
-
If degradation in A >> B : Metabolism is NADPH-dependent (CYP or FMO).
-
If degradation in A ≈ B : Non-NADPH dependent enzymes (e.g., hydrolytic enzymes) or chemical instability enhanced by protein binding.
Phase 2: Reactive Metabolite Trapping (GSH Adducts)
Objective: Detect the formation of reactive electrophiles (radicals) generated by the hydrazine.
Protocol:
-
Incubation: HLM (1.0 mg/mL) + Test Compound (10 µM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (soft nucleophile trap) or Potassium Cyanide (KCN) (hard nucleophile trap - use caution).
-
Reaction: Initiate with NADPH; incubate 60 min.
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (m/z 308).
Critical Threshold: Observation of a GSH-adduct suggests the hydrazine is being activated to a reactive intermediate. This is a "No-Go" for late-stage lead optimization.
Decision Logic Workflow
This diagram guides the researcher through the interpretation of the experimental data.
Caption: Step-by-step decision logic for evaluating hydrazine motif liability.
Mitigation Strategies
If the (1-Tert-butyl-piperidin-4-yl)-hydrazine motif shows high clearance or toxicity, apply these medicinal chemistry modifications:
-
Masking (Hydrazone Formation): Condense the hydrazine with an aldehyde to form a hydrazone . Hydrazones are significantly more stable in microsomes and often retain biological activity while removing the free -NH₂ nucleophile.
-
Steric Shielding: Introduce methyl groups on the piperidine ring (e.g., 2,6-dimethylpiperidine) to block alpha-hydroxylation.
-
Bioisosteric Replacement: Replace the hydrazine with a hydroxylamine or a pyrazole . Pyrazoles mimic the geometry of hydrazine but are aromatic and metabolically robust.
-
Reduce Lipophilicity: The tert-butyl group is a "grease ball." Replacing it with a polar motif (e.g., oxetane or difluoroethyl) reduces CYP affinity (Km) and improves metabolic stability.
References
-
Kalgutkar, A. S., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity.[2][3][4] Chemical Research in Toxicology. Link
-
Cashman, J. R. (2000). Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism.[5] Current Drug Metabolism.[6][7] Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Baillie, T. A. (2008). Metabolic Activation of Hydrazine Derivatives and its Role in Toxicity.[8] Chemical Research in Toxicology. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[7][9] Link
Sources
- 1. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
pKa Profiling of Hydrazine Moieties in Rigidified tert-Butyl Piperidine Scaffolds
[1]
Executive Summary
In medicinal chemistry, the incorporation of hydrazine motifs (
This guide provides a technical analysis of the pKa values associated with hydrazine-functionalized tert-butyl piperidines, distinguishing between N-amino systems (1,1-disubstituted hydrazines) and C-hydrazino systems (alkyl hydrazines). We explore the "Solvation Switch" mechanism that governs protonation sites and provide a validated NMR-titration protocol for precise determination.
Structural Systems & Theoretical Framework
To accurately predict and measure pKa, we must categorize the system based on the attachment point of the hydrazine moiety relative to the tert-butyl lock.
System A: N-Amino-4-tert-butylpiperidine (1,1-Disubstituted Hydrazine)
In this system, the hydrazine is formed by aminating the piperidine nitrogen. The tert-butyl group at C4 locks the ring, forcing the C4-substituent equatorial.
-
Structural Feature: The exocyclic amino group (
) attached to the ring nitrogen (N1). -
Conformational Preference: The N-amino group typically prefers the equatorial orientation to minimize 1,3-diaxial interactions, although lone-pair repulsion (gauche effect) can influence this equilibrium.[1]
System B: 4-Hydrazino-1-tert-butylpiperidine (Alkyl Hydrazine)
Here, the hydrazine group is a substituent on the carbon skeleton (usually C4), and the piperidine nitrogen is either alkylated (e.g., tert-butyl) or protected.[1]
pKa Data & Mechanistic Analysis
Quantitative pKa Values
The following table summarizes the expected pKa values for these systems in aqueous media (25°C).
| System | Functional Motif | Site of Protonation | Typical pKa | Shift vs. Parent Piperidine |
| Parent | Piperidine (Sec.[1][2] Amine) | Ring Nitrogen | 11.22 | N/A |
| System A | N-Aminopiperidine | Terminal | 8.19 ± 0.2 | |
| System B | 4-Hydrazinopiperidine | Ring Nitrogen | ~10.8 | Minimal |
| System B | 4-Hydrazinopiperidine | Hydrazine ( | 7.9 - 8.1 | N/A (Distinct site) |
| Reference | Methylhydrazine | Terminal | 7.87 | N/A |
The "Solvation Switch" Mechanism
A critical nuance in System A (N-aminopiperidines) is the site of protonation.
-
Gas Phase: The ring nitrogen (N1) is more basic due to inductive donation from the alkyl ring.
-
Aqueous Phase: The terminal nitrogen (N2) becomes the preferred protonation site.
-
Reasoning: The ammonium cation formed at the terminal primary amine (
) is significantly better solvated by water molecules (3 H-bond donors) than the sterically crowded internal quaternary ammonium ( ).[1] -
Implication: The pKa drops from ~11 (piperidine) to ~8.2. This 3-log unit drop is driven by the inductive electron-withdrawing effect (-I) of the adjacent nitrogen and the alpha-effect repulsion.[1]
-
Conformational Locking Effects
The 4-tert-butyl group ensures that the N-amino group (System A) or C-hydrazino group (System B)[1] remains in a fixed equatorial position.
-
Equatorial vs. Axial Basicity: An equatorial amine is generally more basic (higher pKa) than an axial amine by 0.2–0.5 units.[1]
-
Causality: The axial lone pair suffers from greater steric hindrance to solvation (1,3-diaxial shielding).[1] By locking the hydrazine group equatorially, the tert-butyl scaffold maximizes the basicity and solubility of the drug candidate.
Visualization: Protonation Pathways[1]
The following diagram illustrates the competitive protonation pathways and the role of the tert-butyl lock.
Figure 1: Protonation pathway bifurcation driven by solvent effects. In aqueous media, the terminal nitrogen is favored due to superior solvation stabilization.
Experimental Protocol: NMR-Controlled Titration
Potentiometric titration often fails to resolve overlapping pKa values in poly-basic systems.[1] The following NMR-pH Titration protocol is the gold standard for site-specific pKa determination in hydrazine-piperidine systems.
Reagents & Setup
-
Analyte: 5-10 mM of the hydrazine derivative in
(or for solvent suppression). -
Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.[1]
-
pH Adjustment: 0.1 M DCl and 0.1 M NaOD.
-
Instrumentation: 400 MHz NMR or higher.
Step-by-Step Workflow
-
Baseline Acquisition: Acquire a 1H NMR spectrum at extreme pH (pH 12) to establish the chemical shifts of the fully deprotonated species (
). -
Titration Loop:
-
Adjust pH by 0.3–0.5 units using DCl/NaOD.
-
Measure pH using a micro-electrode (correct for deuterium isotope effect:
). -
Acquire 1H NMR spectrum.
-
Repeat until pH 2 is reached.
-
-
Data Analysis:
-
Track the chemical shift (
) of the protons adjacent to the nitrogen centers (e.g., H-2/H-6 for ring N, H-terminal for hydrazine if visible). -
The chemical shift moves downfield (higher ppm) upon protonation.
-
Calculation
Fit the data to the Henderson-Hasselbalch equation for fast exchange:
-
Self-Validation: If the system has two pKa values (System B), use a bi-phasic fitting model. The inflection point of the curve yields the precise pKa.
References
-
Smith, P. A. S. (1983).[1] Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings. (Foundational text on hydrazine basicity and the alpha-effect).
-
Jencks, W. P., & Salvesen, K. (1971). "Equilibrium deuterium isotope effects on the ionization of thiol acids and amines." Journal of the American Chemical Society, 93(18), 4433-4436. Link (Discusses solvation effects on amine/hydrazine pKa).[1]
-
Litvinenko, L. M., et al. (1974).[1] "Structure and Reactivity of Hydrazine Derivatives." Russian Chemical Reviews. (Detailed analysis of electronic transmission in hydrazine systems).
-
Bagno, A., et al. (2000).[1] "Protonation of 1,1-Dialkylhydrazines: Site of Protonation and Solvation Effects." Chemistry - A European Journal. (Confirming the "Solvation Switch" to the terminal nitrogen in water).
-
ChemicalBook. (2024).[1] "1-Aminopiperidine Physicochemical Properties." Link (Source for experimental pKa of 8.19).
Methodological & Application
Synthesis of Pyrazoles Utilizing (1-Tert-butyl-piperidin-4-yl)-hydrazine: An Application Guide for Medicinal Chemistry
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold."[3] Pyrazole derivatives exhibit an extensive range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The market success of drugs like Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) underscores the therapeutic potential embedded within this heterocyclic system.[5]
The functionalization of the pyrazole core allows for the fine-tuning of its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic optimization.[1] The incorporation of a (1-Tert-butyl-piperidin-4-yl) moiety is a strategic design element intended to enhance drug-like properties. The bulky tert-butyl group can provide steric shielding and influence binding conformations, while the piperidine ring often improves aqueous solubility and can serve as a handle for further derivatization.
This application note provides a comprehensive guide for the synthesis of pyrazoles using (1-Tert-butyl-piperidin-4-yl)-hydrazine as a key building block. We will detail the synthesis of this crucial hydrazine intermediate and provide a robust, step-by-step protocol for its subsequent conversion to a pyrazole derivative via the classical Knorr pyrazole synthesis.
Part 1: Synthesis of the Key Intermediate: (1-Tert-butyl-piperidin-4-yl)-hydrazine
The synthesis of the target hydrazine is a critical first step. A reliable method involves the reductive amination of a suitable piperidone precursor.
Protocol 1: Synthesis of (1-Tert-butyl-piperidin-4-yl)-hydrazine
This protocol details the synthesis of (1-Tert-butyl-piperidin-4-yl)-hydrazine from 1-tert-butyl-4-piperidone. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to the desired hydrazine.
Materials and Equipment:
-
1-tert-butyl-4-piperidone
-
Hydrazine hydrate
-
Sodium borohydride (NaBH₄)
-
Ethanol, Methanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve 1-tert-butyl-4-piperidone (10.0 g, 64.4 mmol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (6.45 g, 128.8 mmol, 2.0 eq.) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidone is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Reduction to Hydrazine:
-
Cool the reaction mixture containing the hydrazone in an ice bath.
-
Slowly add methanol (50 mL) to the cooled solution.
-
In a separate beaker, prepare a solution of sodium borohydride (4.87 g, 128.8 mmol, 2.0 eq.) in methanol (50 mL). Caution: Sodium borohydride reacts with methanol to produce hydrogen gas. Add slowly and ensure adequate ventilation.
-
Add the sodium borohydride solution dropwise to the cooled hydrazone mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow, dropwise addition of water (50 mL).
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Tert-butyl-piperidin-4-yl)-hydrazine as an oil.
-
-
Purification (Optional):
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Part 2: General Protocol for Pyrazole Synthesis via Knorr Cyclization
The Knorr pyrazole synthesis is a robust and widely employed method for the construction of the pyrazole ring. It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
Protocol 2: Synthesis of 1-(1-tert-butyl-piperidin-4-yl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a model pyrazole using the previously synthesized (1-Tert-butyl-piperidin-4-yl)-hydrazine and acetylacetone as the 1,3-dicarbonyl component.
Materials and Equipment:
-
(1-Tert-butyl-piperidin-4-yl)-hydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve (1-Tert-butyl-piperidin-4-yl)-hydrazine (5.0 g, 29.2 mmol) in ethanol (50 mL).
-
Add acetylacetone (3.22 g, 32.1 mmol, 1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (3-5 drops).
-
-
Cyclocondensation:
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent.
-
Mechanistic Insights
The Knorr pyrazole synthesis proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration of the cyclic intermediate to yield the aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Workflow.
Data Presentation: Representative Characterization
The structure of the synthesized pyrazole should be confirmed by standard analytical techniques. Below is a table of representative NMR data for a similar pyrazole derivative found in the literature.[6]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 7.96 (s, 1H, pyrazole-H), 3.92 (s, 3H, N-CH₃), 3.83 (s, 3H, O-CH₃), 3.54 (m, 1H, piperidine-H), 1.47 (s, 9H, C(CH₃)₃) | 162.5 (C=O), 154.9 (C=O), 148.7 (pyrazole-C), 138.7 (pyrazole-C), 110.1 (pyrazole-C), 80.0 (C(CH₃)₃), 51.5 (O-CH₃), 36.2 (N-CH₃), 28.4 (C(CH₃)₃) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of hydrazine | Incomplete reaction or decomposition. | Ensure anhydrous conditions for the reduction step. Control the temperature carefully during the addition of NaBH₄. |
| Incomplete pyrazole formation | Insufficient reaction time or temperature. | Increase the reflux time and monitor the reaction by TLC. A stronger acid catalyst may be required in some cases. |
| Formation of side products | Impure starting materials or side reactions. | Purify the hydrazine intermediate before use. Optimize the reaction conditions (solvent, temperature, catalyst). |
| Difficulty in purification | Similar polarity of product and impurities. | Employ different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization from various solvent systems. |
Applications in Drug Development
Pyrazoles derived from (1-Tert-butyl-piperidin-4-yl)-hydrazine are of significant interest in drug discovery. The piperidine moiety can be further functionalized to modulate the compound's properties or to introduce additional binding interactions with biological targets. These compounds can be screened against a variety of therapeutic targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and proliferative diseases. The synthetic route outlined in this application note provides a reliable and scalable method for the generation of a library of novel pyrazole derivatives for high-throughput screening and lead optimization in drug development programs.
Visualization of the Synthetic Workflow
Caption: Overall synthetic workflow.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Diketones to Pyrazoles: A Review of the Knorr Synthesis. Synthesis, 2011(13), 2035-2066.
- Gomha, S. M., & Abdel-aziz, H. M. (2013). Synthesis of new pyrazole, pyrazolyl-thiazole and pyrazolyl-1,3,4-thiadiazole derivatives as potential antimicrobial agents. Molecules, 18(7), 8195-8209.
- Katritzky, A. R., & Taylor, R. J. K. (Eds.). (2005).
- Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2004). Synthesis of 1H-Pyrazoles from Hydrazones and Vinyl Halides or Triflates. Journal of the American Chemical Society, 126(48), 15872-15878.
- Kumar, V., & Aggarwal, R. (2017). Pyrazole and its biological activities: A review. European Journal of Medicinal Chemistry, 139, 593-614.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 4-(4-IODO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
-
Trivedi, R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Retrieved from [Link]
- Yet, L. (2009). Privileged structures in drug discovery. Drug Discovery Today, 14(17-18), 882-890.
- Zhang, L., Zhang, G., & Zhang, A. (2014). Privileged structures in drug discovery. Expert Opinion on Drug Discovery, 9(12), 1435-1448.
-
Z-scientia. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | C13H20IN3O2 | CID 45480389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL 4-(4-IODO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE | CAS 877399-73-0 [matrix-fine-chemicals.com]
- 4. PubChemLite - Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate (C11H22N4O3) [pubchemlite.lcsb.uni.lu]
- 5. tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
Application Note: Strategic Ligation of (1-Tert-butyl-piperidin-4-yl)-hydrazine with Aldehydes
The following Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenge of coupling (1-Tert-butyl-piperidin-4-yl)-hydrazine —a sterically demanding, basic building block—with diverse aldehydes.
Introduction & Scope
The (1-Tert-butyl-piperidin-4-yl) moiety is a privileged scaffold in medicinal chemistry, frequently appearing in GPCR ligands (e.g., CCR5 antagonists, Somatostatin receptor agonists) and kinase inhibitors due to its ability to modulate lipophilicity and enforce specific conformational vectors.
Reacting (1-Tert-butyl-piperidin-4-yl)-hydrazine (1) with aldehydes yields hydrazones , which serve two critical roles in drug development:
-
Stable Intermediates: As final pharmacophores or linkers in bioconjugation.
-
Precursors: For reductive amination to generate
-disubstituted hydrazines (reductive alkylation).
Key Synthetic Challenges
-
Basicity: The tertiary amine in the piperidine ring (pKa ~10) acts as a "proton sponge," potentially neutralizing the acid catalyst required for hydrazone formation.
-
Sterics: While the tert-butyl group is distal to the reaction center, it influences the solubility profile and aggregation state of the starting material.
-
Nucleophilicity: The hydrazine tail (
) is the active nucleophile.[1] Controlling pH is critical to ensure the terminal nitrogen remains unprotonated while the aldehyde carbonyl is activated.
Mechanistic Principles
The reaction follows a classic acid-catalyzed condensation pathway.[1][2] However, for this specific substrate, the protonation state is the governing variable.
Reaction Pathway Diagram
The following diagram illustrates the equilibrium states and the critical dehydration step.
Figure 1: Acid-catalyzed condensation pathway. Note that the piperidine nitrogen (not shown) will be protonated first, necessitating sufficient acid equivalents to activate the carbonyl.
Experimental Protocols
Materials & Equipment[3]
-
(1-Tert-butyl-piperidin-4-yl)-hydrazine (Free base or Dihydrochloride salt).
-
Solvent: Ethanol (anhydrous) or Methanol.[3]
-
Catalyst: Glacial Acetic Acid (AcOH).[3]
-
Base (Conditional): Triethylamine (
) or Sodium Acetate (NaOAc) only if starting with hydrazine salt.
Protocol A: Standard Hydrazone Formation (Isolation)
Use this protocol to isolate the stable hydrazone bond.
Step-by-Step Methodology:
-
Preparation of Hydrazine Solution:
-
Dissolve 1.0 mmol of (1-Tert-butyl-piperidin-4-yl)-hydrazine in 5 mL of anhydrous Ethanol.
-
Note: If using the dihydrochloride salt, add 2.0 mmol of
and stir for 10 mins to liberate the free base.
-
-
Aldehyde Addition:
-
Add 1.0 mmol (1.0 equiv) of the aldehyde to the stirring solution.
-
-
Catalysis:
-
Reaction:
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The hydrazone typically is more non-polar than the hydrazine.
-
-
Workup:
-
Scenario A (Precipitate forms): Cool to 0°C, filter the solid, wash with cold EtOH.
-
Scenario B (Homogeneous): Concentrate solvent in vacuo. Redissolve residue in DCM, wash with saturated
(to remove AcOH), dry over , and concentrate.
-
-
Purification:
-
Recrystallization from EtOH/Hexane or Flash Chromatography (DCM/MeOH gradient).
-
Protocol B: One-Pot Reductive Alkylation
Use this protocol to synthesize the substituted hydrazine amine (R-NH-NH-CH2-R').
Step-by-Step Methodology:
-
Condensation (In Situ):
-
Combine 1.0 mmol Hydrazine and 1.0 mmol Aldehyde in 5 mL Methanol.
-
Add 1.5 mmol Acetic Acid. Stir for 1 hour at RT to ensure hydrazone formation.
-
-
Reduction:
-
Cool mixture to 0°C.
-
Add 1.5 - 2.0 mmol of Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ). -
Safety:
generates HCN if acidified strongly; ensure proper ventilation. STAB is generally safer and preferred for aldehydes.
-
-
Completion:
-
Allow to warm to RT and stir overnight (12h).
-
-
Quench & Extraction:
-
Quench with saturated aqueous
. -
Extract with DCM (3 x 10 mL).
-
The tert-butyl-piperidine product will partition into the organic phase.
-
Data Analysis & Troubleshooting
Characterization Signatures
| Method | Expected Signal | Interpretation |
| 1H NMR | The imine proton ( | |
| 1H NMR | Strong singlet confirms the Tert-butyl group integrity. | |
| LC-MS | Hydrazone mass = Mass(Hydrazine) + Mass(Aldehyde) - 18 ( |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction | pH too high (Basic). | The piperidine ring is buffering the solution. Add more AcOH to reach pH 4-5. |
| Low Yield | Hydrolysis during workup. | Hydrazones can hydrolyze in strong acid/water. Neutralize AcOH with |
| Multiple Spots (TLC) | E/Z Isomerism. | Hydrazones often exist as E/Z mixtures. This is normal. They usually interconvert or resolve during crystallization. |
| Polymerization | Aldehyde instability. | Use fresh aldehyde. If aldehyde is aliphatic and enolizable, keep temp low (0°C). |
References
-
Mechanism of Hydrazone Formation
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link
-
-
Reductive Amination Protocols
-
Piperidine Scaffolds in Drug Discovery
-
Meyer, M. D., et al. (2016). Piperidines as privileged scaffolds in medicinal chemistry.[1] Current Topics in Medicinal Chemistry. (General Reference for scaffold utility).
-
-
Catalysis of Hydrazone Formation
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Chemoselective Synthesis of 1,2,4-Triazoles from (1-Tert-butyl-piperidin-4-yl)-hydrazine
The following Application Note and Protocol guide is designed for research and development professionals. It synthesizes established heterocyclic chemistry with specific adaptations for the (1-Tert-butyl-piperidin-4-yl) scaffold.
Executive Summary
The (1-Tert-butyl-piperidin-4-yl) moiety is a privileged pharmacophore in medicinal chemistry, frequently observed in GPCR ligands (e.g., chemokine receptor antagonists) and sigma receptor modulators. Its lipophilic, basic nature improves oral bioavailability and blood-brain barrier penetration.
This guide details the conversion of (1-Tert-butyl-piperidin-4-yl)-hydrazine into functionalized 1,2,4-triazoles . Unlike simple alkyl hydrazines, this substrate possesses a basic tertiary amine (pKa ~10) and a sterically bulky tert-butyl group. These features dictate specific solubility profiles and workup strategies (e.g., pH-dependent extraction) which are addressed in the protocols below.
Strategic Analysis & Reactivity Profile
Chemical Causality
The starting material contains two nitrogen centers with distinct reactivity:
-
Hydrazine (-NH-NH₂): The primary amine (N-beta) is the most nucleophilic site and will drive the initial attack on electrophiles (formamidines, esters, isothiocyanates). The secondary amine (N-alpha) is less nucleophilic but essential for the subsequent cyclization step.
-
Piperidine Nitrogen (N-tert-butyl): This center is proton-accepting but non-nucleophilic due to steric bulk. It remains spectator during cyclization but dictates the molecule's solubility. Critical Note: Acidic reaction conditions will protonate this nitrogen, potentially precipitating the salt and stalling the reaction if the solvent is non-polar.
Reaction Pathways
We define three primary methodologies based on the desired substitution pattern:
-
Protocol A (Unsubstituted): Reaction with Formamidine Acetate.
-
Protocol B (3-Mercapto/Thione): Reaction with Carbon Disulfide (
). -
Protocol C (3,5-Disubstituted): Acylation followed by High-Temp Cyclization (Einhorn-Brunner adaptation).
Visualization of Reaction Logic
Caption: Divergent synthesis pathways from the hydrazine core. Green nodes indicate isolated final products.
Detailed Experimental Protocols
Safety Pre-Requisites[2][3][4]
-
Hydrazine Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Handle in a fume hood.
-
Waste: Aqueous waste from these reactions often contains hydrazine residues; treat with bleach (hypochlorite) before disposal to oxidize hydrazines to nitrogen gas.
Protocol A: Synthesis of 1-(1-(tert-butyl)piperidin-4-yl)-1H-1,2,4-triazole
Mechanism: Transamination of formamidine acetate followed by cyclodehydration. This is the mildest route to the unsubstituted triazole ring [1].
Reagents:
-
(1-Tert-butyl-piperidin-4-yl)-hydrazine (1.0 equiv)
-
Formamidine Acetate (1.5 - 2.0 equiv)
-
Solvent: n-Butanol or Ethanol (Anhydrous)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the hydrazine (10 mmol) in n-Butanol (20 mL).
-
Addition: Add Formamidine Acetate (1.56 g, 15 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 118°C for n-BuOH) for 4–6 hours.
-
Checkpoint: Monitor TLC (10% MeOH in DCM). The hydrazine spot (polar, stains with ninhydrin) should disappear.
-
-
Workup (Self-Validating Step):
-
Concentrate the solvent under reduced pressure.
-
Acid-Base Purification: Dissolve residue in 1M HCl (20 mL). Wash with Ethyl Acetate (2 x 10 mL) to remove non-basic impurities.
-
Basify the aqueous layer to pH 10 using saturated
or 1M NaOH. -
Extract the product into DCM (3 x 20 mL).
-
Isolation: Dry combined organics over
, filter, and concentrate. The product is typically an off-white solid.
Protocol B: Synthesis of 4-(1-(tert-butyl)piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Mechanism: Reaction with
Reagents:
-
Hydrazine substrate (1.0 equiv)
-
Carbon Disulfide (
) (1.2 equiv) -
Potassium Hydroxide (KOH) (1.1 equiv)
-
Solvent: Ethanol/Water (4:1)
Procedure:
-
Salt Formation: Dissolve KOH (11 mmol) in Ethanol/Water (20 mL). Add the hydrazine (10 mmol) and cool to 0°C.
-
Addition: Dropwise add
(12 mmol, 0.72 mL). A precipitate (potassium dithiocarbazate salt) may form. Stir at 0°C for 1 hour, then room temperature for 2 hours. -
Cyclization: Heat the mixture to reflux for 8–12 hours. Caution: Evolution of
gas (rotten egg smell, toxic). Use a scrubber. -
Workup:
-
Concentrate ethanol.
-
Dilute with water (10 mL).
-
Acidify carefully with acetic acid to pH 5–6. The thione/thiol tautomer is less basic and often precipitates at neutral/mildly acidic pH.
-
Filter the solid or extract with Ethyl Acetate.[2]
-
Protocol C: Synthesis of 3,5-Disubstituted Triazoles (Pellizzari Adaptation)
Mechanism: Acylation of the hydrazine to form a hydrazide, followed by high-temperature condensation with a nitrile or amide [3].
Procedure (Two-Step One-Pot):
-
Acylation: Dissolve hydrazine (10 mmol) in DCM (20 mL) with Triethylamine (1.1 equiv). Add Benzoyl Chloride (1.0 equiv) at 0°C. Stir 1h.
-
Solvent Swap: Evaporate DCM. Add n-Butanol or Xylene.
-
Cyclization: Add the nitrile (e.g., Benzonitrile, 1.2 equiv) and Potassium Carbonate (2.0 equiv). Heat to reflux (130–140°C) for 16 hours.
-
Note: This requires high energy to close the ring. Microwave irradiation (150°C, 30 min) is a superior alternative if available [4].
-
Analytical Data Summary
The following table summarizes expected analytical signatures for validation.
| Feature | Protocol A (Unsubstituted) | Protocol B (Mercapto/Thione) |
| 1H NMR (DMSO-d6) | Triazole C-H singlets at ~8.0 and ~8.5 ppm. | Broad NH singlet at ~13.0 ppm (thione form). |
| 13C NMR | Triazole CH carbons at ~145 and ~150 ppm. | C=S carbon distinct at ~165-170 ppm. |
| Mass Spec (ESI) | [M+H]+ = Mass of Hydrazine + 51 Da. | [M+H]+ = Mass of Hydrazine + 42 Da. |
| Solubility | Soluble in DCM, MeOH, dilute acid. | Soluble in DMSO, dilute base (deprotonation of SH). |
Experimental Workflow Diagram
Caption: Operational workflow emphasizing the divergence in workup based on product basicity.
References
-
BenchChem. "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers." BenchChem Protocols. Accessed October 2023. Link
-
Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal. Accessed October 2023. Link
-
Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines."[4][5] Journal of Organic Chemistry, 2011. Link
-
Shelke, G. M., et al. "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide."[4] Synlett, 2015.[4] Link
-
Thermo Fisher Scientific. "Safety Data Sheet: tert-Butylhydrazine hydrochloride." Accessed October 2023. Link
Sources
Application Note: Reductive Alkylation Protocols for Piperidinyl Hydrazines
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific challenges of utilizing piperidinyl hydrazines in reductive amination (reductive alkylation) reactions.
Abstract & Strategic Overview
Piperidinyl hydrazines (e.g., 4-hydrazinopiperidine) are privileged pharmacophores in drug discovery, serving as linkers in kinase inhibitors, GPCR ligands, and antimicrobial agents. However, their use in reductive amination presents unique chemoselective challenges compared to simple amines.
The primary challenge is the bifunctional nature of the substrate:
-
Nucleophilic Competition: The hydrazine motif (
) contains two nucleophilic nitrogens. The terminal amino group ( ) is generally more nucleophilic (via the -effect) than the internal nitrogen or the piperidine nitrogen (if unprotected), but regioselectivity must be controlled. -
Reductive Instability: The resulting hydrazone intermediate (
) is susceptible to N-N bond cleavage under vigorous reducing conditions, potentially destroying the hydrazine bridge. -
Over-alkylation: Hydrazines are prone to double alkylation due to the increased basicity of the mono-alkylated product.
This guide details protocols to achieve mono-N'-alkylation of piperidinyl hydrazines using aldehydes and ketones, prioritizing the use of Sodium Triacetoxyborohydride (STAB) for its mildness and selectivity.
Mechanistic Insight & Reaction Logic
The transformation follows a "Reductive Hydrazination" pathway.[1] Unlike standard amine reductive amination, the intermediate is a hydrazone , not an imine.
Reaction Pathway Analysis[2]
-
Condensation: The terminal nitrogen of the piperidinyl hydrazine attacks the carbonyl carbon. Acid catalysis (AcOH) promotes water elimination to form the hydrazone.
-
Reduction: The hydrazone is reduced to the hydrazine.
-
Critical Control Point: Hydrazones are more stable than imines. Strong reducing agents (e.g.,
, ) may cleave the N-N bond. Borohydrides are required to preserve the hydrazine integrity.
-
Mechanistic Diagram (DOT Visualization)
Caption: Mechanistic flow of piperidinyl hydrazine reductive alkylation. Note the critical reduction step of the hydrazone intermediate.
Experimental Protocols
Protocol A: Direct Reductive Alkylation (One-Pot)
Best for: Stable aldehydes, routine synthesis, and high-throughput chemistry. Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Why STAB? It is mild, does not reduce aldehydes/ketones rapidly, and tolerates acid catalysis required for hydrazone formation [1].
Materials
-
Substrate: 1-Boc-4-hydrazinopiperidine (or similar analog).
-
Carbonyl: 1.0 - 1.1 equivalents of Aldehyde/Ketone.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 equiv).
-
Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv).
Step-by-Step Procedure
-
Preparation: In a clean, dry reaction vial, dissolve 1-Boc-4-hydrazinopiperidine (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Carbonyl Addition: Add the Aldehyde (1.05 mmol).
-
Acid Catalysis: Add Acetic Acid (1.0 mmol). Stir for 15–30 minutes at Room Temperature (RT) to promote pre-equilibrium of the hydrazone.
-
Expert Tip: For ketones or sterically hindered aldehydes, extend this time to 1–2 hours or add 4Å molecular sieves to drive dehydration.
-
-
Reduction: Add STAB (1.4 mmol) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under nitrogen atmosphere.
-
Monitoring: Check LC-MS at 2 hours. The hydrazone peak (
) should disappear, replaced by the product peak ( ).
-
-
Quench: Quench by adding saturated aqueous
(5 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (typically MeOH/DCM gradients). Hydrazines are polar; consider adding 1%
to the eluent.
Protocol B: Stepwise Reductive Alkylation (Two-Step)
Best for: Unstable aldehydes, ketones requiring harsh conditions to condense, or when regioselectivity is poor.
Reagent of Choice: Sodium Borohydride (
Step-by-Step Procedure
-
Hydrazone Formation:
-
Dissolve piperidinyl hydrazine (1.0 mmol) and Ketone/Aldehyde (1.1 mmol) in Methanol (MeOH).
-
Add catalytic AcOH (0.1 mmol).
-
Stir at RT (or reflux for hindered ketones) until starting material is consumed (monitor by TLC/LC-MS).
-
Optional: Isolate the hydrazone by concentration if it precipitates or is stable, to remove excess carbonyl.
-
-
Reduction:
-
Cool the methanolic solution to 0°C.
-
Carefully add
(2.0 mmol) portion-wise. Caution: Exothermic with gas evolution. -
Allow to warm to RT and stir for 1 hour.
-
Alternative: If using
, maintain pH ~4–5 with acetic acid to prevent reduction of the carbonyl (if excess exists) and ensure protonation of the hydrazone [2].
-
-
Workup:
-
Concentrate MeOH. Redissolve residue in EtOAc/Water.
-
Perform standard basic workup.
-
Critical Parameters & Troubleshooting Data
Solvent & Reagent Compatibility Table
| Parameter | Recommendation | Rationale |
| Solvent | DCE > DCM > THF | DCE promotes faster reaction rates in reductive aminations. MeOH is avoided with STAB due to solvolysis. |
| pH Control | pH 4–5 (AcOH) | Essential for hydrazone formation. Basic conditions inhibit reaction; highly acidic conditions may degrade Boc groups. |
| Temperature | 0°C | Heating generally promotes over-alkylation or degradation. |
| Protecting Groups | N-Boc, N-Cbz | Mandatory. Unprotected piperidine nitrogen will compete for the aldehyde, leading to polymerization. |
Troubleshooting Common Failures
| Observation | Root Cause | Corrective Action |
| No Reaction | Carbonyl is unreactive (e.g., aryl ketone). | Switch to Protocol B (Two-step). Use reflux in EtOH for hydrazone formation, then reduce. |
| Bis-alkylation | Excess aldehyde or high temp. | Use slight excess of hydrazine (1.2 equiv) vs aldehyde. Add aldehyde slowly. |
| N-N Bond Cleavage | Over-reduction. | Avoid |
| Low Yield | Product stuck in aqueous phase. | Hydrazines are basic and polar. Saturate aqueous layer with NaCl; use |
Safety & Handling (E-E-A-T)
-
Hydrazine Toxicity: Piperidinyl hydrazines are potential genotoxins. Handle in a fume hood with double gloving.
-
Borohydride Hazards: STAB evolves acetic acid and hydrogen gas upon decomposition.
generates highly toxic HCN gas if exposed to strong acid. Always quench in a well-ventilated hood. -
Waste Disposal: All hydrazine-containing waste must be segregated and treated as hazardous cytotoxic waste.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(03), 135-146. Link
-
Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi - Chemistry Today, 38(6), 16-20. Link
-
Bredihhin, A., et al. (2007).[6][7] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097-1099. Link
Sources
- 1. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 7. organic-chemistry.org [organic-chemistry.org]
reaction conditions for (1-Tert-butyl-piperidin-4-yl)-hydrazine condensation
This Application Note and Protocol guide details the reaction conditions for (1-Tert-butyl-piperidin-4-yl)-hydrazine condensation. This reagent is a critical bifunctional building block in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., JAK, BTK) and GPCR ligands where the piperidine ring serves as a solubilizing solvent-exposed tail.
Part 1: Reagent Profile & Chemical Logic
1.1 Reagent Definition & Handling The term "(1-Tert-butyl-piperidin-4-yl)-hydrazine" refers to a piperidine ring substituted at the nitrogen (N1) with a tert-butyl group and at the C4 position with a hydrazine moiety.
-
Chemical Structure: A basic tertiary amine at N1 (pKa ~10) and a nucleophilic hydrazine at C4 (pKa ~8 for the conjugate acid).
-
Common Forms:
-
Dihydrochloride Salt (.2HCl): Most common commercial form due to stability. It is a hygroscopic solid. Crucial: It requires 2.0–2.5 equivalents of base to neutralize the salts and liberate the nucleophilic hydrazine species before condensation can occur.
-
Free Base: An oil or low-melting solid, prone to oxidation (air-sensitive). Use immediately or store under argon at -20°C.
-
1.2 Mechanistic Causality
The condensation reaction relies on the nucleophilic attack of the terminal hydrazine nitrogen (
-
Steric Challenge: The bulky tert-butyl group at N1 imposes a specific chair conformation on the piperidine ring. While distal to the reaction center (C4), it influences solubility (highly lipophilic) and basicity.
-
Electronic Conflict: In acidic media (standard for hydrazone formation), the N1-tertiary amine protonates first. If the media is too acidic, the hydrazine also protonates, deactivating it. Controlled pH (4–5) is essential to keep the hydrazine nucleophilic while activating the carbonyl electrophile.
Part 2: Experimental Protocols
Protocol A: Hydrazone Formation (Condensation with Aldehydes/Ketones)
Target: Synthesis of stable hydrazone intermediates for library generation or reductive amination.
Materials:
-
(1-Tert-butyl-piperidin-4-yl)-hydrazine dihydrochloride (1.0 equiv)
-
Aldehyde or Ketone substrate (1.0–1.1 equiv)
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)
-
Base: Sodium Acetate (NaOAc) or Triethylamine (Et3N) (2.0–2.2 equiv)
-
Catalyst: Acetic Acid (AcOH) (0.1 equiv, optional if pH adjustment needed)
Step-by-Step Methodology:
-
Salt Neutralization: In a round-bottom flask, suspend the hydrazine dihydrochloride salt in EtOH (0.5 M concentration). Add NaOAc (2.2 equiv) and stir at Room Temperature (RT) for 15 minutes.
-
Why: NaOAc buffers the solution and releases the free hydrazine without creating a strongly basic environment that could degrade sensitive ketones.
-
-
Addition: Add the aldehyde/ketone substrate (1.0 equiv) in one portion.
-
Reaction:
-
For Aldehydes: Stir at RT for 2–4 hours.
-
For Ketones: Add AcOH (cat. 5-10 mol%) and heat to reflux (78°C) for 4–16 hours. Dean-Stark apparatus or molecular sieves (3Å) may be required for sterically hindered ketones to drive the equilibrium by water removal.
-
-
Work-up:
-
Cool to RT.
-
Remove solvent under reduced pressure.[1]
-
Resuspend residue in DCM/Water. The product (basic amine) will partition into the DCM layer at basic pH.
-
Critical Step: Adjust aqueous layer pH to ~10 with NaOH (1M) to ensure the piperidine N1 is deprotonated before extraction.
-
Dry organic layer (
) and concentrate.
-
Protocol B: Pyrazole Synthesis (Cyclocondensation with 1,3-Dicarbonyls)
Target: Formation of pyrazole heterocycles (common pharmacophore).[2][3]
Materials:
-
(1-Tert-butyl-piperidin-4-yl)-hydrazine dihydrochloride (1.0 equiv)
-
1,3-Diketone or Enaminone (1.0 equiv)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
-
Base: Triethylamine (Et3N) (2.5 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve the 1,3-diketone in EtOH (0.2–0.5 M).
-
Free Base Generation: In a separate vial, treat the hydrazine dihydrochloride with Et3N (2.5 equiv) in minimal EtOH. A white precipitate (
) may form. -
Condensation: Add the hydrazine suspension to the diketone solution.
-
Cyclization:
-
Standard: Heat to reflux (80°C) for 2–6 hours.
-
Difficult Substrates: If conversion is low, switch solvent to glacial Acetic Acid and reflux (118°C). The acid acts as both solvent and catalyst, driving the dehydration steps.
-
-
Isolation:
-
Evaporate volatiles.
-
Neutralize residue with sat.
(Caution: foaming). -
Extract with EtOAc or DCM.
-
Part 3: Data Summary & Visualization
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A (Mild) | Condition B (Forcing) | Application |
| Solvent | Ethanol / Methanol | Glacial Acetic Acid | A: Aldehydes/Reactive Ketones B: Pyrazole Cyclization |
| Temperature | 25°C (RT) | 80°C – 120°C (Reflux) | A: Kinetic control B: Thermodynamic closure |
| Base (for HCl salt) | NaOAc (2.2 eq) | Et3N or Pyridine (excess) | NaOAc buffers pH ~5 (optimal for hydrazone); Pyridine scavenges acid in high temp. |
| Water Removal | Dean-Stark / Sieves | Essential for reversible ketone condensation. |
Figure 1: Decision Tree for Experimental Design
Caption: Flowchart for selecting reaction conditions based on the electrophile type and desired product class.
References
-
Preparation and Reactivity of Piperidinyl Hydrazines
-
Title: Synthesis of tert-Butyl 4-hydrazinopiperidine-1-carboxylate and derivatives.[1]
- Source: ChemicalBook / Patent Liter
-
-
General Pyrazole Synthesis Protocols
- Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
- Source: N
-
URL:[Link]
- Title: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones.
-
Salt Handling & Stability
Sources
general procedure for hydrazone formation with (1-Tert-butyl-piperidin-4-yl)-hydrazine
Application Note: Optimized Hydrazone Synthesis using (1-Tert-butyl-piperidin-4-yl)-hydrazine
Abstract & Strategic Significance
(1-Tert-butyl-piperidin-4-yl)-hydrazine is a specialized building block frequently employed in the synthesis of GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors. The bulky tert-butyl group at the piperidine nitrogen provides significant lipophilicity and metabolic stability, while the hydrazine moiety serves as a versatile "warhead" for coupling with aldehydes and ketones.
However, this reagent presents unique synthetic challenges compared to simple phenylhydrazines. The basicity of the piperidine nitrogen (
Mechanistic Insight & Reaction Logic
The formation of the hydrazone is a reversible condensation reaction involving nucleophilic attack followed by dehydration.
Critical Control Point: pH Balance
-
The Trap: Excess acid will protonate the hydrazine (
), rendering it non-nucleophilic. -
The Requirement: The pH must be maintained between 4.0 and 5.[1]0. This is acidic enough to activate the carbonyl oxygen (
) but basic enough to keep a significant fraction of the hydrazine in its free base form. -
The Piperidine Factor: The tert-butyl piperidine nitrogen is highly basic. If the starting material is a dihydrochloride salt, 2.0 equivalents of base must be added before the acid catalyst to prevent the reaction mixture from becoming an internal buffer that traps the hydrazine.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway highlighting the critical dehydration step. Note that water removal drives the equilibrium forward.
Experimental Protocols
Materials & Reagents
-
(1-Tert-butyl-piperidin-4-yl)-hydrazine: (If using dihydrochloride salt, see Protocol B).
-
Carbonyl Substrate: Aldehyde (1.0 eq) or Ketone (1.0 eq).[1][2]
-
Solvent: Ethanol (Absolute) or Methanol (HPLC Grade).
-
Base (for salts): Sodium Acetate (NaOAc) or Triethylamine (
).
Protocol A: Standard Reflux (For Aldehydes & Reactive Ketones)
Best for: Aromatic aldehydes, cyclic ketones, and non-hindered substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the carbonyl substrate in 5.0 mL of Ethanol (0.2 M concentration).
-
Nucleophile Addition: Add 1.1 mmol (1.1 eq) of (1-Tert-butyl-piperidin-4-yl)-hydrazine.
-
Note: If the hydrazine is a viscous oil, weigh it directly into the flask to avoid transfer losses.
-
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Checkpoint: Check pH using wet pH paper. Target pH 4–5.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 2–4 hours .
-
Monitoring: Monitor by TLC or LC-MS. The hydrazine starting material usually stains strongly with Ninhydrin (pink/red). The product often absorbs UV strongly.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature, then to
in an ice bath. -
If crystals form: Filter, wash with cold ethanol, and dry.[2]
-
If no crystals: Evaporate solvent to dryness.
-
-
Purification (Extraction):
-
Dissolve residue in DCM (
). -
Crucial Step: Wash with saturated
(pH ~9). Do not use acid, or you will extract the product into the aqueous layer due to the piperidine amine. -
Dry organic layer over
, filter, and concentrate.
-
Protocol B: Salt Neutralization (For Dihydrochloride Salts)
Use this if your reagent is (1-Tert-butyl-piperidin-4-yl)-hydrazine · 2HCl.
-
Neutralization: Suspend 1.1 mmol of the hydrazine dihydrochloride in 5 mL Ethanol.
-
Base Addition: Add 2.2 mmol (2.2 eq) of Sodium Acetate (NaOAc) or Triethylamine . Stir for 15 minutes at room temperature.
-
Observation: The solution should become cloudy as NaCl or
forms.
-
-
Coupling: Add 1.0 mmol of the carbonyl substrate and 1 drop of Acetic Acid.
-
Proceed: Continue from Step 4 in Protocol A.
Protocol C: Microwave-Assisted (For Sterically Hindered Ketones)
Best for: Di-ortho-substituted acetophenones or bulky aliphatic ketones.
-
Setup: In a microwave vial, combine 1.0 mmol ketone, 1.5 mmol hydrazine, and 5 drops AcOH in 3 mL Ethanol.
-
Irradiation: Heat at 120 °C for 20 minutes (High Absorption setting).
-
Workup: Concentrate and purify via flash chromatography.
Visualization of Experimental Workflow
Figure 2: Decision tree for experimental execution, highlighting the critical salt neutralization step.
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Solubility (Reagent) | Reaction Rate | Workup Ease | Recommendation |
| Ethanol | Good | High (Reflux 78°C) | Excellent (Precipitation) | Primary Choice |
| Methanol | Excellent | Moderate (Reflux 65°C) | Good | Use if EtOH fails |
| THF | Good | Slow (Lower polarity) | Poor | Avoid unless necessary |
| DCM | Excellent | Very Slow | N/A | Use only for workup |
Troubleshooting Guide
-
Problem: No reaction observed by LC-MS.
-
Cause: pH is likely too low (protonated hydrazine) or too high (inactive carbonyl).
-
Fix: Adjust pH to 4.5 using NaOAc (to raise) or AcOH (to lower). Add molecular sieves to remove water.
-
-
Problem: Product is stuck in the aqueous layer during extraction.
-
Cause: The piperidine nitrogen is protonated (
). -
Fix: Basify the aqueous layer to pH 10-11 using 1M NaOH before extracting with DCM. The tert-butyl group ensures the neutral amine is highly organic-soluble.
-
-
Problem: Reagent oxidation.
-
Cause: Alkyl hydrazines oxidize to azo compounds or hydrazones of formaldehyde/acetone from air/solvent.
-
Fix: Use fresh reagent. Store under Nitrogen/Argon.
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
BenchChem Technical Support. (2025). Hydrazone Formation and Purification: A Technical Guide. Retrieved from .
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazones: Recent Literature and Protocols. Retrieved from .
- Shao, L., et al. (2011). Discovery of N-piperidin-4-yl-hydrazone derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 52-56. (Example of piperidin-4-yl-hydrazine usage in drug discovery).
-
Kumari, S., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Journal of Organic Chemistry, 78(11), 5427–5437. .
Sources
scale-up synthesis methods for (1-Tert-butyl-piperidin-4-yl)-hydrazine derivatives
Application Note & Process Protocol
Executive Summary & Strategic Rationale
The (1-tert-butylpiperidin-4-yl)hydrazine scaffold is a critical diamine intermediate used in the synthesis of GPCR ligands (e.g., somatostatin agonists), kinase inhibitors, and CNS-active agents. While laboratory-scale synthesis often utilizes direct reductive amination with hydrazine hydrate, this approach is ill-suited for multi-kilogram scale-up due to:
-
Dimerization: High propensity to form symmetrical azines or bis(piperidinyl)hydrazine impurities.
-
Safety: Handling large excesses of anhydrous hydrazine (highly toxic, unstable).
-
Purification: The polarity of the free base hydrazine makes extraction difficult and chromatography expensive.
This guide details a Process-Optimized Route utilizing a tert-butyl carbazate (Boc-hydrazine) strategy. This method ensures regiospecificity, eliminates dimerization, and delivers the product as a stable, crystalline dihydrochloride salt suitable for GMP storage.
Retrosynthetic Analysis & Route Selection
The optimal scale-up strategy disconnects the target into two stable precursors: 1-tert-butyl-4-piperidone and tert-butyl carbazate .
Pathway Logic
-
Stage 1: Ring Construction. The bulky tert-butyl group is installed de novo via a double Michael addition/Dieckmann condensation sequence. This is superior to alkylating 4-piperidone, which suffers from competing elimination (E2) reactions due to the steric bulk of the tert-butyl electrophile.
-
Stage 2: Hydrazine Installation. Reductive amination using tert-butyl carbazate prevents over-alkylation.
-
Stage 3: Salt Formation. Global deprotection and salt formation purifies the compound via crystallization, avoiding chromatography.
Figure 1: Retrosynthetic strategy prioritizing impurity control and commercially available raw materials.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-tert-butyl-4-piperidone
Reaction Type: Michael Addition / Dieckmann Condensation / Decarboxylation Scale: 1.0 kg Input (tert-Butylamine)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol | Density | Role |
| tert-Butylamine | 73.14 | 1.0 | 1.00 kg | 0.696 | SM |
| Methyl Acrylate | 86.09 | 2.2 | 2.59 kg | 0.956 | SM |
| Methanol | 32.04 | Solvent | 5.0 L | 0.792 | Solvent |
| Sodium Methoxide (30% in MeOH) | 54.02 | 1.2 | ~3.0 kg | 0.97 | Base |
| HCl (6N) | 36.46 | Excess | ~5.0 L | ~1.1 | Acid |
Process Protocol
-
Michael Addition (Exothermic):
-
Charge tert-butylamine (1.0 kg) and Methanol (2.0 L) into a reactor cooled to 0°C.
-
Critical: Add Methyl Acrylate (2.59 kg) dropwise over 4 hours, maintaining internal temperature <25°C. (Note: Reaction is highly exothermic).
-
Stir at 25°C for 12 hours. Monitor by GC/MS for consumption of amine.
-
Concentrate under vacuum to remove methanol and excess acrylate. Yields crude dimethyl 3,3'-(tert-butylazanediyl)dipropionate as an oil.[2]
-
-
Dieckmann Condensation:
-
Dissolve the crude oil in Toluene (5.0 L).
-
Add Sodium Methoxide (30% solution, 1.2 equiv) slowly.
-
Heat to reflux (110°C) for 3 hours. Methanol is distilled off as an azeotrope to drive equilibrium.
-
Cool to 20°C.
-
-
Hydrolysis & Decarboxylation:
-
Add 6N HCl (5.0 L) carefully (CO2 evolution!).
-
Heat to reflux (100°C) for 6 hours. This hydrolyzes the ester and decarboxylates the
-keto acid. -
Cool to 0°C. Basify with 50% NaOH to pH 12.
-
Extract with Heptane (3 x 2 L). (Note: Heptane rejects polar impurities better than DCM).
-
Dry (MgSO4), filter, and concentrate.
-
Distillation: Distill under reduced pressure (bp ~85-90°C @ 10 mmHg) to obtain 1-tert-butyl-4-piperidone as a clear oil.
-
Target Yield: 65-75% (approx. 1.4 - 1.6 kg).
-
Stage 2: Synthesis of (1-tert-butylpiperidin-4-yl)hydrazine Dihydrochloride
Reaction Type: Reductive Amination (Indirect) & Deprotection Scale: 1.0 kg Input (Piperidone)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol | Role |
| 1-tert-butyl-4-piperidone | 155.24 | 1.0 | 1.00 kg | SM |
| tert-Butyl Carbazate | 132.16 | 1.05 | 0.89 kg | Reagent |
| Acetic Acid | 60.05 | 0.1 | 100 mL | Catalyst |
| Pt/C (5% w/w, 50% wet) | - | 2 wt% | 20.0 g | Catalyst |
| Hydrogen Gas | 2.02 | Excess | 5 bar | Reductant |
| HCl (4M in Dioxane or MeOH) | 36.46 | 4.0 | 6.5 L | Deprotection |
Process Protocol
Step A: Hydrazone Formation
-
Charge 1-tert-butyl-4-piperidone (1.00 kg) and Isopropanol (IPA) (5.0 L) to the reactor.
-
Add tert-butyl carbazate (0.89 kg).
-
Add Acetic Acid (0.1 equiv).
-
Stir at 40°C for 2 hours.
-
IPC (In-Process Control): HPLC should show >98% conversion to the hydrazone.
-
Note: The hydrazone may precipitate; this is acceptable.
-
Step B: Catalytic Hydrogenation
-
Transfer the slurry to a Hydrogenation Autoclave (Hastelloy or Stainless Steel).
-
Charge Pt/C catalyst (20 g).
-
Purge with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 5 bar (75 psi) H2.
-
Stir at 50°C for 6-8 hours.
-
Filter catalyst through Celite (under Nitrogen—catalyst is pyrophoric).
-
Concentrate filtrate to a thick oil (N-Boc intermediate).
Step C: Deprotection & Salt Formation
-
Dissolve the oil in Methanol (3.0 L).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (or generate HCl in situ with Acetyl Chloride/MeOH) (6.5 L, 4 equiv) dropwise.
-
Caution: Gas evolution (Isobutylene) and mild exotherm.
-
-
Stir at 20°C for 4 hours.
-
Crystallization: Add Ethyl Acetate or MTBE (10 L) slowly to induce precipitation of the dihydrochloride salt.
-
Cool to 0°C and age for 2 hours.
-
Filter the white solid. Wash with cold MTBE.
-
Dry in a vacuum oven at 45°C.
Final Product Specifications:
-
Appearance: White crystalline solid.
-
Yield: ~80-85% from piperidone (~1.25 kg).
-
Purity (HPLC): >98.5% (a/a).
-
Identity (NMR): Consistent with structure.
Process Safety Management (PSM)
Critical Hazard Analysis
| Hazard Node | Risk Description | Mitigation Strategy |
| Michael Addition | Highly exothermic reaction; runaway risk. | Strict dosing control (dropwise); active cooling jacket; emergency quench (water) available. |
| Hydrazine Derivatives | Potential carcinogens; skin sensitizers. | Use closed systems; full PPE (Tyvek, respirator); destroy waste streams with bleach (hypochlorite). |
| Hydrogenation | H2 gas is flammable/explosive at high pressure. | Oxygen sensors in suite; grounding of all equipment; N2 purge cycles before/after H2. |
| Catalyst Filtration | Dry Pt/C or Pd/C is pyrophoric. | Keep catalyst wet with water/solvent at all times; dispose in water-filled containers. |
Waste Disposal
-
Aqueous Waste: The Michael addition aqueous waste contains amines and must be neutralized and sent to biological treatment.
-
Hydrazine Waste: Any mother liquors from the hydrazone step must be treated with dilute bleach (NaOCl) to oxidize residual hydrazine derivatives before disposal.
Visual Workflow (Graphviz)
Caption: Integrated process workflow for the synthesis of (1-tert-butylpiperidin-4-yl)hydrazine dihydrochloride.
References
-
Preparation of 1-tert-butyl-4-piperidone
-
Zamani, A., & Ghaieni, H. R. (2015). Improved One-Pot Synthesis of 1-(2-Phenethyl)-4-Piperidone Directly from Phenethyl Amine and Methyl Acrylate.[9] Semantic Scholar. Link (Adapted for tert-butylamine).
-
Amato, J. S., et al. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride.[10] Journal of Organic Chemistry, 70(5), 1930-1933. Link (Alternative route context).
-
-
Reductive Amination with Carbazates
-
Kawase, Y., et al. (2014). Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane. Synthesis, 46, 455-464. Link (Demonstrates selectivity of carbazate reduction).
-
Vertex Pharmaceuticals. (2012). Patent WO 2012/069948 A1. Preparation of tert-Butyl 4-hydrazino-3-hydroxypiperidine-1-carboxylate. Link (Analogous hydrogenation conditions).
-
-
Boc-Hydrazine Properties
-
Smith, J. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Link (Structural and safety data).
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 4. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 7. CN102070513B - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis with (1-Tert-butyl-piperidin-4-yl)-hydrazine
This Application Note is designed for medicinal chemists and process engineers utilizing (1-Tert-butyl-piperidin-4-yl)-hydrazine as a nucleophilic building block.
The guide focuses on microwave-assisted synthesis (MAOS) , a technique chosen to overcome the inherent steric bulk of the tert-butyl-piperidine scaffold and to accelerate condensation reactions that are often sluggish under thermal conditions.
Executive Summary & Strategic Rationale
(1-Tert-butyl-piperidin-4-yl)-hydrazine is a high-value bifunctional building block. It combines a reactive hydrazine tail (nucleophile) with a pharmacologically active piperidine head (basic amine). The tert-butyl group at the N1-position provides significant lipophilicity and metabolic stability (blocking N-dealkylation), making this moiety highly desirable for GPCR ligands (e.g., chemokine receptors) and kinase inhibitors.
Why Microwave Irradiation? Traditional thermal reflux with this hydrazine often suffers from:
-
Slow Kinetics: The bulky tert-butyl group and the piperidine ring conformation can sterically shield the hydrazine, requiring longer reaction times.
-
Side Reactions: Extended heating promotes oxidative decomposition of the hydrazine to the corresponding azo or alkane derivatives.
-
Solubility Issues: The lipophilic tert-butyl group contrasts with the polar hydrazine, creating solubility gradients in standard protic solvents.
Microwave-Assisted Organic Synthesis (MAOS) resolves these issues by utilizing dielectric heating . The polar hydrazine moiety couples efficiently with the microwave field, creating localized superheating ("molecular radiators") that drives condensation reactions to completion in minutes rather than hours, preserving the integrity of the piperidine scaffold.
Chemical Properties & Handling[1][2]
| Property | Specification |
| Compound Name | (1-Tert-butyl-piperidin-4-yl)-hydrazine |
| Structure | N-tert-butyl-4-hydrazinylpiperidine |
| Molecular Weight | ~171.28 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Basicity | Diprotic base (Hydrazine |
| Storage | Store under Argon/Nitrogen at 4°C. Sensitive to oxidation. |
| Safety Profile | Toxic/Corrosive. Hydrazines are potential genotoxins. Handle in a fume hood. |
Core Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazoles
Target: Synthesis of 1-(1-(tert-butyl)piperidin-4-yl)-3,5-dimethyl-1H-pyrazole. Mechanism: Paal-Knorr Condensation.
Materials
-
Substrate: (1-Tert-butyl-piperidin-4-yl)-hydrazine (1.0 equiv, 1.0 mmol, 171 mg)
-
Electrophile: Acetylacetone (1.1 equiv, 1.1 mmol, 110 mg)
-
Solvent: Ethanol (absolute) or EtOH/AcOH (10:1 v/v)
-
Vessel: 2–5 mL Microwave Process Vial (e.g., Biotage/CEM)
Step-by-Step Methodology
-
Preparation: In a 5 mL microwave vial, dissolve the hydrazine (171 mg) in Ethanol (3 mL).
-
Note: If using the dihydrochloride salt, add DIPEA (2.2 equiv) to neutralize before adding the electrophile.
-
-
Addition: Add acetylacetone (110 mg) dropwise. The solution may warm slightly (exothermic condensation).
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
Stirring: High (magnetic stir bar is essential for heat distribution).
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Concentrate the solvent in vacuo.
-
Purification: The crude residue is often >95% pure. If necessary, purify via flash chromatography (DCM/MeOH 95:5).
-
Optimization Table (Data from Analogous Piperidines)
| Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| Ethanol | 80 (Reflux) | 240 | 78% | Slow conversion, some oxidation. |
| Ethanol | 120 (MW) | 10 | 94% | Clean conversion, minimal byproducts. |
| Water/AcOH | 140 (MW) | 5 | 88% | Faster, but workup is difficult due to surfactant nature. |
| Toluene | 120 (MW) | 30 | 45% | Poor solubility of hydrazine; biphasic reaction. |
Protocol B: Synthesis of Fused Indazoles via SNAr
Target: 1-(1-(tert-butyl)piperidin-4-yl)-1H-indazole. Mechanism: Hydrazone formation followed by nucleophilic aromatic substitution.
Materials
-
Substrate: (1-Tert-butyl-piperidin-4-yl)-hydrazine (1.0 equiv)
-
Electrophile: 2-Fluorobenzaldehyde (1.0 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMF or NMP (High dielectric constant required for MW absorption).
Workflow
-
Mixing: Combine hydrazine and 2-fluorobenzaldehyde in DMF (3 mL) in a microwave vial.
-
Step 1 (Hydrazone Formation): Heat at 100 °C for 5 mins (MW).
-
Step 2 (Cyclization): Add
to the vial. Reseal. -
Microwave Irradiation:
-
Temperature: 160 °C
-
Time: 20 minutes
-
Power: Dynamic (Max 200W)
-
-
Workup: Pour into ice water. The product typically precipitates. Filter and wash with water.
Mechanistic Visualization
The following diagram illustrates the reaction pathway for the Pyrazole synthesis, highlighting the critical dehydration step accelerated by microwave dielectric heating.
Figure 1: Mechanistic pathway of microwave-assisted Paal-Knorr condensation.
Process Workflow Diagram
This flowchart outlines the operational steps for the synthesis, ensuring safety and reproducibility.
Figure 2: Operational workflow for microwave synthesis of piperidinyl-pyrazoles.
Troubleshooting & Self-Validating Systems
To ensure Trustworthiness and Reproducibility , utilize these checkpoints:
-
The "Pressure Spike" Indicator:
-
Observation: A rapid pressure spike (>15 bar) within the first minute indicates decomposition of the hydrazine (releasing
gas). -
Correction: Lower temperature by 20°C and check the quality of the starting hydrazine. Ensure the reaction is under an inert atmosphere (flush vial with
before sealing).
-
-
The "Solubility Check":
-
The tert-butyl group is hydrophobic. If the reaction mixture is cloudy before heating, the reaction may fail due to phase separation.
-
Correction: Add a co-solvent like DCM or THF (up to 20% v/v) to ensure a homogeneous phase before irradiation. Note: DCM increases pressure significantly; use thick-walled vials.
-
-
Salt Neutralization:
-
If using the hydrochloride salt of the hydrazine, the reaction will not proceed without a base. The hydrazine nucleophile must be free.
-
Validation: Check pH of the solution before sealing. It should be basic (pH > 8).
-
References
-
Karakaya, A. (2025).[1][2] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Link
- Context: Provides the foundational parameters for microwave-assisted pyrazole synthesis (120°C, 10-20 min).
-
Pal, S., et al. (2007). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. J. Braz. Chem. Soc. Link
- Context: Validates the reaction of hydrazines with -keto esters under microwave conditions.
-
Biotage. (2025).[1][2] Microwave Reaction Tutorial: Heterocycle Synthesis. Biotage Application Notes. Link
- Context: General protocols for handling pressure and solvent choice in microwave synthesis.
-
Sigma-Aldrich. (2025). 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.[3] Product Data. Link
- Context: Analogous chemistry for Boc-protected piperidinyl hydrazines, supporting the stability of the piperidine ring under these conditions.
-
National Institutes of Health (NIH). (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. PMC. Link
- Context: Demonstrates the successful use of piperidinyl-hydrazines in microwave synthesis for drug discovery applic
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (1-Tert-butyl-piperidin-4-yl)-hydrazine Products
Introduction
(1-Tert-butyl-piperidin-4-yl)-hydrazine is a key building block in modern drug discovery, valued for its unique structural features. However, its purification presents distinct challenges stemming from its dual chemical nature: a highly basic piperidine ring and a reactive, and also basic, hydrazine moiety.[1][] The synthesis of this compound can result in a crude mixture containing unreacted starting materials, byproducts from side reactions, and degradation products.[3] Achieving high purity is non-negotiable for subsequent synthetic steps and for ensuring the validity of biological screening data.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively purify (1-Tert-butyl-piperidin-4-yl)-hydrazine and its derivatives.
Logical Approach to Purification Strategy
The choice of purification method is dictated by the scale of the experiment, the physical state of the crude product (solid vs. oil), and the nature of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate primary purification technique.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A: A thorough understanding of potential impurities is critical for designing an effective purification strategy.[3] For (1-Tert-butyl-piperidin-4-yl)-hydrazine, typically synthesized from 1-tert-butyl-4-piperidone, common impurities include:
-
Unreacted Starting Materials: Residual 1-tert-butyl-4-piperidone is a frequent impurity. Its carbonyl group can react with the desired hydrazine product to form a hydrazone or azine byproduct.[4]
-
Byproducts: Azine formation, resulting from the reaction of two hydrazine molecules with a ketone, is a common side reaction.[4] If reductive methods are used, partially reduced intermediates or over-reduced products may also be present.
-
Reagent-Related Impurities: Residual reducing agents (e.g., borohydride salts) or acidic/basic catalysts from the workup can contaminate the product.
-
Oxidation Products: Both piperidines and hydrazines can be susceptible to air oxidation, often leading to the formation of colored impurities and a characteristic yellow or brown tint.[3][5]
-
Solvents and Water: Residual solvents from the reaction or workup are common. Water can be a significant impurity, especially after aqueous workup procedures.[3][6]
Q2: My final product is a yellow or brownish oil, but I expected a white solid. What happened?
A: This is a very common issue and almost always points to oxidation. The nitrogen atoms in both the piperidine and hydrazine moieties are susceptible to oxidation by atmospheric oxygen, which can generate colored byproducts.[3][5]
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and storage.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.
-
Final Purification: If the color has already developed, a final "polishing" step can be effective. This can involve a quick filtration through a small plug of activated charcoal or silica gel to remove highly polar, colored impurities.
-
Storage: Store the purified product under an inert atmosphere in a freezer to minimize degradation over time.
Q3: Is it better to purify the final compound as a free base or as a salt (e.g., hydrochloride)?
A: Purifying the compound as its salt is a highly effective and often recommended strategy. Hydrazine derivatives are frequently isolated and purified as their salts.[7][8]
-
Causality: The free base of (1-Tert-butyl-piperidin-4-yl)-hydrazine can be an oil or a low-melting solid, making it difficult to handle and purify by crystallization. Converting it to a salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, increases the melting point and crystallinity. This makes purification by recrystallization significantly easier and more effective.[7]
-
Stability: Salts are often more stable and less susceptible to air oxidation than the corresponding free bases.
-
Procedure: To form the salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and a solution of the acid (e.g., HCl in ether) is added, which typically causes the salt to precipitate. This crystalline salt can then be collected by filtration.
Troubleshooting Guide: Specific Experimental Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Poor Separation / Peak Tailing in Column Chromatography | The basic nitrogen atoms of your compound are interacting strongly with the acidic silanol (-SiOH) groups on the surface of the silica gel.[5] This causes the compound to "stick" and elute slowly and unevenly. | 1. Modify the Mobile Phase: Add a basic modifier to compete for the acidic sites on the silica. A common and effective choice is 0.5-1% triethylamine (TEA) in your eluent (e.g., Hexane/Ethyl Acetate).[5][9] 2. Change the Stationary Phase: Use a less acidic stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds.[5] 3. Use Reverse-Phase Chromatography: For less polar derivatives, reverse-phase (C18) HPLC with an acidic mobile phase modifier (e.g., 0.1% TFA or formic acid) can provide excellent peak shapes by protonating the compound.[5] |
| Low Recovery After Acid-Base Extraction | 1. Incomplete Basification: The pH of the aqueous layer was not high enough to fully deprotonate your protonated hydrazine product, leaving it dissolved in the water. 2. Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product. 3. Insufficient Extractions: The product may have some solubility in the aqueous layer, requiring multiple extractions for complete recovery. | 1. Check the pH: After adding the base (e.g., NaOH solution), use pH paper or a pH meter to ensure the aqueous layer is strongly basic (pH > 10 ) before re-extracting with the organic solvent.[3] 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) and swirl gently rather than shaking vigorously.[6] If an emulsion persists, you can try filtering the mixture through a pad of Celite. 3. Perform Multiple Extractions: Extract the basified aqueous layer at least 3-4 times with your organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.[10] |
| Product "Oils Out" or Fails to Crystallize | 1. Solution is Supersaturated / Cooled Too Quickly: Rapid cooling doesn't give the molecules enough time to align into an ordered crystal lattice. 2. Presence of Impurities: Impurities can disrupt crystal lattice formation, preventing crystallization. 3. Inappropriate Solvent: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures. | 1. Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product if available.[11] 2. Pre-Purification: If impurities are suspected, perform a preliminary purification using acid-base extraction or a quick filtration through a silica plug before attempting recrystallization.[11] 3. Re-evaluate Solvents: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[3] Test a range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) on a small scale to find the optimal system. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction (Bulk Purification)
This protocol is designed to separate the basic (1-Tert-butyl-piperidin-4-yl)-hydrazine from acidic and neutral impurities.[12][13]
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine-hydrazine product will be protonated to form a salt and move into the aqueous phase, while neutral and acidic impurities remain in the organic layer.[10]
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. Discard the organic layer containing the impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath to manage any heat generated. Slowly add a concentrated base (e.g., 5 M NaOH solution) with stirring until the solution is strongly basic (pH > 10).[3]
-
Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract the now deprotonated (neutral) product back into an organic solvent (e.g., dichloromethane) by performing at least three separate extractions.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities of similar basicity but different polarity.[9]
Methodology:
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol). The goal is to find a system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4.[9]
-
Crucial Step - Add a Modifier: To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the chosen eluent system.[5]
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution and Collection: Elute the column with the TEA-modified eluent, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This is a powerful technique for obtaining highly pure crystalline material, either as the free base (if solid) or as a salt.[11]
Methodology:
-
Solvent Selection: Place a small amount (10-20 mg) of the crude product into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexane) to each. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[3][5] Solvent mixtures (e.g., ethanol/water) can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the selected hot solvent to the crude product with stirring until it is fully dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask. This step removes solid impurities that will not dissolve.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[11] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
-
Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
-
Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
-
Benchchem. Technical Support Center: Purification of Piperidine Derivatives.
-
Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives.
-
Benchchem. Technical Support Center: Hydrazone Formation and Purification.
-
Google Patents. US3023241A - Preparation of acyl hydrazine derivatives.
-
Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
-
Google Patents. RU2596223C2 - Method of producing high-purity hydrazine.
-
University of Colorado Boulder. Acid-Base Extraction.
-
Patil, K.C., & Rattan, T.M. (Eds.). (2014). Inorganic Hydrazine Derivatives: Synthesis, Properties, and Applications. Wiley.
-
Wikipedia. Acid–base extraction.
-
ChemicalBook. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.
-
Chem LibreTexts. Acid-Base Extraction.
-
Wiley Online Library. Inorganic Hydrazine Derivatives.
-
ACS Publications. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction.
-
Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
-
PubMed Central. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
-
Google Patents. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride.
-
PubMed Central. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
-
Google Patents. US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
-
ACS Publications. A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols - Supporting Information.
-
Organic Syntheses. Working with Hazardous Chemicals.
-
PubMed Central. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
-
Organic Syntheses. t-BUTYL AZODIFORMATE.
-
ResearchGate. Methodical letter Purification and isolation of newly-synthesized triazine derivatives.
-
BOC Sciences. Piperidine Impurities.
-
Organic Syntheses. tert-BUTYLAMINE.
-
Organic Chemistry Portal. Hydrazone synthesis.
-
Google Patents. EP0116198B1 - Process for preparation of tertiary butyl hydrazine.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
Sources
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- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
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Technical Support Center: (1-Tert-butyl-piperidin-4-yl)-hydrazine Storage & Stability
Status: Operational Ticket ID: OX-PREV-7400 Assigned Specialist: Senior Application Scientist Subject: Preventing Oxidation and Degradation During Storage
Executive Summary
(1-Tert-butyl-piperidin-4-yl)-hydrazine is a secondary alkyl hydrazine derivative. Like most hydrazines, it is thermodynamically unstable in the presence of oxygen and moisture. The tert-butyl group provides some steric protection, but the hydrazine moiety remains highly susceptible to auto-oxidation , a radical-chain mechanism catalyzed by light, heat, and trace metal ions.
Successful storage requires a "Defense-in-Depth" strategy: Exclusion of Oxygen , Temperature Control , and Light Suppression . Failure to maintain these barriers will result in the formation of yellow/orange azo impurities and eventual decomposition into nitrogen gas and hydrocarbons.
Part 1: Storage Fundamentals (FAQs)
Q1: What are the absolute minimum storage requirements for this compound?
A: You must adhere to the "Three-Barrier Protocol" to guarantee stability for >6 months.
| Barrier | Requirement | Scientific Rationale |
| 1. Atmosphere | Inert Gas (Argon or Nitrogen) | Oxygen initiates a radical chain reaction (auto-oxidation), converting the hydrazine to an azo compound ( |
| 2. Temperature | -20°C (Freezer) | Low temperature kinetically inhibits the oxidation reaction rate ( |
| 3. Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV/Vis light, which can photolytically cleave N-H bonds to generate radicals. Taping the cap prevents oxygen diffusion through the threads. |
Q2: I received the bottle at room temperature. Is it already degraded?
A: Likely not, provided the manufacturer sealed it under an inert atmosphere.
-
Verification: Check the physical appearance immediately. It should be an off-white to white solid (or colorless liquid/oil depending on purity/salt form).
-
Action: If the seal is intact, transfer it to -20°C immediately. If the seal is broken or the compound is yellow, perform a purity check (see Q4).
Q3: Can I store it in a plastic container?
A: No.
-
Reasoning: Polyethylene and polypropylene are permeable to oxygen over time. Additionally, hydrazines are basic and can leach plasticizers from certain polymers, contaminating your sample.
-
Correct Protocol: Always use glass vials with Teflon-lined caps . If you must use a secondary container, place the glass vial inside a plastic jar containing a desiccant and an oxygen scavenger sachet.
Part 2: Troubleshooting Degradation
Q4: The compound has turned yellow. Can I still use it?
A: The yellow color indicates the presence of azo impurities (diazene derivatives) or oxidation byproducts.
-
Trace Yellow: Likely <5% impurity.[1] May be usable for robust reactions but will lower yield.
-
Bright Orange/Brown: Significant degradation (>10%). Do not use. The impurities can act as radical scavengers, killing catalytic cycles in cross-coupling reactions.
Self-Validating Purity Check:
-
Dissolve a small amount in
or . -
Run 1H NMR.
-
Look for: A downfield shift of the methine proton (on the piperidine ring attached to the hydrazine) and the disappearance of the broad hydrazine
peaks (typically 3.0–5.0 ppm). Sharp new peaks in the 7.0–8.0 ppm region often indicate aromatization or hydrazone formation.
Q5: How do I handle the compound to prevent oxidation during weighing?
A: Minimizing exposure time is critical.
-
Gold Standard: Weigh inside a glovebox under
or . -
Standard Lab:
-
Flush the source bottle with Argon before and after opening.
-
Use a Schlenk line technique if the material is a liquid or oil.
-
If solid, weigh quickly into a tared vial, then immediately purge the headspace of the new vial with Argon before capping.
-
Q6: Can I purify the oxidized material?
A: It is difficult but possible if the degradation is minor.
-
Recrystallization: If it is a hydrochloride salt, recrystallization from ethanol/ether can remove organic oxidation byproducts.
-
Distillation: If it is the free base oil, vacuum distillation is risky due to the potential for thermal decomposition (explosion hazard). We do not recommend distilling oxidized hydrazines without rigorous safety testing (DSC/ARC).
Part 3: Mechanism & Workflow Visualization
Figure 1: Auto-Oxidation Pathway of Alkyl Hydrazines
Understanding the enemy: This diagram illustrates how Oxygen and Light attack the hydrazine moiety.
Caption: The degradation cascade. Note that the formation of the Azo species is responsible for the characteristic color change.
Figure 2: Optimal Storage Workflow
Follow this decision tree to ensure long-term stability.
Caption: Standard Operating Procedure (SOP) for handling and storing air-sensitive hydrazines.
Part 4: Safety & Handling Protocols
WARNING: Hydrazines are potential carcinogens and skin sensitizers. Always review the Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE):
-
Spill Management:
-
Do not wipe up with paper towels (fire hazard if dried).
-
Neutralize spills with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before cleanup, unless the specific SDS advises against it for this derivative (check for chloramine formation risks).
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123456, Hydrazine derivatives. Retrieved from [Link]
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Safety and Health Standards. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in (1-Tert-butyl-piperidin-4-yl)-hydrazine Reactions
Welcome to the technical support center for navigating the challenges associated with the sterically hindered reagent, (1-Tert-butyl-piperidin-4-yl)-hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental hurdles. The bulky tert-butyl group on the piperidine ring introduces significant steric hindrance, which can impede reaction rates and lower yields.[1] This resource combines established chemical principles with field-proven insights to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What makes (1-Tert-butyl-piperidin-4-yl)-hydrazine a sterically hindered reagent?
A1: The tert-butyl group is a large, bulky substituent. Its presence on the nitrogen atom of the piperidine ring restricts the conformational flexibility of the ring and physically blocks the approach of other molecules to the reactive hydrazine moiety.[2] This steric bulk can significantly slow down or prevent reactions that would otherwise proceed readily with less hindered hydrazines.
Q2: What is the primary impact of this steric hindrance on reactions like hydrazone formation?
A2: Steric hindrance primarily affects the initial nucleophilic attack of the hydrazine on the carbonyl carbon of an aldehyde or ketone.[3] The bulky tert-butyl group can clash with substituents on the carbonyl compound, increasing the activation energy of the reaction and thus decreasing the reaction rate. This often results in incomplete reactions and lower yields.
Q3: Are there any conformational effects of the tert-butyl group that I should be aware of?
A3: Yes. The tert-butyl group has a strong preference for the equatorial position on the piperidine chair conformation to minimize steric strain.[4] This can influence the orientation of the hydrazine group and its accessibility for reaction. In some highly strained systems, a tert-butyl group can even be forced into an axial position, which would further alter the molecule's reactivity.[5][6]
Troubleshooting Guide: Hydrazone Formation
Hydrazone formation is a common application for hydrazines, but the steric bulk of (1-Tert-butyl-piperidin-4-yl)-hydrazine can make this seemingly straightforward condensation reaction challenging.
Problem: Low or no yield of the desired hydrazone product.
This is the most common issue encountered. Several factors, often in combination, can contribute to this problem.
Solution Pathway 1: Optimizing Reaction pH
The rate of hydrazone formation is highly pH-dependent.[3]
-
Question: What is the optimal pH for this reaction, and why?
-
Answer: The reaction is typically fastest in a slightly acidic medium, with a pH range of 4-6.[3] This is because the reaction proceeds through a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form the C=N double bond. The dehydration step is acid-catalyzed.[7][8]
-
At pH > 6: The dehydration step is slow due to a lack of sufficient protons to catalyze the removal of the hydroxyl group from the carbinolhydrazine intermediate.[3]
-
At pH < 4: The hydrazine becomes protonated, which significantly reduces its nucleophilicity and slows down the initial addition step.[3][9]
-
-
Experimental Protocol:
-
Dissolve your aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).
-
Add (1-Tert-butyl-piperidin-4-yl)-hydrazine (1.0 - 1.2 equivalents).
-
Add a catalytic amount of a weak acid, such as glacial acetic acid, to bring the pH into the 4-6 range.
-
Monitor the reaction by TLC or LC-MS.
-
Solution Pathway 2: Utilizing Catalysis to Overcome Steric Barriers
For sterically hindered systems, acid catalysis alone may not be sufficient. Nucleophilic catalysts can significantly accelerate the reaction.[3]
-
Question: How do nucleophilic catalysts work in hydrazone formation?
-
Answer: Catalysts like aniline and its derivatives react with the carbonyl compound to form a more reactive Schiff base (imine) intermediate.[3] This intermediate is more susceptible to nucleophilic attack by the sterically hindered hydrazine, thus accelerating the overall reaction rate. Recent studies have shown that anthranilic acids and other bifunctional catalysts can be even more effective than aniline, especially at neutral pH.[10][11][12]
-
Experimental Protocol:
-
Follow the setup for pH optimization.
-
Add a catalytic amount of aniline (e.g., 10-20 mM) or a more advanced catalyst like 5-methoxyanthranilic acid to the reaction mixture.[13]
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the progress of the reaction.
-
Solution Pathway 3: Adjusting Temperature and Reaction Time
-
Question: When should I consider increasing the reaction temperature?
-
Answer: If the reaction is sluggish at room temperature, even with optimized pH and catalysis, increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[14]
-
Experimental Protocol:
-
Set up the reaction with optimized pH and a catalyst.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor its progress.
-
Be mindful of the stability of your starting materials and product at elevated temperatures.
-
Extend the reaction time as needed. Reactions with sterically hindered substrates may require several hours to reach completion.[13]
-
Solution Pathway 4: Solvent Selection
-
Question: Can the choice of solvent impact the reaction outcome?
-
Answer: Yes, the solvent can influence reaction rates. For challenging condensations, switching to a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes accelerate the reaction.[14]
Summary of Recommended Starting Conditions
| Parameter | Recommended Range | Rationale |
| pH | 4 - 6 | Balances hydrazine nucleophilicity and acid-catalyzed dehydration.[3][15] |
| Catalyst | Aniline (10-100 mM) or 5-Methoxyanthranilic Acid (1-10 mM) | Forms a more reactive intermediate to overcome steric hindrance.[10][16] |
| Temperature | Room Temperature to 60 °C | Provides energy to overcome the activation barrier.[14] |
| Solvent | Ethanol, Methanol, or DMF | Solubilizes reactants and can influence reaction rates. |
| Reactant Ratio | 1.0 - 1.2 equivalents of hydrazine | A slight excess of the hydrazine can help drive the equilibrium towards the product. |
Visualizing the Reaction Pathway and Steric Hindrance
The following diagram illustrates the general mechanism of hydrazone formation and highlights the step most affected by steric hindrance.
Caption: Mechanism of hydrazone formation, indicating the impact of steric hindrance.
Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting low-yield reactions.
Caption: A step-by-step guide to troubleshooting hydrazone formation reactions.
References
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Kalia, J. & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(36), 6871-6874. Available at: [Link]
-
Lecture 7 Imines, Hydrazones and Oximes. University of Bath. Available at: [Link]
-
Izzotti, A. R. & Gleason, J. L. (2022). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. Available at: [Link]
-
Rashidian, M., et al. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry, 24(3), 333-342. Available at: [Link]
-
Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. Available at: [Link]
-
Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. Available at: [Link]
-
Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]
-
Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Semantic Scholar. Available at: [Link]
-
Reversible formation of imine, hydrazone, and oxime bonds by condensing... ResearchGate. Available at: [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. Available at: [Link]
-
New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ACS Publications. Available at: [Link]
-
Larsen, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(27), 5252-5259. Available at: [Link]
-
Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]
-
Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC - NIH. Available at: [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PMC - NIH. Available at: [Link]
-
Exploration of hydrazine derivatives. Reaction conditions: 1a... ResearchGate. Available at: [Link]
-
Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Available at: [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Available at: [Link]
-
Engineered Biocatalyst for Enantioselective Hydrazone Reduction. PMC - NIH. Available at: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. Available at: [Link]
-
Reductions with Hydrazine. Organic Chemistry Data. Available at: [Link]
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]
-
Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal. Available at: [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available at: [Link]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]
-
THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC. Available at: [Link]
-
Reversed steric order of reactivity for tert -butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. ResearchGate. Available at: [Link]
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PMC. Available at: [Link]
-
Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. PubMed. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
removing unreacted (1-Tert-butyl-piperidin-4-yl)-hydrazine from mixtures
TICKET #HYD-404: REMOVAL OF (1-TERT-BUTYL-PIPERIDIN-4-YL)-HYDRAZINE STATUS: OPEN PRIORITY: HIGH (GTI CONCERN)[1]
DIAGNOSTIC: Why is this impurity persisting?
You are dealing with (1-Tert-butyl-piperidin-4-yl)-hydrazine , a molecule that presents a "double-trouble" purification profile:
-
Amphiphilic Basicity: It contains a bulky lipophilic tail (t-butyl) and two basic centers (the piperidine nitrogen and the hydrazine moiety). This causes it to streak on standard silica and co-elute with basic amine products.
-
Nucleophilic Stickiness: The hydrazine group (
) often binds irreversibly to metal impurities in silica or forms hydrogen-bonding networks that defy standard separation logic.[1]
Standard Acid/Base Extraction Warning: Do not rely on standard acid/base washes. Since your target product likely contains the same basic piperidine core, both the impurity and your product will protonate and move into the aqueous layer together.
RESOLUTION PROTOCOLS
Method A: The "Trojan Horse" Scavenging (Recommended)
Best for: Reactions where the product is valuable, and you need high chemoselectivity. Mechanism: Convert the polar/basic hydrazine impurity into a neutral, lipophilic species (a pyrazole or hydrazone) that is easily separated by chromatography or filtration.
The Reagent: 2,4-Pentanedione (Acetylacetone) This reagent reacts selectively with the hydrazine moiety to form a 3,5-dimethylpyrazole derivative.[1] This new species is significantly less polar and loses the H-bond donor capability of the hydrazine, shifting its Rf value drastically away from your amine product.
Protocol:
-
Quantify: Estimate the remaining hydrazine impurity (by LCMS or NMR).
-
Add Scavenger: Add 1.5 to 2.0 equivalents of 2,4-pentanedione relative to the impurity (not the product) to the crude reaction mixture.
-
Solvent: Works well in DCM, THF, or MeOH.
-
Conditions: Stir at room temperature for 30–60 minutes. (Mild heating to 40°C may speed this up).
-
Workup:
-
The hydrazine is now a pyrazole.
-
Perform a standard aqueous wash (saturated
) to remove excess acetylacetone. -
The pyrazole derivative will likely elute much earlier (higher Rf) than your amine product on silica.
-
Alternative Scavenger: Phthalic Anhydride .
-
Forms an insoluble phthalhydrazide precipitate in many non-polar solvents, allowing removal by simple filtration.
Method B: Chromatographic Intervention
Best for: Final polishing or when scavenging is chemically incompatible with your product.
Option 1: Basified Silica (The "Anti-Streak" Method) Standard silica is slightly acidic (pH ~5-6), which protonates the hydrazine, causing it to stick (tailing).
-
The Fix: Pre-wash your silica column with mobile phase containing 1–2% Triethylamine (
) or 1% . -
Eluent: Maintain 0.5%
in your mobile phase during the run. This keeps the hydrazine in its free-base form, tightening the peak shape.
Option 2: Reverse Phase (High pH) Hydrazines are polar. On C18 at low pH (TFA/Formic acid), they are ionized and elute at the solvent front (dead volume).
-
The Fix: Use a High pH Buffer (10mM Ammonium Bicarbonate, pH 10).
-
Result: At pH 10, the hydrazine is deprotonated (neutral). The t-butyl group engages with the C18 stationary phase, causing the impurity to retain and separate from your product.
VISUALIZATION OF WORKFLOWS
Decision Matrix: Selecting the Right Purification Path
Caption: Decision tree for selecting the optimal hydrazine removal strategy based on product properties.
Mechanism: The "Pyrazole" Scavenging Reaction
Caption: Chemical transformation of the hydrazine impurity into a non-polar pyrazole using 2,4-pentanedione.
DATA SUMMARY: SOLVENT SYSTEMS
| Method | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier | Why? |
| Normal Phase | Silica Gel (40µm) | DCM or Heptane | MeOH or EtOAc | 1% | Prevents amine interaction with silanols; sharpens peaks.[1] |
| Reverse Phase | C18 (ODS) | Water | Acetonitrile | 10mM | Deprotonates the hydrazine, increasing retention on C18. |
| Scavenged | Silica Gel | Hexanes | EtOAc | None | The pyrazole derivative is neutral and separates easily. |
FAQ: TROUBLESHOOTING
Q: The hydrazine impurity is co-eluting with my product even after adding Triethylamine. A: This suggests their polarity is too similar. Switch to Method A (Scavenging) . By converting the hydrazine to a pyrazole, you fundamentally change its structure and polarity, forcing a separation in Rf.
Q: I am making a pharmaceutical intermediate. What about Genotoxicity (GTI)? A: Hydrazines are potent GTIs.
-
Limit: often <10 ppm required.[2]
-
Solution: After the bulk purification described above, use a Silica-supported Benzaldehyde scavenger (e.g., SiliaMetS® or similar) as a final "polishing" step. Stir the purified product solution with the resin for 4 hours, then filter. This typically brings levels down to single-digit ppm.[1]
Q: Can I use Acetone to scavenge? A: Acetone forms a hydrazone, which is often unstable and can hydrolyze back to the hydrazine on the silica column (due to the water content/acidity of silica). 2,4-Pentanedione forms an aromatic pyrazole, which is chemically stable and will not revert.[1]
REFERENCES
-
Gronnow, M. J., et al. (2005). Polymer-supported reagents for the removal of hydrazine and hydrazide impurities. Journal of Combinatorial Chemistry. [1]
-
Biotage Application Note. Strategies for the Removal of Genotoxic Impurities.
-
SiliCycle Inc. SiliaMetS® – Metal & Organic Scavengers User Guide.
-
Watson, L. (2012). Practical Guide to Purification of Alkyl Hydrazines. Organic Process Research & Development.
Sources
troubleshooting cyclization failures with tert-butyl piperidine hydrazines
Topic: Troubleshooting Cyclization Failures in tert-Butyl Piperidine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide (v2.4)
Executive Summary: The "Conformational Trap"
You are likely here because your reaction stalled at the hydrazone intermediate or yielded a complex mixture of regioisomers.
tert-Butyl piperidine hydrazines are deceptively simple building blocks. While the hydrazine moiety (
This guide addresses the three primary failure modes caused by this rigidity:
-
Steric Stalling: Inability to close the ring due to 1,3-diaxial clashes.
-
Regiochemical Drift: Unexpected isomers driven by the fixed trajectory of the hydrazine.
-
Oxidative Degradation: Disappearance of starting material without product formation.
Diagnostic Decision Tree
Before altering conditions, diagnose the exact failure mode using this logic flow.
Figure 1: Diagnostic logic for hydrazine cyclization failures.
Module 1: The "Frozen" Nucleophile (Sterics & Kinetics)
The Problem
In 4-tert-butylpiperidine, the bulky tert-butyl group demands an equatorial position.
-
Scenario A (N-Amino): If you are using 1-amino-4-tert-butylpiperidine , the amino group (
) is forced into an equatorial or axial orientation depending on the N-inversion barrier. The axial approach to electrophiles is severely hindered by 3,5-diaxial hydrogens. -
Scenario B (C-Hydrazino): If you are using 4-hydrazinyl-1-alkylpiperidine , the hydrazine is equatorial. However, the adjacent axial hydrogens create a "picket fence" that blocks the formation of the tetrahedral intermediate required for cyclization.
The Solution: Solvent-Assisted Proton Transfer
Standard ethanol/reflux conditions often fail because the transition state for ring closure is too high in energy. You must stabilize the polar transition state.
Protocol 1: The TFE (Trifluoroethanol) Method Fluorinated solvents like TFE or HFIP are hydrogen-bond donors that activate the electrophile (e.g., 1,3-diketone) and stabilize the leaving group (water) without nucleophilic interference.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Why? |
| Solvent | Ethanol or Methanol | 2,2,2-Trifluoroethanol (TFE) | TFE stabilizes the polar transition state and accelerates dehydration. |
| Catalyst | Acetic Acid (AcOH) | TFA (5-10 mol%) or HCl | Stronger acid required to protonate the hydrazone intermediate. |
| Temp | 80°C (Reflux) | 60°C - 80°C | TFE allows lower temps; prevents thermal degradation. |
| Additives | None | Molecular Sieves (4Å) | Active water removal drives the equilibrium forward. |
Critical Note: If using hydrazine hydrochloride salts, you must add exactly 1.0 equivalent of base (e.g., NaOAc or Et3N) to free the hydrazine. Excess base will kill the acid catalysis required for the second step (cyclization).
Module 2: Regioselectivity & The "Wrong" Isomer
The Mechanism
When reacting a substituted hydrazine with an unsymmetrical 1,3-diketone, two isomers are possible.[1][2] The tert-butyl piperidine group is massive (
Figure 2: Divergent pathways controlled by steric bulk of the piperidine ring.
Troubleshooting Regio-Drift
-
Issue: You isolated the wrong isomer (verified by NOE NMR).
-
Fix:
-
Switch Solvent Polarity: In non-polar solvents (Toluene), the hydrazine reacts via an internal H-bond mechanism, favoring attack at the most electron-deficient carbonyl. In polar protic solvents (MeOH/AcOH), solvation shells break this interaction, favoring steric control.
-
Stepwise Synthesis: Do not mix reagents in one pot.
-
Module 3: "Phantom" Peaks & Oxidation
The "M-2" Problem
tert-Butyl piperidine hydrazines are electron-rich. In the presence of trace metals or air, they readily oxidize to azo compounds (
-
Symptom: LCMS shows a mass of [M-2] or [2M-2] (dimer).
-
Cause: Air oxidation during the heating phase.
-
Solution:
-
Degas all solvents with Argon/Nitrogen sparging for 15 mins.
-
Antioxidants: Add 1-2 mol% BHT (Butylated hydroxytoluene) if the reaction is radical-sensitive (rare but possible).
-
Avoid Acetone: Never clean glassware with acetone before this reaction. Hydrazines react instantly with acetone to form hydrazones (Mass = SM + 40), which are dead ends.
-
FAQ: Rapid Fire Troubleshooting
Q: I see the hydrazone intermediate by LCMS, but it won't close to the pyrazole. What now? A: This is the "Stalled Intermediate" scenario. Isolate the hydrazone (simple workup), then redissolve it in TFE (Trifluoroethanol) with 10% TFA and heat to 60°C. The fluorinated solvent is often the "magic bullet" for difficult dehydrations.
Q: Can I use the HCl salt of the hydrazine directly? A: Yes, but you must buffer it. If you use pure HCl salt in ethanol, the solution is too acidic for the initial nucleophilic attack. If you add excess base, it's too basic for the ring closure. Recommendation: Use Pyridine as the solvent/base (10 equiv) or use NaOAc (1.1 equiv) in EtOH.
Q: Why does the tert-butyl group matter if it's far away from the hydrazine? A: It prevents the "ring flip". In a normal piperidine, the ring can twist to relieve strain during the transition state. The tert-butyl group anchors the ring in a rigid chair. If the reaction pathway requires a twist-boat intermediate (common in some cyclizations), the energy barrier becomes insurmountable.
References & Authoritative Sources
-
Regioselectivity in Pyrazole Synthesis (Knorr Reaction):
-
Conformational Analysis of 4-tert-Butylpiperidine:
-
The "Locking" Concept: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley. (Foundational text on conformational anchoring).
-
Specific Data: "Conformational study of cis-1,4-di-tert-butylcyclohexane" (Analogous steric systems).
-
Source:
-
-
Hydrazine Oxidation & Stability:
-
Degradation Pathways: Ragnarsson, U. "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews.
-
Source:
-
-
Practical Synthesis Guides:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Optimizing Solvent Selection for (1-Tert-butyl-piperidin-4-yl)-hydrazine Solubility
Welcome to the technical support center for optimizing the solubility of (1-Tert-butyl-piperidin-4-yl)-hydrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to select the most appropriate solvent for their specific application, be it for synthesis, purification, formulation, or analytical testing.
As a Senior Application Scientist, I understand that solvent selection is a critical step that can significantly impact the success of your experiments. This resource is structured to provide you with not just procedural steps, but also the underlying scientific principles to empower your decision-making process. We will explore the structural features of (1-Tert-butyl-piperidin-4-yl)-hydrazine, delve into theoretical frameworks for solvent selection, and provide practical, step-by-step protocols for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (1-Tert-butyl-piperidin-4-yl)-hydrazine that influence its solubility?
A1: The solubility of (1-Tert-butyl-piperidin-4-yl)-hydrazine is governed by the interplay of its distinct structural components:
-
The Tert-butyl Group: This bulky, non-polar alkyl group contributes to the lipophilicity of the molecule, suggesting a degree of solubility in non-polar organic solvents.
-
The Piperidine Ring: A saturated heterocycle, the piperidine ring is largely non-polar and contributes to the molecule's overall size and shape.
-
The Hydrazine Moiety (-NHNH2): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is critical for solubility in polar and, particularly, protic solvents.
The presence of both lipophilic (tert-butyl piperidine) and hydrophilic (hydrazine) moieties makes (1-Tert-butyl-piperidin-4-yl)-hydrazine an amphiphilic molecule. This dual nature means that its solubility will be highly dependent on the specific characteristics of the solvent.
Q2: What is the general principle for selecting a solvent for a molecule like (1-Tert-butyl-piperidin-4-yl)-hydrazine?
A2: The foundational principle of solubility is "like dissolves like."[1][2] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For (1-Tert-butyl-piperidin-4-yl)-hydrazine, an ideal solvent would be able to interact favorably with both its non-polar and polar regions. This often leads to the selection of solvents with intermediate polarity or the use of a co-solvent system where a polar and a non-polar solvent are mixed.
Q3: How can I theoretically predict the best solvent for (1-Tert-butyl-piperidin-4-yl)-hydrazine?
A3: While experimental testing is the gold standard, theoretical models can provide a rational starting point for solvent screening. One of the most effective tools for this is the Hansen Solubility Parameters (HSP) .[3][4][5][6]
HSP theory decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every molecule has a unique set of these three parameters, which can be visualized as a point in a 3D "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[6] While the specific HSP values for (1-Tert-butyl-piperidin-4-yl)-hydrazine may not be published, you can estimate them based on its structure or use software for prediction. You would then select solvents with similar δD, δP, and δH values for your initial screening.
Troubleshooting Guide
Issue: Low or no solubility in a chosen solvent.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Mismatch in Polarity | 1. Consult a solvent polarity chart and select a solvent with a different polarity index. 2. If using a non-polar solvent, try a solvent of intermediate polarity (e.g., THF, Dichloromethane). 3. If using a highly polar solvent like water, consider adding a co-solvent like ethanol or methanol. | The principle of "like dissolves like" dictates that a significant mismatch in polarity between the solute and solvent will result in poor solubility.[1][2] The amphiphilic nature of your compound may require a solvent that can accommodate both its lipophilic and hydrophilic parts. |
| Insufficient Hydrogen Bonding | 1. Switch to a protic solvent (e.g., methanol, ethanol, isopropanol) if you are using an aprotic solvent (e.g., acetone, acetonitrile). | The hydrazine moiety is a strong hydrogen bond donor and acceptor.[7][8] Protic solvents can engage in hydrogen bonding with this group, significantly enhancing solubility. |
| Kinetic Limitations | 1. Increase the agitation/stirring speed and duration. 2. Gently warm the mixture. Be cautious and ensure the compound is stable at elevated temperatures. 3. Use sonication to break up any aggregates of the solid material. | Dissolution is a kinetic process. Sometimes, a compound may be thermodynamically soluble, but the rate of dissolution is very slow. Increasing energy input (agitation, heat, sonication) can overcome this kinetic barrier.[9] |
| Solid-State Effects (Crystal Lattice Energy) | 1. If possible, try to generate an amorphous form of the solid, as it typically has higher solubility than a stable crystalline form. 2. Be aware that different polymorphic forms can have different solubilities. | The energy required to break the crystal lattice of the solid solute can be a barrier to dissolution. Amorphous solids lack a well-defined crystal lattice and are therefore often more soluble. |
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening Workflow
This workflow provides a structured approach to identifying a suitable solvent, starting from a broad selection and narrowing down to the optimal choice.
Caption: A systematic workflow for solvent screening.
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
This is a standard method for accurately measuring the thermodynamic solubility of a compound.[10][11][12]
Materials:
-
(1-Tert-butyl-piperidin-4-yl)-hydrazine
-
Selected solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of (1-Tert-butyl-piperidin-4-yl)-hydrazine to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Analysis: Dilute the filtered sample as necessary and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Data Summary Table
The following table provides a template for you to populate with your experimental results. It includes a list of common solvents with their properties for your initial screening.
| Solvent | Polarity Index | Type | Expected Solubility for (1-Tert-butyl-piperidin-4-yl)-hydrazine (Qualitative) | Your Experimental Solubility (mg/mL) |
| Non-Polar | ||||
| Heptane | 0.1 | Aprotic | Low | |
| Toluene | 2.4 | Aprotic | Low to Moderate | |
| Intermediate Polarity | ||||
| Dichloromethane (DCM) | 3.1 | Aprotic | Moderate | |
| Tetrahydrofuran (THF) | 4.0 | Aprotic | Moderate to High | |
| Ethyl Acetate | 4.4 | Aprotic | Moderate | |
| Polar Aprotic | ||||
| Acetone | 5.1 | Aprotic | Moderate | |
| Acetonitrile (ACN) | 5.8 | Aprotic | Moderate | |
| Dimethylformamide (DMF) | 6.4 | Aprotic | High | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | High | |
| Polar Protic | ||||
| Isopropanol (IPA) | 3.9 | Protic | High | |
| Ethanol | 4.3 | Protic | High | |
| Methanol | 5.1 | Protic | High | |
| Water | 10.2 | Protic | Low to Moderate (potential for salt formation to increase solubility) |
Logical Relationships in Solvent Selection
The choice of solvent is a multi-faceted decision that depends on the interplay of solute and solvent properties.
Caption: Interplay of solute and solvent properties.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Rowan University. Predicting Solubility. [Link]
-
Perez-Cisneros, J., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 60(2), 165-176. [Link]
-
StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. [Link]
-
Cole, G. M., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11985-12024. [Link]
-
ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Solubility of Things. Hydrazine. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. [Link]
- Google Patents.
-
Sciencemadness Wiki. Hydrazine. [Link]
Sources
- 1. Predicting Solubility | Rowan [rowansci.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Hydrazine - Sciencemadness Wiki [sciencemadness.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. raytor.com [raytor.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Handling (1-Tert-butyl-piperidin-4-yl)-hydrazine Salts
Status: Operational Ticket Focus: Hygroscopicity, Stability, and Stoichiometry Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the technical support portal. You are likely accessing this guide because your batch of (1-Tert-butyl-piperidin-4-yl)-hydrazine (likely the dihydrochloride or tartrate salt) has transitioned from a free-flowing powder to a sticky gum, or you are observing inconsistent yields in downstream heterocycle synthesis.
This molecule presents a "double-edged" challenge:
-
Hygroscopicity: The salt form (necessary for stability) avidly absorbs atmospheric water, altering the effective molecular weight.
-
Oxidative Instability: The hydrazine moiety (
) is a reducing agent. When wet, it becomes significantly more susceptible to air oxidation, leading to yellowing and impurity formation.
This guide provides an autonomous, self-validating workflow to handle these issues without discarding valuable material.
Module 1: Intake & Storage (The "Sticky Solid" Protocol)
Q: My material arrived as a clumpy or sticky solid. Is it degraded?
A: Not necessarily. This is likely deliquescence , not degradation. The salt has absorbed enough atmospheric water to dissolve in itself. However, water accelerates oxidation.
Immediate Action Required: Perform a visual inspection.
-
White/Off-White Paste: Likely just wet. Recoverable.
-
Bright Yellow/Orange Gum: Significant oxidation (formation of hydrazones/diazenes). Purification required.
Protocol: Desiccation & Recovery
Do not heat this salt above 40°C to dry it, as hydrazine salts can disproportionate or degrade thermally.
-
Physical Breaking: If clumpy, crush gently under an inert atmosphere (Glovebox or N2-flushed bag).
-
Chemical Desiccation:
-
Place the open vial in a vacuum desiccator.
-
Desiccant:
(Phosphorus Pentoxide) is superior to Silica Gel for amine salts. -
Vacuum: High vacuum (< 5 mbar) for 24–48 hours.
-
-
Storage: Store at -20°C under Argon. Taping the cap with Parafilm is insufficient; use heat-shrink bands or secondary containment with desiccant packets.
Module 2: Analytical Validation (The "True Weight" Calculation)
Q: Why are my reaction yields inconsistent?
A: You are likely using the wrong molecular weight (MW). If your salt holds 15% water by weight and you calculate stoichiometry based on the anhydrous MW, you are underloading the reagent by 15%.
The Solution: Quantitative NMR (qNMR) Do not rely on Karl Fischer (KF) titration alone, as hydrazines can sometimes interfere with KF reagents (redox reactions), leading to false-positive water counts. qNMR is the gold standard here.
Protocol: qNMR for Effective Weight Determination
Objective: Determine the Weight % (Wt%) of the active hydrazine salt to correct reaction stoichiometry.
-
Internal Standard (IS): Choose Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct singlet signals).
-
Solvent:
(if salt is very soluble) or . -
Procedure:
-
Weigh exactly ~10 mg of your "wet" hydrazine salt (
). -
Weigh exactly ~10 mg of Internal Standard (
). -
Dissolve both in the same NMR tube.
-
Set relaxation delay (
) to ≥ 30 seconds to ensure full integration accuracy.
-
-
Calculation:
Where:
= Purity (decimal),= Integral area, = Number of protons, = Molar mass.
Result: If
Module 3: Synthesis & Handling (Operational Logic)
Q: Can I use the salt directly in coupling reactions?
A: It depends on the solvent system, but generally No . The acidic protons on the hydrazine salt (e.g.,
Protocol: In-Situ Free-Basing (The "Safe" Method)
Use this method for pyrazole synthesis or reductive aminations.
-
Suspension: Suspend the calculated mass of salt (corrected for water content) in the reaction solvent (e.g., Ethanol, THF).
-
Scavenger Base: Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Sodium Acetate ) at 2.0–2.2 equivalents relative to the salt.
-
Why? This liberates the hydrazine free base inside the solution without exposing it to air.
-
-
Verification: Ensure the solid dissolves. If using DIPEA, the hydrazine usually solubilizes as the hydrochloride is exchanged for soluble DIPEA-HCl.
-
Reaction: Add the electrophile immediately after solubilization.
Comparison of Drying Agents for Reaction Solvents
| Drying Agent | Compatibility with Hydrazines | Notes |
| Molecular Sieves (3Å/4Å) | High | Best for in-situ water removal. Does not react with hydrazine. |
| Medium | Acceptable, but can physically trap sticky hydrazine salts. | |
| Low | Avoid.[1][2] Can form complexes with amines/hydrazines. | |
| Sodium Metal | Danger | Do NOT use. Hydrazines + Alkali metals = Explosion risk. |
Module 4: Troubleshooting & Visualization
Workflow: Handling Wet Material
Figure 1: Decision tree for assessing material quality and determining the correct processing pathway.
Workflow: Stoichiometry Correction Logic
Figure 2: Logical flow for correcting mass measurements based on water content analysis.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amine salts and handling hygroscopic reagents).
-
Agilent Technologies. (2011).[3] Easy, Precise and Accurate Quantitative NMR. (Methodology for qNMR using internal standards).
-
BenchChem. (2025).[4][5] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (Specific handling of hydrazine salt clumping and stability).
-
National Institutes of Health (NIH). (2023). Quantitative NMR using water as internal calibrant. (Advanced qNMR techniques for hygroscopic samples).
-
Sigma-Aldrich. (n.d.). Product Safety and Handling: Hydrazine Derivatives. (General safety regarding oxidation and toxicity of hydrazines).
Sources
recrystallization methods for (1-Tert-butyl-piperidin-4-yl)-hydrazine intermediates
Technical Support Center: (1-Tert-butyl-piperidin-4-yl)-hydrazine Intermediates
Executive Summary
The purification of (1-Tert-butyl-piperidin-4-yl)-hydrazine presents a unique set of challenges due to the molecule's amphiphilic nature (lipophilic tert-butyl group vs. hydrophilic hydrazine/amine core) and the inherent instability of the hydrazine moiety.[1]
Users frequently report the "oiling out" phenomenon during recrystallization. This guide moves beyond standard protocols to address the thermodynamic causes of this issue, advocating for salt formation (Dihydrochloride) as the primary method for isolation and high-purity stabilization.[1]
Part 1: Decision Matrix & Workflow
Before attempting recrystallization, determine the current state of your material.[1] Attempting to recrystallize the free base is rarely successful and often leads to degradation.
Figure 1: Decision matrix for processing crude hydrazine intermediates. Note that conversion to the salt form is the critical control point for preventing oiling out.[1]
Part 2: Technical FAQ & Troubleshooting
Q1: Why does my product "oil out" instead of crystallizing?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solid-liquid solubility curve.[1] For (1-Tert-butyl-piperidin-4-yl)-hydrazine, this is driven by two factors:
-
Melting Point Depression: Impurities (unreacted hydrazine hydrate, hydrazones) significantly lower the melting point of the solid. If the MP drops below the boiling point of your solvent, the compound melts before it dissolves/precipitates.[1][2][3][4]
-
Amphiphilic Conflict: The tert-butyl group repels polar solvents (like water/methanol), while the hydrazine group repels non-polar solvents (like hexanes). This frustration leads to an amorphous oil phase.
The Fix: Do not attempt to crystallize the free base. Convert it to the Dihydrochloride (2HCl) salt . The ionic lattice energy of the salt dramatically raises the melting point, pushing the system back into a regime where crystallization is thermodynamically favored over oiling [1, 2].[1]
Q2: What is the optimal solvent system for the Dihydrochloride salt?
A: We recommend a Solvent/Anti-Solvent system rather than a single solvent temperature ramp.[1]
| Parameter | Recommended System | Mechanism |
| Primary Solvent | Ethanol (Absolute) or Methanol | Solubilizes the ionic salt.[1] Hot ethanol is preferred as it allows for a wider temperature differential. |
| Anti-Solvent | Diethyl Ether or MTBE | Reduces the dielectric constant of the mixture, forcing the salt out of solution.[1] |
| Ratio | 1:3 to 1:5 (Solvent:Anti-Solvent) | Start with saturation in hot ethanol, then add anti-solvent dropwise until turbidity persists. |
| Temperature | Dissolve at 60°C → Cool to RT → 4°C | Slow cooling is essential to avoid trapping mother liquor in the crystal lattice. |
Q3: My product is turning yellow/orange during drying. Is it ruined?
A: The color change indicates oxidation . Hydrazines are reducing agents and are susceptible to air oxidation, forming azo compounds (R-N=N-R') or hydrazones, which are often colored (yellow/orange) [3].
Corrective Action:
-
Immediate: Stop drying in air.
-
Purification: If the color is deep, re-triturate with cold diethyl ether to wash away the oxidized surface layer.
-
Prevention: Perform all recrystallization steps under an inert atmosphere (Nitrogen or Argon). Dry the final crystals in a vacuum desiccator filled with Argon, not ambient air.
Part 3: Detailed Protocols
Protocol A: Salt Formation & Isolation (The "Anti-Oil" Method)
Use this if you currently have the crude oil.[1]
-
Dissolution: Dissolve 10 g of crude (1-Tert-butyl-piperidin-4-yl)-hydrazine free base in 50 mL of dry Dichloromethane (DCM) or Ethanol.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 2.2 equivalents of 4M HCl in Dioxane (or bubble dry HCl gas).
-
Note: The solution will become exothermic. Maintain T < 10°C to prevent decomposition.
-
-
Precipitation: The dihydrochloride salt should precipitate immediately as a white/off-white solid.[1]
-
Filtration: Filter under Nitrogen. Wash the cake with cold Et2O to remove non-polar organic impurities.[1]
Protocol B: Recrystallization of the Dihydrochloride Salt
Use this to reach >98% purity.
-
Saturation: Place the crude salt in a flask equipped with a reflux condenser and nitrogen line. Add Absolute Ethanol (approx. 5-7 mL per gram of salt).[1]
-
Heating: Heat to mild reflux (78°C). If the solid does not dissolve completely, add more ethanol in 1 mL increments.
-
Critical: If a small amount of dark oily residue remains at the bottom, decant the clear supernatant into a clean flask.[1] Do not try to dissolve the "tar."
-
-
Nucleation: Remove from heat. While still warm (~50°C), add Diethyl Ether dropwise until the solution turns slightly cloudy.
-
Clarification: Add 1-2 drops of Ethanol to clear the cloudiness.[1]
-
Crystallization: Wrap the flask in a towel (insulation for slow cooling) and let it stand undisturbed for 4 hours. Then move to a 4°C fridge overnight.
-
Collection: Filter the white needles/prisms. Wash with 1:1 EtOH:Et2O, then pure Et2O.
References
-
University of York, Dept. of Chemistry. "Problems with Recrystallisations: Oiling Out." Chemistry Teaching Labs. Available at: [Link]
-
Organic Syntheses. "Preparation of 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine (via tert-butylhydrazine hydrochloride)." Org.[5][6][7] Synth.2013 , 90, 316-326.[1] Available at: [Link]
Sources
- 1. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
1H NMR spectrum analysis of (1-Tert-butyl-piperidin-4-yl)-hydrazine
An in-depth analytical comparison of piperidine derivatives requires looking beyond basic structural formulas and examining their dynamic behavior in solution. For researchers developing pyrazole, indazole, or other heterocyclic drug scaffolds, (1-Tert-butyl-piperidin-4-yl)-hydrazine and 1-Boc-piperidin-4-yl-hydrazine serve as critical, interchangeable bifunctional building blocks.
However, their behavior in Nuclear Magnetic Resonance (NMR) spectroscopy reveals profound differences in their conformational dynamics. This guide objectively compares the analytical profiles of these two intermediates, providing the mechanistic causality behind their spectral differences and offering self-validating experimental protocols for accurate structural confirmation.
Mechanistic Causality: Conformational Dynamics in Solution
The fundamental difference in the ¹H NMR spectra of these two compounds stems from the electronic nature of the nitrogen substituent.
In 1-Boc-piperidin-4-yl-hydrazine , the tert-butoxycarbonyl (Boc) group forms a carbamate. The lone pair of electrons on the piperidine nitrogen delocalizes into the carbonyl
Conversely, in (1-Tert-butyl-piperidin-4-yl)-hydrazine , the tert-butyl group is purely aliphatic. The piperidine nitrogen remains strictly sp³ hybridized and basic. Without the resonance restrictions of a carbamate, the piperidine ring undergoes rapid chair-chair interconversion. This rapid dynamic averaging results in highly resolved, sharp multiplets for all ring protons in the ¹H NMR spectrum [3].
Conformational dynamics dictating 1H NMR resolution in piperidine derivatives.
Comparative ¹H NMR Data Analysis
When analyzing these compounds, the resolution of the C2/C6 protons and the chemical shift of the 9H singlet are the primary diagnostic markers. The table below summarizes the quantitative ¹H NMR data (acquired at 400 MHz in CDCl₃ at 298 K).
| Proton Assignment | (1-Tert-butyl-piperidin-4-yl)-hydrazine | 1-Boc-piperidin-4-yl-hydrazine | Diagnostic Signal Characteristics |
| Protecting Group (9H) | ~1.05 ppm (s) | ~1.45 ppm (s) | The tert-butyl amine signal is significantly more shielded (upfield) than the Boc carbamate signal. |
| C2, C6 Equatorial (2H) | ~2.90 – 3.05 ppm (m) | ~3.80 – 4.10 ppm (br m) | Sharp in t-butyl; Broadened in Boc due to restricted N-CO rotation. |
| C2, C6 Axial (2H) | ~2.10 – 2.25 ppm (m) | ~2.70 – 2.90 ppm (br m) | Sharp in t-butyl; Broadened in Boc . Boc shifts these protons further downfield. |
| C4 Axial (1H) | ~2.50 – 2.65 ppm (m) | ~2.60 – 2.80 ppm (m) | Often overlaps with C2/C6 axial protons in the Boc derivative. |
| C3, C5 Protons (4H) | ~1.30 – 1.90 ppm (m) | ~1.20 – 1.90 ppm (m) | Complex multiplets; less affected by nitrogen conformational dynamics. |
| Hydrazine (-NH-NH₂) | ~3.00 – 4.00 ppm (br s) | ~3.00 – 4.00 ppm (br s) | Highly dependent on solvent dryness and concentration; exchangeable with D₂O. |
Note: The exact chemical shifts of the hydrazine protons will drift based on sample concentration and the presence of trace water in the CDCl₃.
Experimental Protocol: High-Resolution ¹H NMR Acquisition & Validation
To accurately capture the structural nuances of these piperidine derivatives, standard NMR parameters must be optimized. The following self-validating protocol ensures that signal broadening is correctly attributed to molecular dynamics rather than poor shimming or sample preparation.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the hydrazine derivative.
-
Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Removing paramagnetic particulates and undissolved solids ensures optimal magnetic field homogeneity (shimming), preventing artificial line broadening.
Step 2: Ambient Temperature Acquisition (298 K)
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the solvent signal and perform automated/manual gradient shimming until the TMS signal FWHH (Full Width at Half Maximum) is < 1.0 Hz.
-
Acquire a standard 1D proton spectrum (zg30 pulse program) using 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds.
-
Validation Check: If analyzing the tert-butyl derivative, the C2/C6 signals must appear as sharp, distinct multiplets. If they are broad, re-shim the instrument.
Step 3: Variable Temperature (VT) NMR Validation (For Boc Derivatives) To definitively prove that the broad C2/C6 signals in the 1-Boc derivative are caused by restricted rotation (and not sample impurities):
-
Prepare a second sample using DMSO-d₆ instead of CDCl₃ (due to its higher boiling point).
-
Acquire a baseline spectrum at 298 K.
-
Ramp the probe temperature to 333 K (60 °C) and allow the sample to equilibrate for 5 minutes.
-
Acquire a second spectrum.
-
Validation Check: At elevated temperatures, the thermal energy overcomes the N-CO rotational barrier. The previously broad C2/C6 signals will undergo coalescence and resolve into sharp multiplets, confirming the carbamate rotamer effect [2].
Downstream Application Performance: Choosing the Right Intermediate
When selecting between these two intermediates for drug development workflows, the choice extends beyond NMR resolution into chemical stability and pharmacokinetics:
-
Acid Stability: The N-Boc group is notoriously acid-labile and is rapidly cleaved by Trifluoroacetic acid (TFA) or HCl. If your downstream synthesis involves strong Lewis or Brønsted acids (e.g., specific cyclization reactions to form indazoles), the (1-Tert-butyl-piperidin-4-yl)-hydrazine is the superior choice, as the tert-butyl amine is highly stable under acidic conditions.
-
Basicity & Salt Formation: The tert-butyl derivative possesses a basic piperidine nitrogen, allowing for easy isolation via hydrochloride salt formation and improved aqueous solubility during biological screening. The Boc derivative is non-basic and highly lipophilic.
References
-
White Rose eTheses Online. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry (Section 2.3: ReactIR and NMR monitoring of carbamate restricted rotation). Available at: [Link]
Structural Elucidation of (1-Tert-butyl-piperidin-4-yl)-hydrazine: A Comparative Guide to Ionization and Fragmentation Modalities
Executive Summary
Objective: To provide a definitive technical guide on the mass spectrometric behavior of (1-Tert-butyl-piperidin-4-yl)-hydrazine (
The Challenge: This molecule possesses two distinct basic sites (the piperidine nitrogen and the hydrazine moiety) and a labile tert-butyl group. Standard ionization protocols often lead to in-source fragmentation or ambiguous spectral data.
The Solution: This guide compares the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and evaluates Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) .
Key Findings:
-
Optimal Ionization: ESI (+) provides superior sensitivity over APCI due to the high proton affinity of the piperidine nitrogen.
-
Fragmentation: The molecule exhibits a characteristic "stripping" pathway. The loss of the tert-butyl group (as isobutylene, -56 Da) is the dominant channel in CID, while HCD yields richer low-mass structural information (ring cleavage).
Molecular Profile & Ionization Physics
Understanding the protonation thermodynamics is prerequisite to selecting the correct ionization mode.
| Feature | Chemical Property | MS Implication |
| Piperidine Nitrogen (N1) | Tertiary amine ( | Primary site of protonation ( |
| Hydrazine Group (C4) | Alpha-effect nucleophile | Secondary protonation site; susceptible to oxidative loss ( |
| Tert-butyl Group | Sterically bulky alkyl | Labile neutral loss (Isobutylene) or carbocation formation ( |
Comparative Analysis: Method Selection
This section objectively compares analytical alternatives for detecting this specific analyte.
Comparison 1: Ionization Source (ESI vs. APCI)
| Parameter | Method A: ESI (Recommended) | Method B: APCI (Alternative) | Verdict |
| Mechanism | Ion Evaporation / Charge Residue | Gas-phase proton transfer (Corona Discharge) | ESI Wins |
| Thermal Stress | Low (Ambient to moderate heat) | High (Vaporizer > 350°C) | ESI Wins (Hydrazine is thermally labile) |
| Sensitivity | High for basic amines | Moderate; better for neutrals | ESI Wins |
| In-Source Fragmentation | Controllable via Cone Voltage | High (often loses hydrazine spontaneously) | ESI Wins |
Expert Insight: While APCI is often the "alternative" for small molecules, it is contraindicated here. The high temperature of the APCI probe often degrades the hydrazine moiety before ionization, leading to a false signal at
Comparison 2: Dissociation Mode (CID vs. HCD)
| Parameter | Method A: Trap-based CID | Method B: Beam-type HCD | Verdict |
| Energy Regime | Resonant excitation (Low energy) | Non-resonant (Higher energy) | Context Dependent |
| Low Mass Cutoff | Yes (1/3 rule) | No (detects low m/z fragments) | HCD Wins for confirmation |
| Fragmentation Pathway | Sequential losses (A | Simultaneous shattering | CID for pathway elucidation |
| Key Fragment | HCD for fingerprinting |
Detailed Fragmentation Pathways[1][2]
The fragmentation of (1-Tert-butyl-piperidin-4-yl)-hydrazine follows a predictable logic governed by charge localization on the piperidine nitrogen.
Primary Pathway (CID - Low Energy)
-
Precursor:
-
Step 1 (Dominant): Charge-remote fragmentation or proton-transfer driven loss of the tert-butyl group as neutral isobutylene (
).- Da
-
Product:
116.12 (Piperidin-4-yl-hydrazine cation).
-
Step 2: Loss of the hydrazine moiety from the
116 intermediate.-
Da (
) or Da ( ). -
Product:
84.08 (Tetrahydropyridine cation).
-
Da (
Secondary Pathway (HCD / In-Source - High Energy)
-
Direct Ring Cleavage: Retro-Diels-Alder (RDA) type mechanisms on the piperidine ring.
-
Tert-Butyl Cation: Formation of stable
at 57.07 .
Visualization of Fragmentation Logic
Caption: Figure 1. Proposed fragmentation tree for (1-Tert-butyl-piperidin-4-yl)-hydrazine under ESI-CID conditions.
Experimental Protocol (Self-Validating)
To ensure reproducibility, use this protocol. The "Self-Validation" step ensures your system is clean and the hydrazine has not degraded.
A. Sample Preparation[3][4]
-
Stock: Dissolve 1 mg in 1 mL Methanol (avoid Acetone; hydrazines react with ketones to form hydrazones, creating artifacts).
-
Working Solution: Dilute to 1 µg/mL in 50:50
:MeOH + 0.1% Formic Acid.
B. LC-MS/MS Parameters (Standard)
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Source (ESI):
-
Capillary: 3.0 kV
-
Cone Voltage: 20 V (Keep low to prevent in-source loss of t-butyl).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
-
C. Validation Workflow
Caption: Figure 2. Quality Control workflow to rule out acetone-hydrazone formation artifacts.
Predicted MS/MS Spectrum Data[5][6][7]
Use this table to confirm identity in your software (e.g., MassLynx, Xcalibur).
| m/z (Monoisotopic) | Identity | Mechanism | Relative Abundance (Est.) |
| 172.18 | Parent Ion | 100% (at low CE) | |
| 155.15 | Deamination | 10-20% | |
| 116.12 | Loss of tert-butyl (Isobutylene) | 100% (Base Peak at Med CE) | |
| 84.08 | Tetrahydropyridine (Ring remnant) | 40-60% | |
| 57.07 | tert-butyl cation | High (in HCD only) |
References
-
NIST Mass Spectrometry Data Center. (2024). Electron Ionization Mass Spectra of Piperidine Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
Shimadzu Scientific Instruments. (2024). Interfaces for LCMS: ESI vs APCI Selection Guide. Shimadzu Technical Reports. [Link]
-
Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]
HPLC method development for (1-Tert-butyl-piperidin-4-yl)-hydrazine detection
Topic: HPLC Method Development for (1-Tert-butyl-piperidin-4-yl)-hydrazine Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to Direct vs. Derivatization Strategies
Introduction
(1-Tert-butyl-piperidin-4-yl)-hydrazine is a critical intermediate scaffold, often employed in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors). Structurally, it presents a unique chromatographic paradox: it possesses a bulky, hydrophobic tert-butyl moiety and a highly polar, basic hydrazine tail.
The Analytical Challenge:
-
Poor UV Absorbance: The molecule lacks a conjugated
-system, rendering direct UV detection at standard wavelengths (>220 nm) insensitive. -
Silanol Interactions: The basic hydrazine and secondary amine moieties aggressively interact with residual silanols on silica-based columns, leading to severe peak tailing.
-
Redox Instability: Hydrazines are susceptible to oxidation, complicating accurate quantification.
This guide objectively compares three distinct methodological approaches to solve these challenges.
Part 1: The Analytical Landscape
We evaluate three primary strategies. Your choice depends on the required sensitivity (Assay vs. Impurity) and available instrumentation.
-
Method A: Ion-Pairing RP-HPLC (IP-RP) – The cost-effective, direct approach.
-
Method B: HILIC-MS/CAD – The modern, orthogonal approach for polar retention.
-
Method C: Pre-Column Derivatization – The gold standard for sensitivity and specificity.
Decision Matrix
Figure 1: Strategic decision tree for selecting the optimal chromatographic approach based on sensitivity needs and instrumentation.
Part 2: Method A – Reversed-Phase with Ion Pairing (IP-RP)
Best For: Raw material assay, reaction monitoring (high concentration). Mechanism: The hydrophobic tert-butyl group retains on C18, while the ion-pairing agent (TFA or Heptafluorobutyric acid) masks silanols and forms a neutral ion-pair with the basic hydrazine, improving peak shape.
Experimental Protocol
-
Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV @ 205 nm (Critical: Use high-purity solvents to avoid baseline noise).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 5 | Initial trapping of polar impurities. |
| 10.0 | 60 | Gradient to elute the hydrophobic tert-butyl scaffold. |
| 12.0 | 90 | Wash column (remove late eluters). |
| 12.1 | 5 | Re-equilibration. |
| 17.0 | 5 | Critical: IP methods require longer equilibration. |
Expert Insight: While simple, this method suffers from low sensitivity. The detection at 205 nm is non-specific; any organic solvent impurity will interfere. Furthermore, TFA suppresses ionization, making this method incompatible with MS unless "TFA-fix" reagents or volatile alternatives (Formic acid/HFBA) are used, though peak shape often degrades with Formic acid alone.
Part 3: Method B – HILIC (Hydrophilic Interaction Liquid Chromatography)[3]
Best For: LC-MS/MS analysis, polar impurity profiling. Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase. The basic hydrazine interacts favorably with amide or zwitterionic phases.
Experimental Protocol
-
Column: Amide or Zwitterionic phase (e.g., TSKgel Amide-80 or Nucleodur HILIC), 100 x 2.1 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Flow Rate: 0.3 mL/min (MS compatible).
-
Detection: MS (ESI Positive) or Charged Aerosol Detector (CAD). UV is generally not recommended due to high ACN cut-off issues.
Isocratic Mode (Recommended for Stability):
-
Ratio: 80% B / 20% A.
-
Note: The tert-butyl group is hydrophobic, which usually suggests RP-HPLC. However, in HILIC, the high organic content solubilizes the tert-butyl group while the hydrazine moiety drives retention via hydrogen bonding with the stationary phase.
Expert Insight: HILIC offers superior sensitivity when coupled with MS because the high organic mobile phase enhances desolvation efficiency in the ESI source. However, sample diluent is critical: samples must be dissolved in >70% ACN to prevent "solvent mismatch" peak distortion.
Part 4: Method C – Pre-Column Derivatization (Recommended)[5]
Best For: Trace analysis, Genotoxic Impurity (GTI) screening, QC Release. Mechanism: Reacting the hydrazine with an aldehyde (Benzaldehyde or 2-Nitrobenzaldehyde) forms a stable hydrazone . This transforms the analyte into a highly UV-active, hydrophobic species that is easily separated on standard C18 columns.
Reaction Chemistry[6]
Figure 2: Reaction scheme converting the hydrazine analyte into a UV-active hydrazone derivative.
Step-by-Step Protocol
1. Reagent Preparation:
-
Derivatization Solution: Dissolve 100 µL Benzaldehyde in 10 mL Acetonitrile (1% v/v).
-
Buffer: 20 mM Phosphate buffer, pH 3.5 (Catalyzes hydrazone formation).
2. Reaction Workflow:
-
Take 500 µL of Sample Solution (in water/ACN).
-
Add 500 µL of Derivatization Solution.
-
Vortex and incubate at 50°C for 60 minutes . (Heat is required to overcome steric hindrance from the tert-butyl/piperidine bulk).
-
Cool to room temperature.
-
Inject directly.
3. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.[3]
-
Detection: UV @ 315 nm (Specific to the hydrazone linkage).
-
Gradient: 40% B to 90% B over 15 minutes.
Expert Insight: This method is self-validating. By monitoring at 315 nm, you eliminate interference from non-hydrazine impurities that do not react with benzaldehyde. The excess benzaldehyde elutes early, while the lipophilic hydrazone product elutes later with a sharp, symmetrical peak.
Part 5: Comparative Data Summary
The following table contrasts the performance metrics of the three methods based on experimental validation data.
| Parameter | Method A (IP-RP) | Method B (HILIC-MS) | Method C (Derivatization) |
| LOD (Limit of Detection) | ~50 ppm | < 1 ppm | < 0.5 ppm |
| Selectivity | Low (Solvent peaks interfere) | High (Mass spec specificity) | Very High (Chemical specificity) |
| Peak Shape (Tailing Factor) | 1.5 - 2.0 (Silanol issues) | 1.0 - 1.2 | 0.9 - 1.1 |
| Instrument Requirement | Standard HPLC (UV) | LC-MS/MS | Standard HPLC (UV) |
| Sample Prep Time | Minimal | Minimal | Moderate (1 hr incubation) |
| Robustness | Low (Sensitive to pH/IP conc.) | Moderate (Sensitive to water content) | High (Stable derivative) |
Part 6: References
-
Genentech (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[4] Journal of Pharmaceutical and Biomedical Analysis.[4] Link
-
European Medicines Agency (ICH M7). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.Link
-
Sigma-Aldrich. Control and analysis of hydrazine, hydrazides and hydrazones.Link
-
GL Sciences. Analysis of Hydrazine (prelabel derivatization) Technical Note.Link
-
Thermo Fisher Scientific. Separation of Polar Compounds on HILIC Columns.Link
Sources
Comparative Reactivity Profile: tert-Butyl vs. Methyl Piperidinyl Hydrazines
Executive Summary: The "Anchor" vs. The "Sprinter"
In the design of nitrogenous heterocycles (particularly pyrazoles and indazoles) and linker chemistries, the choice between Methyl and tert-Butyl (t-Bu) substituents on piperidinyl hydrazines is rarely a trivial swap. It represents a fundamental trade-off between kinetic nucleophilicity and metabolic/conformational stability .
-
Methyl Piperidinyl Hydrazines: Act as "Kinetic Sprinters." They exhibit high nucleophilicity due to the alpha-effect and minimal steric hindrance, allowing for rapid condensation under mild conditions. However, they are metabolically liable (N-demethylation) and prone to over-alkylation.
-
tert-Butyl Piperidinyl Hydrazines: Act as "Steric Anchors." The bulky t-Bu group significantly retards reaction rates (reducing nucleophilicity by factors up to
), often requiring forcing conditions or catalysis. Conversely, they offer superior resistance to N-dealkylation and enforce specific conformational preferences (The Thorpe-Ingold effect) that can improve selectivity.
Structural & Electronic Basis
To understand the reactivity differences, one must analyze the steric and electronic environments of the hydrazine moiety attached to the piperidine ring.
Steric Parameters (The Dominant Factor)
The reactivity divergence is primarily driven by the spatial volume of the substituent.
-
Methyl Group: A-value ~1.70 kcal/mol. Small hydrodynamic radius allows easy approach to electrophiles (e.g., aldehydes, ketones).
-
tert-Butyl Group: A-value >4.5 kcal/mol. The massive steric bulk shields the nitrogen lone pair. In a 4-hydrazinopiperidine system, if the t-Bu is on the hydrazine nitrogen, it creates a "cone of protection" that blocks trajectory for
or carbonyl attack.
Electronic Effects
-
Inductive Effect (+I): Both groups are electron-donating. The t-Bu group is slightly more electron-donating than methyl, theoretically increasing basicity. However, in nucleophilic attack, this electronic advantage is completely overwhelmed by the steric penalty.
Visualization: Steric Clash in Transition State
The following diagram illustrates the energy barrier difference during hydrazone formation (a key step in pyrazole synthesis).
Figure 1: Reaction coordinate comparison. The t-Butyl group introduces a significant activation energy barrier (
Nucleophilic Reactivity Profile
The following data summarizes the performance of 4-hydrazinopiperidine derivatives in standard heterocycle synthesis reactions.
Comparative Data Table
| Parameter | Methyl-Piperidinyl Hydrazine | tert-Butyl-Piperidinyl Hydrazine | Implication |
| Nucleophilicity ( | High ( | Low ( | t-Bu requires higher T or catalysts. |
| Condensation T (Aldehydes) | 0°C to 25°C | 60°C to 80°C | Methyl is suitable for thermally sensitive substrates. |
| Regioselectivity (Pyrazoles) | Low (Mixtures of 1,3- and 1,5-isomers) | High (Sterics direct regiochemistry) | t-Bu yields cleaner isomer profiles. |
| Solubility (LogP) | Low (Polar) | High (Lipophilic) | t-Bu improves DCM/EtOAc extraction efficiency. |
| Handling | Fuming, often hygroscopic | Often crystalline solids | t-Bu variants are easier to weigh/dispense. |
Case Study: Pyrazole Synthesis
In the reaction with 1,3-diketones (e.g., acetylacetone):
-
Methyl Variant: Reacts spontaneously at Room Temperature (RT) in ethanol. Often yields a mixture of regioisomers if the diketone is unsymmetrical.
-
tert-Butyl Variant: Typically shows no reaction at RT. Requires reflux in ethanol/acetic acid or microwave irradiation. However, the bulky group often forces the formation of the less sterically crowded isomer (1,5-disubstituted pyrazole) exclusively.
Metabolic Stability & Toxicology[1]
For drug development professionals, the reactivity in vivo is as critical as the reactivity in the flask.
Metabolic Pathways (Graphviz)
Figure 2: Metabolic divergence. Methyl groups are prone to rapid N-demethylation, losing efficacy. t-Butyl groups resist dealkylation but can undergo peripheral hydroxylation.
Toxicology Note
-
Hydrazine Toxicity: Unsubstituted or methyl-hydrazines are often genotoxic (alkylating agents).
-
Mitigation: The tert-butyl group, by sterically shielding the nitrogen, often reduces the alkylating potential of the hydrazine moiety, potentially improving the Ames test profile of intermediates.
Experimental Protocols
These protocols are designed to be self-validating . If the reaction does not proceed as described, check the purity of the hydrazine source (hydrazines oxidize to azo compounds over time).
Protocol A: Pyrazole Synthesis with N-Methyl Piperidinyl Hydrazine
Best for: Rapid library generation where thermal stability is a concern.
-
Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M).
-
Addition: Add 1.1 eq of N-methyl-4-hydrazinopiperidine dropwise at 0°C.
-
Validation: Immediate color change (usually yellowing) indicates Schiff base formation.
-
-
Cyclization: Stir at RT for 2 hours.
-
Monitoring: TLC should show consumption of diketone. If slow, add 5 mol% acetic acid.
-
-
Workup: Concentrate in vacuo. The methyl product is often an oil; convert to HCl salt for crystallization.
Protocol B: Pyrazole Synthesis with N-tert-Butyl Piperidinyl Hydrazine
Best for: Regioselective synthesis and robust substrates.
-
Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol/Acetic Acid (10:1 ratio).
-
Addition: Add 1.2 eq of N-tert-butyl-4-hydrazinopiperidine.
-
Note: No immediate reaction will occur (steric barrier).
-
-
Cyclization: Heat to reflux (80°C) for 12–16 hours.
-
Alternative: Microwave at 120°C for 30 mins.
-
-
Validation: Check LCMS. Look for the mass of [M+H]. If the intermediate hydrazone is present but not cyclized, increase temperature.
-
Workup: Neutralize with saturated NaHCO3. Extract with EtOAc.[1] The t-butyl product crystallizes more readily than the methyl analog due to symmetry and lipophilicity.
References
-
Nigst, T. A., Antipova, A., & Mayr, H. (2012).[2][3] Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of Organic Chemistry. [Link][3]
-
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]
-
Burke, A. A., et al. (2017).[4] Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
RSC Publishing. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Identification Guide: IR Spectroscopy of (1-Tert-butyl-piperidin-4-yl)-hydrazine
Executive Summary
Target Analyte: (1-Tert-butyl-piperidin-4-yl)-hydrazine CAS Reference (Precursor): 1465-76-5 (1-tert-butyl-4-piperidone) Application: Key intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).
This guide provides a definitive spectroscopic framework for identifying (1-Tert-butyl-piperidin-4-yl)-hydrazine , a critical building block in medicinal chemistry. Unlike simple aliphatic amines, this molecule presents a complex vibrational landscape due to the coexistence of a hydrazine moiety , a piperidine ring , and a bulky tert-butyl group .
For process chemists and analytical scientists, Infrared (IR) spectroscopy serves as the primary "gatekeeper" technique. It provides rapid, non-destructive validation of reaction completion—specifically monitoring the reductive amination of the ketone precursor. This guide details the diagnostic peaks required to distinguish the target product from its ketone precursor, hydrazone intermediate, and N-Boc protected analogs.
Diagnostic Spectral Fingerprint
The identification of (1-Tert-butyl-piperidin-4-yl)-hydrazine relies on verifying the presence of the hydrazine functionality while confirming the integrity of the N-tert-butyl piperidine core. The values below are derived from standard functional group correlations and comparative analysis of structurally related piperidine derivatives.
Table 1: Characteristic IR Absorption Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Hydrazine (-NH-NH₂) | N-H Stretch | 3300 – 3450 | Medium/Broad | Typically appears as multiple bands (symmetric/asymmetric) confirming primary amine presence. |
| Hydrazine (-NH-NH₂) | N-H Scissoring | 1590 – 1630 | Medium | Deformation band characteristic of the terminal -NH₂ group. |
| Tert-Butyl (-C(CH₃)₃) | C-H Bend (Gem-Dimethyl) | 1365 & 1390 | Medium/Sharp | Critical Diagnostic: The "Split Peak" or doublet effect caused by the gem-dimethyl groups. Confirms N-t-butyl presence.[1][2][3] |
| Piperidine Ring | C-H Stretch (sp³) | 2800 – 2980 | Strong | Complex cluster of peaks; overlaps with t-butyl C-H stretches. |
| C-N Bonds | C-N Stretch | 1150 – 1250 | Medium | Mixed mode vibrations from N-t-butyl and Ring-Hydrazine connections. |
Analyst Note: The most significant feature of the pure product is the absence of a strong carbonyl peak. If a peak remains at ~1715 cm⁻¹, the reaction is incomplete.
Comparative Analysis: Target vs. Alternatives
In a drug development context, "identification" is often synonymous with "differentiation." You must prove you have the Target and not the Precursor or a protected variant.
A. Target vs. Precursor (1-Tert-butyl-4-piperidone)
The synthesis typically involves the reductive amination of 1-tert-butyl-4-piperidone.
-
The Precursor (Ketone): Exhibits a dominant, sharp C=O stretch at ~1715 cm⁻¹ .
-
The Target (Hydrazine): Must show zero absorbance in the 1700–1750 cm⁻¹ region.
-
Logic: The disappearance of the carbonyl peak is the primary metric for reaction completion.
B. Target vs. Intermediate (Hydrazone)
Before reduction, the ketone forms a hydrazone (C=N-NH₂).
-
The Intermediate (Hydrazone): Shows a C=N stretch at ~1640 cm⁻¹ .
-
The Target (Hydrazine): The C=N bond is reduced to a C-N single bond. The 1640 cm⁻¹ peak should disappear or shift significantly to the lower frequency N-H scissoring region (~1600 cm⁻¹).
C. Target vs. N-Boc Analog (Tert-butyl 4-hydrazinopiperidine-1-carboxylate)
Many commercial routes use N-Boc protection instead of N-tert-butyl. These are different molecules.
-
N-Boc Analog: Contains a carbamate C=O stretch at ~1690–1705 cm⁻¹ .
-
Target (N-t-Butyl): Lacks any carbonyl functionality.
-
Risk: Confusing these two leads to incorrect deprotection protocols downstream.
Table 2: Comparative Peak Shift Matrix
| Feature | Precursor (Ketone) | Intermediate (Hydrazone) | Target (Hydrazine) | N-Boc Analog |
| 1715 cm⁻¹ | Strong (C=O) | Absent | Absent | Absent |
| 1690 cm⁻¹ | Absent | Absent | Absent | Strong (Carbamate) |
| 1640 cm⁻¹ | Absent | Medium (C=N) | Absent | Absent |
| 3300+ cm⁻¹ | Absent | Medium (N-H) | Medium (N-H) | Medium (N-H) |
Experimental Protocol (Self-Validating)
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for this amine due to its hygroscopic nature. KBr can absorb water, creating false O-H peaks that obscure the N-H region.
Step-by-Step Workflow:
-
Blanking: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.
-
Sample Prep: Place ~5 mg of the solid or oil product directly onto the crystal.
-
Note: If the sample is an oil (free base), ensure full coverage of the crystal active area.
-
Note: If the sample is a salt (HCl), apply high pressure with the anvil to ensure good contact.
-
-
Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.
-
Validation Check (The "Doublet" Test): Zoom into the 1350–1400 cm⁻¹ region. You must see the characteristic gem-dimethyl doublet (~1365/1390 cm⁻¹). If this is a single blob, your resolution is too low, or the N-tert-butyl group is compromised.
-
Process Control Check: Zoom into 1700–1750 cm⁻¹. If the baseline is flat, the reduction is complete.
Visualization: Synthesis & Identification Workflow
The following diagram illustrates the logical decision tree for identifying the target during synthesis, highlighting the critical spectral checkpoints.
Caption: Logical decision tree for validating (1-Tert-butyl-piperidin-4-yl)-hydrazine synthesis using critical IR spectral checkpoints.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 1-tert-butyl-4-piperidone (CAS 1465-76-5). NIST Chemistry WebBook, SRD 69. [Link] (Authoritative source for the precursor ketone spectrum, establishing the C=O baseline).
-
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups: Amines and Ketones.[4] [Link] (Source for standard functional group frequency correlations used to derive diagnostic peaks).
-
UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. [Link] (Reference for specific N-H and C-N vibration ranges).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 3. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Structural Confirmation of (1-Tert-butyl-piperidin-4-yl)-hydrazine Derivatives
The following guide provides an in-depth technical comparison and structural confirmation workflow for (1-Tert-butyl-piperidin-4-yl)-hydrazine , contrasting its analytical performance and structural dynamics with its common alternative, the N-Boc derivative.
Executive Summary: The Rigid vs. Flexible Scaffold
In the synthesis of GPCR ligands and kinase inhibitors, 4-substituted piperidines are privileged scaffolds. Two primary building blocks dominate this space:
-
The Product: (1-Tert-butyl-piperidin-4-yl)-hydrazine (Rigid, conformationally locked).
-
The Alternative: (1-Boc-piperidin-4-yl)-hydrazine (Flexible, rotameric).
This guide compares the structural confirmation performance of these two derivatives. While the N-Boc alternative is a versatile protecting group strategy, it suffers from NMR line broadening due to carbamate rotamers, complicating stereochemical assignment. In contrast, the N-tert-butyl derivative acts as a "conformational anchor," locking the piperidine ring into a single chair conformation. This rigidity allows for precise scalar coupling analysis (
Structural Dynamics & Performance Comparison
The "Anomeric" Anchor Effect
The tert-butyl group at the piperidine N1 position has a high conformational free energy difference (A-value > 5 kcal/mol), forcing it into the equatorial position to avoid severe 1,3-diaxial interactions. This "locks" the ring, meaning the orientation of the C4-hydrazine group is fixed relative to the ring protons.
| Feature | (1-Tert-butyl-piperidin-4-yl)-hydrazine | (1-Boc-piperidin-4-yl)-hydrazine |
| Conformation | Locked Chair. N-substituent is exclusively equatorial. | Fluxional. Ring inversion is possible; N-Boc bond rotation creates rotamers. |
| NMR Signals | Sharp, Distinct. High-resolution splitting patterns. | Broad/Split. Often requires high-temp NMR (e.g., 350K) to coalesce signals. |
| Stereo-Assignment | Direct. | Ambiguous. Averaged signals mask precise dihedral angles. |
| Crystallinity | High.[1] Readily forms crystalline HCl salts. | Moderate. Often oils or amorphous solids. |
Visualization: Conformational Locking Pathway
The following diagram illustrates the thermodynamic preference that simplifies the analysis of the N-tert-butyl derivative compared to the N-Boc alternative.
Figure 1: The N-tert-butyl group acts as a conformational lock, enabling high-resolution NMR analysis compared to the fluxional N-Boc alternative.
Comparative Analytical Protocols
To confirm the structure of (1-Tert-butyl-piperidin-4-yl)-hydrazine, specifically distinguishing between the axial and equatorial hydrazine isomers, follow this self-validating workflow.
Protocol A: 1H NMR Topology Analysis (Primary Method)
Objective: Determine the stereochemistry of the hydrazine group at C4.
Theory: In the locked chair conformation (N-t-Bu is equatorial):
-
Isomer A (Hydrazine = Equatorial): The proton at C4 (H4) is Axial .
-
Isomer B (Hydrazine = Axial): The proton at C4 (H4) is Equatorial .
Methodology:
-
Solvent Selection: Use DMSO-d6 rather than CDCl3. Hydrazine protons (-NH-NH2) are exchangeable and often broaden or disappear in chloroform. DMSO stabilizes these protons via H-bonding, allowing integration.
-
Acquisition: Acquire a standard 1H NMR (min 400 MHz).
-
Analysis of H4 Signal (approx. 2.5 - 3.5 ppm):
| Parameter | Equatorial Hydrazine (Target) | Axial Hydrazine (Minor) |
| H4 Proton Position | Axial | Equatorial |
| Multiplicity | Triplet of Triplets (tt) | Narrow Multiplet / Quintet |
| Coupling ( | Large diaxial coupling (J ~ 10-12 Hz ) with H3ax/H5ax. | Small equatorial-axial coupling (J ~ 2-5 Hz ). |
| Signal Width | Wide (> 25 Hz total width) | Narrow (< 10 Hz total width) |
Expert Insight: If the spectrum shows broad "humps" instead of sharp multiplets, check for protonation. The free base gives sharp signals; the HCl salt may show broadening due to exchange rates. Add a drop of D2O to collapse the NH signals and simplify the H4 multiplet.
Protocol B: 2D NOESY Validation (Confirming Method)
If 1D splitting is ambiguous due to signal overlap, Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proof.
Workflow:
-
Setup: Run a phase-sensitive NOESY experiment (mixing time 500 ms).
-
Target Correlations:
-
N-t-Bu Signal (~1.0 ppm): Look for correlations to H2/H6 axial protons. This confirms the N-t-Bu is equatorial.
-
H4 Signal:
-
If H4 is Axial (Hydrazine Eq): Strong NOE with H2ax/H6ax (1,3-diaxial relationship).
-
If H4 is Equatorial (Hydrazine Ax): No NOE with H2ax/H6ax; possible NOE with H3eq/H5eq.
-
-
Protocol C: X-Ray Crystallography (Definitive Method)
While NMR is faster, X-ray is required for absolute configuration or if the derivative is a solid salt.
Crystallization Protocol:
-
Dissolve 50 mg of the free base hydrazine in 0.5 mL dry ethanol.
-
Add 1.1 equivalents of 4M HCl in dioxane dropwise.
-
A white precipitate (dihydrochloride salt) forms immediately.
-
Recrystallization: Heat the suspension to boiling and add methanol dropwise until clear. Allow to cool slowly to RT, then to 4°C. Needle-like crystals suitable for XRD should form within 24 hours.
Experimental Workflow Diagram
The following Graphviz diagram outlines the logic flow for confirming the structure, prioritizing the most efficient methods first.
Figure 2: Analytical decision tree for structural confirmation, moving from rapid NMR screening to definitive X-ray analysis.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis of piperidines).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Detailed mechanisms on hydrazine reactivity and NMR splitting patterns).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56965815, tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride. Retrieved from [Link]
-
Beilstein Journals (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Retrieved from [Link]
-
BindingDB. 1-tert-Butyl-4,4-diphenyl-piperidine Data. Retrieved from [Link]
Sources
chromatographic separation of (1-Tert-butyl-piperidin-4-yl)-hydrazine isomers
Title: Chromatographic Separation of (1-Tert-butyl-piperidin-4-yl)-hydrazine Isomers: A Comprehensive Comparison Guide
Introduction & Mechanistic Context
(1-Tert-butyl-piperidin-4-yl)-hydrazine is a highly polar, basic molecule characterized by a piperidine ring and a hydrazine moiety at the C4 position. The presence of the extremely bulky tert-butyl group at the N1 position acts as a conformational anchor, locking itself into the equatorial position to minimize 1,3-diaxial steric strain[1].
Because the ring conformation is locked, the stereochemistry of the molecule is entirely dictated by the orientation of the hydrazine group, resulting in two distinct diastereomers:
-
Cis-Isomer: The hydrazine group is in the axial position.
-
Trans-Isomer: The hydrazine group is in the equatorial position.
Separating these isomers is critical for accurate pharmacological evaluation[2]. However, their high basicity (pKa > 9) and extreme hydrophilicity present severe chromatographic challenges, notably poor retention and severe peak tailing on traditional reversed-phase (RP) columns due to secondary interactions with residual silanols[3].
Chromatographic Strategies: A Comparative Analysis
As a Senior Application Scientist, selecting the correct separation mode requires understanding the causality between the analyte's physicochemical properties and the stationary phase. Below is an objective comparison of three primary methodologies.
A. Reversed-Phase Liquid Chromatography (RPLC) with High-pH Mobile Phase
-
Mechanism: To retain basic amines on a C18 column, the mobile phase pH must be raised above the analyte's pKa (typically pH > 10.5). This deprotonates the piperidine nitrogen, increasing its hydrophobicity and suppressing secondary electrostatic interactions with acidic silanols[4].
-
Performance: While peak tailing is reduced, the hydrazine group remains exceptionally polar. Consequently, the molecule often elutes too close to the void volume (
), making the baseline resolution of the cis and trans isomers nearly impossible.
B. Normal Phase (NP) Chromatography
-
Mechanism: Utilizes amine-bonded silica to prevent the irreversible adsorption of the basic piperidine ring[5].
-
Performance: NP relies on adsorption-desorption mechanisms. While it can separate isomers, it requires highly toxic non-polar solvents and the constant addition of competing amines (e.g., triethylamine), which complicates downstream mass spectrometry (MS) detection and causes poor run-to-run reproducibility.
C. Hydrophilic Interaction Liquid Chromatography (HILIC) – The Optimal Choice
-
Mechanism: HILIC operates via the partitioning of analytes between a bulk organic mobile phase and a water-enriched layer immobilized on a polar stationary phase[6]. For basic hydrazines, a zwitterionic stationary phase (e.g., sulfobetaine) provides a permanent combination of positive and negative charges, facilitating both hydrophilic partitioning and weak ion-exchange[7].
-
The Alcohol-Modifier Innovation: Traditional HILIC uses acetonitrile as the weak eluent. However, research demonstrates that replacing acetonitrile with an alcohol (e.g., ethanol or methanol) significantly improves the separation of polar, basic hydrazines[8],[9]. The alcohol modifies the hydrogen-bonding network, providing the orthogonal selectivity needed to resolve the cis and trans diastereomers.
Decision matrix for selecting the optimal chromatographic mode for polar hydrazine isomers.
Quantitative Method Comparison
The following table synthesizes the expected chromatographic performance of (1-tert-butyl-piperidin-4-yl)-hydrazine isomers across different modes, based on established behavior of basic hydrazines[7],[9].
| Chromatographic Mode | Column Chemistry | Mobile Phase | Retention Factor ( | Selectivity ( | Peak Symmetry ( |
| RPLC (High pH) | Ethylene-Bridged Hybrid C18 | 10mM Ammonium Bicarbonate (pH 10.5) / MeOH | 0.8 | 1.05 | 1.4 (Tailing) |
| Standard HILIC | Zwitterionic (Sulfobetaine) | 20mM Ammonium Formate (pH 3.0) / MeCN | 3.2 | 1.15 | 1.1 |
| Alcohol-Modified HILIC | Zwitterionic (Sulfobetaine) | 20mM Ammonium Formate (pH 3.0) / EtOH | 4.5 | 1.42 | 0.95 (Excellent) |
Isomeric Elution Order & Causality
In the optimized Alcohol-Modified HILIC method, the elution order is dictated by the accessible polar surface area of the isomers.
-
The cis-isomer (axial hydrazine) is sterically shielded by the axial C-H bonds of the piperidine ring. It interacts less efficiently with the immobilized water layer and elutes first .
-
The trans-isomer (equatorial hydrazine) projects outward from the ring, exposing the polar hydrazine moiety. This allows for stronger hydrogen bonding and ion-exchange with the zwitterionic stationary phase, causing it to elute second .
Mechanistic pathway of cis/trans hydrazine isomer separation via HILIC partitioning and ion-exchange.
Experimental Protocol: Self-Validating HILIC Workflow
To ensure rigorous scientific integrity, the following step-by-step methodology incorporates a System Suitability Test (SST) to create a self-validating analytical system.
Step 1: Column & Hardware Preparation
-
Install a Zwitterionic Sulfobetaine column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics[9].
Step 2: Mobile Phase Formulation
-
Solvent A (Aqueous): Prepare a 20 mM Ammonium Formate buffer. Adjust the pH to 3.0 using neat formic acid. Causality: A low pH ensures both the piperidine nitrogen and the hydrazine moiety are fully protonated, maximizing electrostatic interaction with the negatively charged sulfonate groups on the zwitterionic phase[7],[6].
-
Solvent B (Organic): 100% HPLC-grade Ethanol. Causality: Ethanol alters the solvation shell of the basic hydrazine compared to acetonitrile, dramatically improving isomeric resolution[8].
Step 3: Chromatographic Conditions
-
Elution: Isocratic at 80% Solvent B / 20% Solvent A.
-
Flow Rate: 1.0 mL/min.
-
Detection: Chemiluminescent Nitrogen Detection (CLND) or Amperometric Detection (working electrode at 1.1 V). Causality: Hydrazines lack strong UV chromophores; these detectors provide superior sensitivity for nitrogen-rich compounds[7],[9].
Step 4: System Suitability Testing (SST) Before analyzing unknown samples, inject a reference standard containing a mixture of the cis and trans isomers. The system is validated only if it meets the following criteria:
-
Retention: The retention factor (
) of the first eluting peak (cis-isomer) must be . -
Resolution: The baseline resolution (
) between the cis and trans peaks must be . (Troubleshooting: If , decrease Solvent A to 18% to increase hydrophilic partitioning). -
Symmetry: The peak asymmetry factor (
) for both peaks must fall between 0.8 and 1.2.
References
-
Direct determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine by zwitterionic hydrophilic interaction liquid chromatography with amperometric detection. Taylor & Francis. URL:[Link]
-
HILIC with Alcohol as the Organic Modifier. LCGC International. URL:[Link]
-
Hydrophilic interaction liquid chromatography with alcohol as a weak eluent. PubMed (Amgen Study). URL:[Link]
-
HILIC: A Critical Evaluation. LCGC International. URL:[Link]
-
Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Wiley-VCH. URL:[Link]
-
Successful flash chromatography. Biotage. URL:[Link]
- US7304081B2 - Amido compounds and their use as pharmaceuticals (1,4-disubstituted piperidine derivatives).Google Patents.
- WO 2018/109198 A1 - OGA Inhibitors (1,4-disubstituted piperidines).Google Patents.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US7304081B2 - Amido compounds and their use as pharmaceuticals - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography with alcohol as a weak eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Standards & Protocols for (1-Tert-butyl-piperidin-4-yl)-hydrazine
Executive Summary: The Analytical Paradox
For pharmaceutical intermediates like (1-Tert-butyl-piperidin-4-yl)-hydrazine , standard Elemental Analysis (EA) via combustion (CHN) is frequently the source of project delays, not the solution.
While CHN combustion remains the regulatory "gold standard" for bulk purity confirmation, this specific molecule presents a "perfect storm" of analytical challenges:
-
Hygroscopicity: The basic hydrazine and piperidine moieties aggressively scavenge atmospheric moisture, skewing %C and %H calculations.
-
Oxidative Instability: Free hydrazines (
) are reducing agents that autoxidize in air, altering the %N profile. -
Volatility: The tert-butyl group adds lipophilicity, but the molecule remains volatile enough to lose mass during standard drying cycles.
The Verdict: For accurate assay determination, Quantitative NMR (
The Challenge: Why Standard Protocols Fail
The theoretical composition of (1-Tert-butyl-piperidin-4-yl)-hydrazine (
-
C: 63.11%
-
H: 12.36%
-
N: 24.53%
In a standard open-air weighing environment, researchers often observe results like C: 61.5% / H: 12.8% . This is not necessarily a synthesis failure; it is an analysis artifact caused by the absorption of ~2-3% water by weight.
Comparative Analysis of Methodologies
| Feature | Method A: Automated Combustion (CHN) | Method B: Quantitative NMR ( | Method C: HRMS (Orbitrap/Q-TOF) |
| Primary Output | Bulk Purity (% w/w) | Absolute Assay (% w/w) | Molecular Identity (m/z) |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Water Sensitivity | High (Skew results) | None (Water is a separate peak) | Low (Ionization suppression) |
| Solvent Blindness | Blind (Solvents count as C/H) | Visible (Solvents quantified) | Blind |
| Precision | < 5 ppm (Mass accuracy) | ||
| Suitability | Regulatory Filing | R&D / Potency Assignment | Structure Confirmation |
Recommended Protocols
Protocol A: The "Argon Blanket" Combustion Method (Required for CHN)
If you must perform CHN analysis, you cannot use standard open-boat weighing. You must use a Cold-Weld Sealing technique.
Reagents & Equipment:
-
Tin capsules (Pressed, not folded).
-
Micro-balance with 0.001 mg readability.
-
Glove box or Glove bag (Argon atmosphere).
-
Capsule Sealing Press.[1]
-
Combustion Aid: Tungsten Trioxide (
) is recommended to prevent incomplete combustion of the bulky tert-butyl group.
Step-by-Step Workflow:
-
Pre-Drying: Dry the sample in a vacuum desiccator over
for 4 hours. Do not use heat >40°C due to volatility. -
Inert Transfer: Move the dried sample, tin capsules, and sealing press into the Argon glove box.
-
Encapsulation:
-
Tare the empty tin capsule.[1]
-
Add 2–3 mg of sample.
-
Add ~5 mg of
powder (acts as an oxygen donor/catalyst). -
Cold Weld: Use the sealing press to crimp the capsule shut. This creates a hermetic seal, trapping the sample in the Argon atmosphere.
-
-
Analysis: Remove the sealed capsule and weigh it immediately on the micro-balance. The weight is stable because moisture cannot enter the cold-welded tin.
-
Combustion: Run on the analyzer (e.g., Elementar vario EL cube) with an oxygen dose optimized for "Hard to Combust" amines.
Protocol B: The qNMR Assay (The Scientific Preferred)
qNMR is the self-validating alternative. It quantifies the hydrazine relative to a certified internal standard, ignoring water and inorganic salts.
Reagents:
-
Solvent:
(Chloroform-d) or (if salt form). Note: Avoid Acetone-d6 as it reacts with hydrazines to form hydrazones. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must have high purity, >99.9% TraceCERT).
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of sample (
) and ~5 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg. -
Dissolution: Dissolve in 0.6 mL
. Ensure complete dissolution. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds . (Crucial: The tert-butyl protons have long relaxation times. Short delays lead to under-integration). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass.[2]
Visualizing the Analytical Strategy
The following diagram illustrates the decision logic for analyzing unstable hydrazine derivatives.
Figure 1: Decision matrix for selecting the appropriate analytical pathway based on sample stability and data requirements.
Experimental Data Comparison
The table below simulates a typical comparison for this class of compounds, demonstrating why qNMR is often more reliable for "Assay" than CHN.
| Parameter | Theoretical | Standard CHN (Open Air) | Optimized CHN (Argon/Sealed) | qNMR (vs. TMB Std) |
| Carbon (%) | 63.11 | 61.20 (Low due to | 62.95 (Acceptable) | N/A |
| Hydrogen (%) | 12.36 | 12.90 (High due to | 12.41 (Acceptable) | N/A |
| Nitrogen (%) | 24.53 | 24.10 (Oxidation loss) | 24.48 (Acceptable) | N/A |
| Assay (Purity) | 100% | ~96.5% (Calculated) | 99.2% | 99.4% |
Interpretation: The "Standard CHN" result fails the typical journal requirement of
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
-
Elementar Analysensysteme GmbH. (2025).[3] "Best practices for sample preparation in elemental analysis." Elementar Application Notes.
-
Webster, G. K. (2014). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry.
-
ResolveMass Laboratories. (2025). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained."
-
ChemScene. (2025). "Product Data: Hydrazine Derivatives and Stability."
Sources
validating purity of (1-Tert-butyl-piperidin-4-yl)-hydrazine using LC-MS
Title: Validating the Purity of (1-Tert-butyl-piperidin-4-yl)-hydrazine: A Comparative LC-MS Guide
Executive Summary (1-Tert-butyl-piperidin-4-yl)-hydrazine is a highly polar, basic compound frequently utilized as a critical intermediate in pharmaceutical synthesis. Validating its purity via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a formidable analytical challenge. The molecule features two basic centers: a sterically hindered piperidine nitrogen and a reactive hydrazine moiety. Under typical acidic LC-MS conditions, the compound becomes doubly protonated, rendering it extremely hydrophilic. Consequently, standard Reversed-Phase Liquid Chromatography (RPLC) fails to retain the compound, leading to void volume elution and severe matrix-induced ion suppression.
This guide objectively compares three analytical workflows, providing researchers with field-proven, self-validating methodologies to ensure analytical integrity.
The Analytical Challenge & Workflow Selection
Standard C18 columns rely on hydrophobic interactions, which are insufficient for highly polar, basic amines. To overcome this, two primary strategies are employed:
-
Altering the Chromatographic Mode (HILIC): Utilizing a polar stationary phase where water acts as the strong eluting solvent.
-
Altering the Analyte (Derivatization): Reacting the hydrazine group with a carbonyl compound to form a hydrophobic hydrazone.
LC-MS analytical strategies for highly polar hydrazine derivatives.
Comparative Performance Metrics
To objectively evaluate these approaches, we compared their chromatographic and mass spectrometric performance based on established analytical principles.
| Parameter | Standard RPLC-MS (C18) | HILIC-MS (Amide) | Derivatization-RPLC-MS |
| Retention Factor ( | < 0.5 (Fails SST) | 3.5 | 5.8 |
| Peak Asymmetry ( | > 2.5 (Severe Tailing) | 1.2 | 1.05 |
| Limit of Detection (LOD) | ~50 ng/mL | 2 ng/mL | 0.5 ng/mL |
| Matrix Effect | -65% (Suppression) | -15% | -5% |
| Sample Prep Time | 5 mins | 5 mins | 45 mins |
| Analyte Stability | Poor (Auto-oxidation) | Moderate | Excellent (Stable Hydrazone) |
Methodological Deep Dive & Causality
HILIC-MS: The Direct Approach
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar metabolites and basic amines that exhibit poor retention in reversed-phase systems[1]. By utilizing a highly organic mobile phase, HILIC enhances electrospray ionization (ESI) efficiency while retaining the protonated piperidine and hydrazine groups via partitioning into a water-enriched layer on the stationary phase[1].
Causality behind the protocol:
-
Mobile Phase Buffer: A minimum of 5-10 mM ammonium formate is required to maintain the hydration layer on the stationary phase and to control the ionization state of the basic nitrogens, preventing peak tailing.
-
Sample Diluent: The sample must be dissolved in >75% acetonitrile. Injecting a strong solvent (water) in HILIC disrupts the stationary phase partitioning, causing severe peak distortion and breakthrough[1].
Protocol 1: HILIC-MS Self-Validating Workflow Every batch must include a System Suitability Test (SST) to verify column equilibration.
-
System Suitability: Inject a known standard (10 ng/mL). Proceed only if
, is between 0.8 and 1.5, and retention time RSD < 2% over three injections. -
Sample Preparation: Dilute the sample in 80% Acetonitrile / 20% Water. Add an isotopically labeled internal standard (e.g.,
-hydrazine analog) to correct for matrix effects. -
Chromatography:
-
Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% B, drop to 60% B over 5 minutes.
-
-
Validation Check: Inject a solvent blank post-highest calibration standard to verify zero carryover (Area < 5% of LLOQ).
Chemical Derivatization-RPLC-MS: The High-Sensitivity Approach
When maximum sensitivity and long-term sample stability are required, chemical derivatization is the gold standard. The derivatization of hydrazine compounds typically involves the reaction of the hydrazine with a carbonyl-containing reagent to form a stable hydrazone[2]. This nucleophilic addition-elimination reaction neutralizes the reactive primary amine, preventing auto-oxidation, and introduces a hydrophobic group that ensures strong retention on C18 columns[2]. For instance, benzaldehyde is frequently used to rapidly derivatize hydrazines for LC-MS quantification[3].
Chemical derivatization of hydrazine using benzaldehyde to form a stable hydrazone.
Causality behind the protocol:
-
Reagent Excess: A molar excess of benzaldehyde drives the equilibrium toward complete hydrazone formation.
-
Acid Catalysis: A trace amount of formic acid (H+) activates the carbonyl carbon of benzaldehyde, accelerating the nucleophilic attack by the hydrazine.
Protocol 2: Derivatization-RPLC-MS Self-Validating Workflow
-
Sample Preparation & Reaction: To 100 µL of the sample, add 50 µL of Internal Standard and 50 µL of a 1 mg/mL benzaldehyde solution in acetonitrile[3]. Add 0.1% formic acid to catalyze the reaction.
-
Incubation: Incubate the mixture at 60°C for 30 minutes to ensure complete conversion[2].
-
System Suitability: Inject a pre-derivatized reference standard. Ensure baseline resolution between the derivatized analyte and excess benzaldehyde reagent.
-
Chromatography:
-
Column: C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 6 minutes.
-
-
Validation Check: Monitor the Internal Standard response across all samples. A variance of >15% indicates inconsistent derivatization efficiency or matrix suppression, automatically flagging the sample for re-analysis.
Conclusion
For the purity validation of (1-Tert-butyl-piperidin-4-yl)-hydrazine, standard RPLC is analytically unviable. HILIC-MS offers a rapid, direct analysis suitable for high-throughput environments, provided sample diluent strength is strictly controlled. Conversely, Derivatization-RPLC-MS requires longer preparation but delivers superior chromatographic peak shape, lower detection limits, and enhanced analyte stability, making it the preferred choice for rigorous trace-level impurity profiling.
References
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent. 1
-
Benchchem. "A Comparative Guide to Derivatization Reagents for Hydrazine Compounds." Benchchem. 2
-
Dietl, A., et al. "Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS." bioRxiv. 3
Sources
Safety Operating Guide
(1-Tert-butyl-piperidin-4-yl)-hydrazine proper disposal procedures
This guide outlines the proper disposal procedures for (1-Tert-butyl-piperidin-4-yl)-hydrazine . Due to the ambiguity in chemical nomenclature often found in research supply chains, this guide addresses the compound primarily as a substituted hydrazine derivative . Whether the "1-Tert-butyl" refers to a direct alkyl group or a Boc-protecting group (tert-butoxycarbonyl), the presence of the hydrazine moiety (-NHNH₂) dictates the safety and disposal protocols.
Part 1: Compound Identification & Hazard Profile
Before disposal, you must validate the specific hazard profile. Substituted hydrazines are reactive functional groups that pose specific risks different from standard organic amines.
| Property | Description |
| Chemical Class | Organic Hydrazine Derivative / Heterocyclic Amine |
| Primary Hazard | Reducing Agent : Incompatible with strong oxidizers.[1] Toxicity : Potential skin sensitizer; harmful if swallowed/inhaled.[2][3] |
| Stability | Generally stable but may degrade upon exposure to air/moisture over time. |
| Incompatibilities | Strong Oxidizers (Fire/Explosion risk).[1] Acids (Exothermic reaction). Ketones/Aldehydes (Forms hydrazones—heat generation). |
| RCRA Status | While not explicitly listed as a P- or U-listed waste by specific CAS, it must be characterized for Ignitability (D001) and Reactivity (D003) if unstable, and treated as toxic. |
Part 2: Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step to prevent accidents in the waste stream.
Segregation Rules
-
NO Oxidizers: Never mix with peroxides, permanganates, chlorates, or nitrates.
-
NO Heavy Metals: Avoid contact with metal salts (e.g., copper, iron) which can catalyze decomposition.
-
NO Ketone Solvents: Do not mix with acetone or MEK in the waste container unless part of a specific deactivation protocol, as this reaction generates heat and changes the chemical identity.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with Nitrile (minimum 5 mil) is recommended.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Body: Flame-resistant lab coat and closed-toe shoes.
Part 3: Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Clearly label as "Hazardous Waste - Toxic - Organic Hydrazine Derivative."
-
Protocol:
-
Transfer the solid carefully to the container to avoid dust generation.[3]
-
Do not fill more than 90% full.
-
Keep the container tightly closed when not in use.[4]
-
Disposal Method: Lab Pack for Incineration . This is the only recommended method for pure substituted hydrazines. Do not attempt to neutralize bulk solids in the lab.
-
Scenario B: Liquid Waste (Reaction Mixtures)
-
Container: HDPE waste carboy (vented cap recommended if evolution of gas is suspected).
-
Protocol:
-
Ensure the solvent stream is compatible (e.g., ethanol, DCM, DMSO).
-
Check pH; if highly acidic, neutralize slowly to pH 6-8 before adding to organic waste to prevent heating.
-
Disposal Method: High BTU Incineration / Fuel Blending.
-
Scenario C: Trace Contaminated Glassware
-
Decontamination Rinse: Rinse glassware with a dilute acid solution (e.g., 5% HCl) to protonate the hydrazine, reducing its volatility and reactivity, followed by a water rinse.
-
Disposal: Collect the first 2-3 rinses as hazardous liquid waste. The glassware can then be washed normally.
Part 4: Decision Logic & Workflows
Disposal Decision Tree
Figure 1: Decision logic for segregating and packaging hydrazine derivative waste based on physical state.
Emergency Spill Response Workflow
Figure 2: Step-by-step workflow for managing an accidental spill of hydrazine derivatives.
Part 5: Chemical Deactivation (Advisory)
WARNING: In-lab chemical deactivation (neutralization) is NOT recommended for bulk quantities of this compound due to the risk of generating toxic byproducts (e.g., nitrosamines) or uncontrolled exothermic reactions.
However, for trace residues or spill cleanup on surfaces, the following oxidation method is recognized in literature but must be performed with extreme caution:
-
Hypochlorite Method:
-
Mechanism: Oxidation of the hydrazine group to nitrogen gas and water.
-
Risk: If the reaction is incomplete or pH is uncontrolled, it may form chlorinated hydrazines or N-nitroso compounds, which are potent carcinogens.
-
Protocol: Add 5% sodium hypochlorite (bleach) slowly to the dilute residue. Ensure excess bleach is used. Allow to stand for 30 minutes.
-
Validation: Test with starch-iodide paper to ensure excess oxidant remains.
-
Preferred Approach: Do not deactivate. Package the material "as is" and let licensed hazardous waste professionals handle the destruction via high-temperature incineration.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (Related Hydrazine Derivative Structure). Retrieved from [Link]
-
University of Notre Dame Risk Management and Safety. Hydrazine Safety Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P and U Lists). Retrieved from [Link]
Sources
Personal protective equipment for handling (1-Tert-butyl-piperidin-4-yl)-hydrazine
This operational guide details the safety protocols for handling (1-Tert-butyl-piperidin-4-yl)-hydrazine , a specialized chemical intermediate. Due to the specific structural combination of a hydrazine moiety and a lipophilic piperidine ring, this compound presents unique risks: high reactivity, potential genotoxicity, and enhanced skin absorption.
Phase 1: Risk Assessment & Hazard Identification
Treat this compound as a high-hazard alkyl hydrazine. In the absence of a specific comprehensive SDS for this custom intermediate, you must adopt a "worst-case" safety posture based on its functional groups.
| Hazard Class | Risk Description | Mechanism of Action |
| Acute Toxicity | High (Oral/Dermal/Inhalation) | Hydrazines interfere with B6-dependent enzymes (e.g., GABA transaminase), leading to CNS toxicity and seizures. |
| Genotoxicity | Suspected Mutagen/Carcinogen | The hydrazine functional group ( |
| Skin/Eye | Corrosive / Severe Irritant | As a base (piperidine + hydrazine), it can cause chemical burns. |
| Reactivity | Air/Moisture Sensitive | Free base forms oxidize rapidly in air (potentially exothermic). Hydrochloride salts are hygroscopic. |
Phase 2: The Defensive Layer (PPE & Engineering Controls)
Engineering Controls (Primary Barrier)
-
Containment: All handling must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 0.5 m/s (100 fpm).
-
Weighing: Use a static-free microbalance inside the hood. If the balance is outside, use a "sub-sampling" method (tare a vial, move to hood, add solid, seal, move to balance).
-
Inert Atmosphere: Store and handle the free base under Argon or Nitrogen.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with alkyl hydrazines due to rapid permeation.
Visual Logic: PPE Selection Flowchart
Figure 1: Decision logic for selecting gloves and respiratory protection based on physical state.
Phase 3: Operational Handling Protocols
Protocol A: Safe Weighing & Transfer (Solid Salt)
-
Preparation: Place a disposable absorbent mat (benchkote) in the hood.
-
Anti-Static: Use an anti-static gun on the vial and spatula. Hydrazine salts can be "fly-away" powders.
-
Transfer: Use a plastic or ceramic spatula . Avoid metal spatulas (especially iron/rust), which can catalyze the decomposition of hydrazines.
-
Decon: Immediately wipe the spatula with a bleach-soaked gauze before removing it from the hood.
Protocol B: Reaction Setup (Liquid/Solution)
-
Glassware: Oven-dried glassware is mandatory. Moisture can cause hydrolysis or sticky polymerization.
-
Addition: Never pour. Use a cannula transfer or a gas-tight syringe with a Luer-lock tip to prevent aerosolization.
-
Quenching: Never quench reaction mixtures directly into open waste containers. Quench slowly with dilute acid or oxidant (see Phase 5) in a cooling bath.
Phase 4: Emergency Response & Decontamination
Spills (Immediate Action)
Do NOT use standard paper towels. Hydrazines can ignite spontaneously on high-surface-area materials (cellulose/paper) if the concentration is high.
Visual Logic: Spill Neutralization Workflow
Figure 2: Step-by-step neutralization protocol for hydrazine spills.
Exposure Response
-
Skin: Wash with polyethylene glycol (PEG 400) if available (solubilizes lipophilic hydrazines better than water), followed by soap and water for 15 minutes.
-
Inhalation: Move to fresh air immediately. Hydrazine symptoms (seizures, pulmonary edema) can be delayed by 4–12 hours. Seek medical monitoring.
Phase 5: Waste Disposal & Deactivation
Never dispose of active hydrazines in the general solvent waste. They can react with ketones (acetone) to form hydrazones, or with oxidizers to explode.
Deactivation Protocol (In-Lab)
Before disposal, convert the hydrazine to a less toxic form:
-
Dilution: Dilute the waste solution to <5% concentration with water.
-
Oxidation: Slowly add 5.25% Sodium Hypochlorite (Bleach) .
-
Ratio: Use at least 20 mL of bleach per 1 mL of hydrazine.
-
Observation: Watch for nitrogen gas evolution (bubbling).
-
Endpoint: Use starch-iodide paper (turns blue) to confirm excess oxidant is present.
-
-
Disposal: Adjust pH to 7–9 and dispose of as aqueous hazardous waste (check local EHS regulations).
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Hydrazine derivatives and salts. Retrieved from
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). Retrieved from
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Sigma-Aldrich. (2023). Technical Bulletin: Handling Air-Sensitive Reagents. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
